(S)-4-(4-aminobenzyl)oxazolidin-2-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-8-3-1-7(2-4-8)5-9-6-14-10(13)12-9/h1-4,9H,5-6,11H2,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAVSKJKDPLWBD-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285890 | |
| Record name | (S)-4-(4-Aminobenzyl)-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152305-23-2 | |
| Record name | (S)-4-(4-Aminobenzyl)-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152305-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-4-(4-Aminobenzyl)oxazolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152305232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-4-(4-Aminobenzyl)-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-4-(4-AMINOBENZYL)OXAZOLIDIN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJO4G2UWA4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: A Chiral Keystone in Modern Pharmaceutical Synthesis
An In-Depth Technical Guide to (S)-4-(4-aminobenzyl)oxazolidin-2-one: Properties, Synthesis, and Core Applications
This compound is a chiral building block of significant interest in the pharmaceutical industry. Its rigid, stereodefined oxazolidinone core, combined with a reactive primary aromatic amine, makes it a high-value intermediate for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). The compound's primary claim to prominence is its role as a pivotal precursor in the manufacturing of Zolmitriptan, a selective serotonin 5-HT1B/1D receptor agonist widely prescribed for the treatment of migraine headaches.[1][2]
This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's chemical properties, spectroscopic profile, synthesis methodologies, and its critical application in the Zolmitriptan synthesis pathway.
Molecular and Physicochemical Profile
The structural integrity and physicochemical properties of this compound are foundational to its utility. The molecule's key features are the (S)-configured stereocenter, the oxazolidinone heterocycle, and the aminobenzyl moiety. This combination provides a stable chiral scaffold and a versatile functional handle for subsequent chemical transformations.
| Property | Data | Source(s) |
| IUPAC Name | (4S)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one | [3] |
| CAS Number | 152305-23-2 | [3] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [3][4] |
| Molecular Weight | 192.21 g/mol | [3] |
| Appearance | White to light yellow/brown solid/powder | [5][6] |
| Melting Point | 107-111 °C | [7] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol | [8] |
| Purity (Typical) | ≥97-99% (HPLC) | [5] |
| Storage | Store at 2-8°C or freezer (-20°C) for long-term storage, protect from light | [4][8][9] |
Spectroscopic and Analytical Characterization
Comprehensive spectroscopic analysis is essential for structural confirmation and purity assessment. Experimental and computational studies have thoroughly characterized this molecule.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the aminobenzyl group, the diastereotopic protons of the benzyl methylene (-CH₂-) group, the proton at the chiral center, and the protons on the oxazolidinone ring. The amine (-NH₂) and amide (-NH-) protons will also be visible, with their chemical shifts potentially varying with solvent and concentration.
-
¹³C NMR : The carbon spectrum will display characteristic peaks for the carbonyl carbon of the oxazolidinone ring (~159 ppm), aromatic carbons, and the aliphatic carbons of the benzyl and oxazolidinone moieties.[10][11]
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include N-H stretching vibrations for the primary amine and the amide, a strong C=O stretching vibration for the cyclic carbamate (oxazolidinone), and C-N and C-O stretching bands.[10][11]
-
Chromatographic Analysis : High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for quantifying its enantiomeric excess. Chiral LC methods have been specifically developed to separate the (S)- and (R)-isomers, which is critical for pharmaceutical applications.[5][]
Synthesis and Manufacturing Pathways
The industrial production of this compound is achieved through multi-step synthetic routes, designed to be efficient and stereoselective. One common strategy begins with the readily available chiral precursor, L-4-nitrophenylalanine.
Example Synthesis Protocol from L-4-Nitrophenylalanine
This pathway involves the reduction of the carboxylic acid, cyclization to form the oxazolidinone ring, and a final reduction of the nitro group. The causality behind this sequence is to first establish the chiral alcohol necessary for cyclization before converting the nitro group to the reactive amine, which could interfere with earlier steps.
-
Reduction to Amino Alcohol : L-4-nitrophenylalanine is treated with a reducing agent like sodium borohydride in the presence of an activating agent to reduce the carboxylic acid to a primary alcohol, yielding (S)-2-amino-3-(4-nitrophenyl)-propanol.[13][14]
-
Cyclization : The resulting amino alcohol is cyclized to form the oxazolidinone ring. This can be achieved by reacting it with an agent like phosgene or a phosgene equivalent (e.g., diethyl carbonate).[13][14] The use of diethyl carbonate is often preferred in modern industrial processes to avoid the high toxicity of phosgene.[] This step produces (S)-4-(4-nitrobenzyl)oxazolidin-2-one.
-
Nitro Group Reduction : The final step is the hydrogenation of the aromatic nitro group to the primary amine. This is typically accomplished using a catalyst such as Palladium on Carbon (Pd/C) under a hydrogen atmosphere, yielding the target compound.[13][14]
Caption: A representative synthetic pathway to the target compound.
Core Application: The Zolmitriptan Synthesis Pathway
The primary industrial application of this compound is its conversion into Zolmitriptan. This transformation leverages the primary amine for a two-step sequence involving diazotization and reduction, followed by a Fischer indole synthesis.
Protocol: Conversion to Hydrazine Intermediate and Fischer Indole Synthesis
This protocol is a self-validating system; the purity of the initial diazonium salt formation is critical for the success of the subsequent reduction and cyclization steps, directly impacting the yield and purity of the final API.
Part A: Diazotization and Reduction to Hydrazine Intermediate
-
Slurry Formation : this compound is combined with concentrated hydrochloric acid and deionized water in a reactor. The mixture is cooled to between -5°C and 0°C to form a fine slurry.[1] This low temperature is crucial to ensure the stability of the diazonium salt formed in the next step.
-
Diazotization : A pre-cooled aqueous solution of sodium nitrite is added slowly to the slurry while maintaining the low temperature.[1][13] This converts the primary aromatic amine into a diazonium salt. The reaction's progress is monitored to ensure complete conversion.
-
Reduction : The resulting diazonium salt is then reduced to the corresponding hydrazine derivative, (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one. A strong reducing agent like stannous chloride in hydrochloric acid is typically used for this transformation.[1][13][15]
-
Isolation : The pH of the reaction mixture is adjusted to precipitate the hydrazine product, which is then filtered, washed, and dried.[13][15]
Part B: Fischer Indole Synthesis to Zolmitriptan
-
Condensation & Cyclization : The hydrazine intermediate is reacted with 4,4-diethoxy-N,N-dimethylbutylamine (or a similar aldehyde equivalent) in a suitable solvent like ethanol.[13][15] The mixture is heated to reflux. This step initiates the Fischer indole synthesis, where the hydrazine and the aldehyde condense, followed by acid-catalyzed cyclization to form the indole ring core of Zolmitriptan.[15]
-
Work-up and Purification : After the reaction is complete, the solvent is removed, and the crude Zolmitriptan is isolated. It is then purified, often via column chromatography or crystallization, to meet the stringent purity requirements for an API.[13]
Caption: Workflow for the synthesis of Zolmitriptan from its key intermediate.
Other Research Applications
Beyond its role in Zolmitriptan synthesis, this compound serves as a versatile scaffold in medicinal chemistry research:
-
Aromatase Inhibitors : N-alkylated derivatives have been synthesized and shown to be potent inhibitors of human placental aromatase, indicating potential applications in oncology.[]
-
Antimicrobial Agents : The compound has been used to create Schiff bases and subsequent zinc (II) metal complexes that exhibit antimicrobial activity.
-
Luminescent Sensors : Derivatives such as 2-azetidinones have been developed for use as luminescent sensors for divalent metal cations.
Safety and Handling
This compound is considered hazardous and requires careful handling in a laboratory or manufacturing setting.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Table based on aggregated GHS information.[3]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. Use a dust mask or work in a well-ventilated area to avoid inhalation of the powder.[16]
-
Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]
-
Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[16]
Conclusion
This compound stands as a testament to the power of chiral intermediates in modern drug development. Its well-defined stereochemistry and versatile functionality make it an indispensable component in the synthesis of complex molecules like Zolmitriptan. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for any scientist or researcher working within the pharmaceutical development pipeline. Its continued use and exploration in other areas of medicinal chemistry underscore its importance as a privileged structural scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C10H12N2O2 | CID 7099156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. ruifuchem.com [ruifuchem.com]
- 6. Zolmitriptan Related Compound G ((S)-4-(4-Aminobenzyl)oxaz… [cymitquimica.com]
- 7. 152305-23-2 CAS MSDS ((S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone | 152305-23-2 [amp.chemicalbook.com]
- 9. clearsynth.com [clearsynth.com]
- 10. researchgate.net [researchgate.net]
- 11. Crystallographic, spectral and computational studies on (S)-4-(4-aminobenzyl) oxazolidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EP2751098B1 - An improved process for preparation of zolmitriptan - Google Patents [patents.google.com]
- 14. WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. fishersci.com [fishersci.com]
(S)-4-(4-aminobenzyl)oxazolidin-2-one: An In-depth Technical Guide for Drug Development Professionals
Executive Summary
(S)-4-(4-aminobenzyl)oxazolidin-2-one (CAS No. 152305-23-2) is a critical chiral intermediate in the synthesis of numerous pharmaceuticals, most notably the triptan-class anti-migraine agent, Zolmitriptan, and is also a key structural motif in the oxazolidinone class of antibiotics like Linezolid.[1][2][3] Its stereochemical purity is paramount to the efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, covering its chemical properties, synthesis, applications, and analytical characterization.
Core Compound Properties
Understanding the fundamental physicochemical properties of this compound is essential for its effective use in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 152305-23-2 | [4][5] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [4][5] |
| Molecular Weight | 192.21 g/mol | [4][5] |
| Appearance | White to light yellow or brown crystalline powder | [4] |
| Melting Point | 107-111 °C | [4][6][7] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol. | [4] |
| Storage | 2-8°C | [4] |
Synthesis and Manufacturing Insights
The industrial synthesis of this compound is a multi-step process that prioritizes stereochemical control and high purity. A common and efficient pathway begins with a chiral precursor, L-4-nitrophenylalanine.[8]
Synthetic Workflow Overview
Caption: A typical synthetic route for this compound.[8]
Key Experimental Protocol: Hydrogenation
The final hydrogenation step is critical for achieving the desired amine functionality.
Objective: To reduce the nitro group of (S)-4-(4-nitrobenzyl)-1,3-oxazolidin-2-one to an amine.
Materials:
-
(S)-4-(4-nitrobenzyl)-1,3-oxazolidin-2-one
-
Palladium on carbon (5% Pd-C)
-
Methanol
-
Hydrogenation reactor
Procedure:
-
Charge the reactor with (S)-4-(4-nitrobenzyl)-1,3-oxazolidin-2-one and methanol.
-
Add the 5% Palladium on carbon catalyst.
-
Pressurize the reactor with hydrogen gas.
-
The reaction is typically carried out at a controlled temperature and pressure until completion.
-
Upon completion, the catalyst is filtered off.
-
The solvent is distilled to isolate the crude product.
-
The crude this compound is then purified, often by recrystallization from a suitable solvent like isopropanol, to achieve high purity (typically >99.0% by HPLC).[9][10]
Causality and Trustworthiness: The use of a heterogeneous catalyst like Palladium on carbon allows for easy removal by filtration, ensuring a clean product. The progress of the reaction can be monitored by techniques like HPLC to ensure complete conversion of the starting material, which is a self-validating aspect of the protocol.
Applications in Drug Development
This compound is a cornerstone intermediate in the synthesis of several important drugs.
Zolmitriptan Synthesis
This compound is a key precursor in the synthesis of Zolmitriptan, a selective 5-HT1B/1D receptor agonist for migraine treatment.[3][6] The synthesis involves the diazotization of the primary aromatic amine of (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one, followed by reduction to a hydrazine derivative, which is then cyclized to form the indole core of Zolmitriptan.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone | 152305-23-2 [chemicalbook.com]
- 5. This compound | C10H12N2O2 | CID 7099156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-4-(4-氨基苄基)-1,3-唑烷-2-酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. (S)-4-(4-氨基苄基)-1,3-唑烷-2-酮 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 8. EP2751098B1 - An improved process for preparation of zolmitriptan - Google Patents [patents.google.com]
- 9. WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone - Google Patents [patents.google.com]
- 10. ruifuchem.com [ruifuchem.com]
An In-Depth Technical Guide to the Synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one
Foreword: The Strategic Importance of (S)-4-(4-aminobenzyl)oxazolidin-2-one
This compound is a chiral building block of significant interest in the pharmaceutical industry. Its primary utility lies in its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the triptan-class of drugs used for the treatment of migraines, such as Zolmitriptan.[1][2] The inherent chirality of this molecule, conferred by the (S)-stereocenter, is crucial for the stereospecific interactions with biological targets that underpin the therapeutic efficacy of the final drug products. This guide provides a comprehensive overview of the prevalent and scientifically robust methodologies for the synthesis of this important compound, tailored for researchers, scientists, and professionals in drug development.
Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design
A logical retrosynthetic analysis of the target molecule, this compound, reveals a strategic disconnection approach that hinges on the formation of the oxazolidinone ring and the installation of the aniline functionality. The most common and industrially viable strategy involves the use of a nitro-analogue as a late-stage precursor to the desired amine.
Caption: Retrosynthetic analysis of this compound.
This retrosynthetic pathway highlights three key transformations:
-
Nitro Group Reduction: The final step involves the reduction of the aromatic nitro group of (S)-4-(4-nitrobenzyl)oxazolidin-2-one to the corresponding primary amine. This transformation must be selective to avoid cleavage of the oxazolidinone ring.
-
Oxazolidinone Ring Formation: The core heterocyclic structure is typically formed via cyclization of the corresponding amino alcohol, (S)-2-amino-3-(4-nitrophenyl)propan-1-ol.
-
Amino Acid Reduction: The chiral amino alcohol precursor is readily accessible from the reduction of the carboxylic acid moiety of the commercially available 4-Nitro-(S)-phenylalanine.
This approach is advantageous as it introduces the chiral center early in the synthesis from a readily available and relatively inexpensive chiral starting material.
Detailed Synthetic Protocols and Mechanistic Insights
The following sections provide detailed, step-by-step protocols for the synthesis of this compound, along with explanations of the underlying reaction mechanisms.
Part 1: Synthesis of the Key Intermediate, (S)-4-(4-nitrobenzyl)oxazolidin-2-one
This phase of the synthesis involves two main steps: the reduction of 4-nitro-(S)-phenylalanine to (S)-2-amino-3-(4-nitrophenyl)propan-1-ol, followed by the cyclization to form the oxazolidinone ring.
The reduction of the carboxylic acid functionality of 4-nitro-(S)-phenylalanine to the corresponding primary alcohol is a critical step. While various reducing agents can be employed, sodium borohydride in the presence of a suitable activating agent is a common and scalable method.
Experimental Protocol:
-
Suspend 4-nitro-(S)-phenylalanine in a suitable solvent such as methanol.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium borohydride in a compatible solvent. The reaction is typically carried out in the presence of an acid, such as sulfuric acid, which generates diborane in situ for a more effective reduction.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with water and adjust the pH to be basic (pH 12-13) with an aqueous solution of sodium hydroxide.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-2-amino-3-(4-nitrophenyl)propan-1-ol.
Causality of Experimental Choices:
-
The use of sodium borohydride with an acid to generate diborane provides a powerful reducing system capable of reducing the carboxylic acid without affecting the nitro group.
-
The basic workup is necessary to neutralize the reaction mixture and ensure the amino alcohol is in its free base form for efficient extraction into the organic phase.
The formation of the oxazolidinone ring from the amino alcohol is typically achieved by reaction with a carbonylating agent. Diethyl carbonate is a widely used reagent for this transformation due to its lower toxicity compared to alternatives like phosgene.[3]
Experimental Protocol:
-
Combine the crude (S)-2-amino-3-(4-nitrophenyl)propan-1-ol with diethyl carbonate and a catalytic amount of a base, such as potassium carbonate.
-
Heat the reaction mixture to a temperature of 90-135 °C.[3][4]
-
The reaction is driven forward by the distillation of the ethanol byproduct.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add a solvent such as methanol to dissolve the product and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as isopropanol, to yield pure (S)-4-(4-nitrobenzyl)oxazolidin-2-one.
Mechanism of Oxazolidinone Formation:
The reaction proceeds via a two-step mechanism. First, the amino group of the amino alcohol acts as a nucleophile and attacks one of the carbonyl carbons of diethyl carbonate, leading to the formation of a carbamate intermediate and the elimination of ethanol. In the second step, an intramolecular nucleophilic attack by the hydroxyl group onto the carbamate carbonyl, with the concomitant elimination of another molecule of ethanol, results in the formation of the stable five-membered oxazolidinone ring.[5][6]
Caption: Mechanism of oxazolidinone formation from an amino alcohol and diethyl carbonate.
Part 2: Reduction of (S)-4-(4-nitrobenzyl)oxazolidin-2-one to this compound
The final step in this synthetic sequence is the selective reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is the most common and efficient method for this transformation.
Experimental Protocol:
-
Dissolve (S)-4-(4-nitrobenzyl)oxazolidin-2-one in a suitable solvent, such as methanol or ethanol.
-
Add a catalytic amount of a hydrogenation catalyst, such as Raney nickel or palladium on carbon (Pd/C).[3]
-
Pressurize the reaction vessel with hydrogen gas (typically 40-60 psi).[4]
-
Maintain the reaction at a controlled temperature, often around 30-40 °C, and monitor the uptake of hydrogen.[4]
-
The reaction progress can also be monitored by TLC.
-
Upon completion, carefully vent the hydrogen gas and purge the reaction vessel with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as isopropanol/water, to afford the final product in high purity.
Mechanism of Catalytic Hydrogenation of Nitroarenes:
The catalytic hydrogenation of a nitroarene to an aniline is a complex multi-step process that occurs on the surface of the metal catalyst.[7][8] The generally accepted mechanism involves the sequential reduction of the nitro group.
Caption: Simplified direct pathway for the catalytic hydrogenation of a nitroarene.
The reaction proceeds through nitroso and hydroxylamine intermediates.[7] Both the nitroarene and hydrogen gas adsorb onto the catalyst surface, where the hydrogen molecule dissociates into reactive hydrogen atoms. These hydrogen atoms are then sequentially transferred to the nitro group, leading to its reduction.
Alternative Reducing Agents:
While catalytic hydrogenation is highly effective, other reducing agents can also be employed. These include:
-
Iron filings in acidic medium (e.g., acetic acid or hydrochloric acid): A classical and cost-effective method.[3]
-
Stannous chloride (SnCl2) in hydrochloric acid: Another common laboratory-scale method.
-
Sodium dithionite (Na2S2O4): A milder reducing agent that can be useful when other sensitive functional groups are present.[9]
The choice of reducing agent often depends on factors such as scale, cost, functional group tolerance, and desired workup procedure.
Data Presentation
| Step | Starting Material | Key Reagents | Solvent(s) | Temperature (°C) | Typical Yield (%) |
| Amino Acid Reduction | 4-Nitro-(S)-phenylalanine | Sodium borohydride, Sulfuric acid | Methanol | 0 - RT | >90 |
| Oxazolidinone Formation | (S)-2-amino-3-(4-nitrophenyl)propan-1-ol | Diethyl carbonate, Potassium carbonate | Neat or Methanol | 90 - 135 | 70 - 80 |
| Nitro Group Reduction | (S)-4-(4-nitrobenzyl)oxazolidin-2-one | H2, Raney Nickel or Pd/C | Methanol or Ethanol | 30 - 40 | >95 |
Characterization of this compound
The final product should be thoroughly characterized to confirm its identity and purity.
-
Appearance: White to light yellow crystalline powder.[10]
-
Melting Point: 107-111 °C.[10]
-
¹H NMR and ¹³C NMR Spectroscopy: The NMR spectra should be consistent with the expected structure. The proton NMR will show characteristic signals for the aromatic protons, the benzylic protons, and the protons of the oxazolidinone ring. The carbon NMR will show the corresponding carbon signals.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the cyclic carbamate (lactone), and the aromatic C-H and C=C stretching vibrations.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.
Safety and Handling
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent-Specific Hazards:
-
Sodium borohydride: Flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with water during storage.
-
Diethyl carbonate: Flammable liquid.
-
Raney nickel and Pd/C: Flammable solids, especially when dry. Handle as a slurry in a suitable solvent.
-
Hydrogen gas: Highly flammable. Use in a properly rated and well-maintained hydrogenation apparatus.
-
-
Material Safety Data Sheets (MSDS): Consult the MSDS for all reagents before use to be fully aware of their hazards and handling precautions.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Step 1a | Incomplete reaction; inefficient extraction. | Monitor the reaction closely by TLC to ensure completion. Ensure the pH is sufficiently basic during workup for efficient extraction. |
| Low yield in Step 1b | Incomplete reaction; insufficient removal of ethanol. | Ensure the reaction temperature is high enough to drive the distillation of ethanol. Consider using a Dean-Stark trap to facilitate ethanol removal. |
| Incomplete Nitro Reduction | Inactive catalyst; insufficient hydrogen pressure or reaction time. | Use fresh, active catalyst. Ensure the system is properly sealed and pressurized. Increase the reaction time or hydrogen pressure if necessary. Monitor the reaction by TLC to confirm the disappearance of the starting material.[3] |
| Product Contamination | Incomplete reaction; inefficient purification. | Ensure each step goes to completion before proceeding. Optimize the recrystallization solvent system to effectively remove impurities. Consider column chromatography for purification if recrystallization is insufficient. |
Conclusion
The synthesis of this compound presented herein represents a robust and scalable route to this valuable chiral intermediate. By starting from the readily available 4-nitro-(S)-phenylalanine, the synthesis proceeds through the formation of a key nitro-substituted oxazolidinone intermediate, followed by a high-yielding reduction to the target aniline. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining the final product in high purity. This guide provides the necessary technical details and mechanistic understanding to enable researchers and drug development professionals to successfully synthesize this important building block for the advancement of pharmaceutical research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone - Google Patents [patents.google.com]
- 5. Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
(S)-4-(4-aminobenzyl)oxazolidin-2-one starting material
An In-Depth Technical Guide to (S)-4-(4-aminobenzyl)oxazolidin-2-one: Synthesis, Characterization, and Application
Executive Summary
This compound is a pivotal chiral building block in modern pharmaceutical synthesis. Its rigid, stereodefined structure makes it an invaluable starting material, most notably in the industrial-scale production of Zolmitriptan, a widely used medication for the treatment of migraine headaches.[1][2][3][4] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing a robust synthetic pathway, rigorous purification and characterization protocols, and critical safety information. By grounding experimental procedures in mechanistic principles, this document serves as a practical resource for the reliable preparation and validation of high-purity this compound.
Introduction: A Cornerstone Chiral Intermediate
The oxazolidinone ring system, particularly when chiral, represents a class of "chiral auxiliaries" that have revolutionized asymmetric synthesis.[5][6][7] Pioneered by David A. Evans, these auxiliaries temporarily attach to a prochiral substrate to direct subsequent chemical transformations, allowing for exquisite control over the formation of new stereocenters.[6][8][9]
This compound (CAS No: 152305-23-2; Molecular Formula: C₁₀H₁₂N₂O₂) is a highly functionalized derivative within this class.[10][11][12] While it can function as a chiral auxiliary itself, its primary value lies in its role as a pre-formed, enantiomerically pure scaffold. The molecule contains three key features:
-
The (S)-Stereocenter: The chiral center at the C4 position of the oxazolidinone ring is crucial for the stereochemistry of the final active pharmaceutical ingredient (API).
-
The Oxazolidinone Ring: A stable, five-membered heterocyclic ring.
-
The 4-Aminobenzyl Moiety: The primary aromatic amine serves as a versatile chemical handle for subsequent transformations, such as the diazotization and reduction sequence required for Fischer indole synthesis in the preparation of Zolmitriptan.[1][4][13][14]
Its synthesis is therefore a critical upstream process in the manufacturing of several important drugs.
Synthetic Pathways and Mechanistic Rationale
The most established and industrially viable route to this compound begins with the readily available and optically pure amino acid, L-4-nitrophenylalanine. This multi-step process is designed to preserve the initial stereochemistry while systematically building the target molecule.
The general pathway involves three key transformations:
-
Reduction of Carboxylic Acid: The carboxylic acid of L-4-nitrophenylalanine is reduced to a primary alcohol, yielding (S)-2-amino-3-(4-nitrophenyl)propanol.
-
Cyclization: The resulting amino alcohol is cyclized to form the oxazolidinone ring, affording (S)-4-(4-nitrobenzyl)oxazolidin-2-one.
-
Reduction of Nitro Group: The aromatic nitro group is selectively reduced to a primary amine to yield the final product.
Causality Behind the Synthetic Strategy:
-
Stereochemical Integrity: Starting with an enantiopure amino acid (L-4-nitrophenylalanine) ensures that the desired (S)-stereochemistry is carried through the entire synthesis, avoiding costly chiral resolution steps later on.
-
Orthogonal Protection: The nitro group serves as a masked form of the amine. It is stable to the conditions used for the reduction of the carboxylic acid and the cyclization reaction. This allows for the selective manipulation of different functional groups at different stages. The final reduction of the nitro group is a well-understood and high-yielding transformation.[15][16]
-
Robust Cyclization: The formation of the 5-membered oxazolidinone ring from a 1,2-amino alcohol is an intramolecular reaction that is thermodynamically and kinetically favorable. Reagents like diethyl carbonate or triphosgene are effective for this transformation.[17][18]
Caption: Synthetic pathway from L-4-nitrophenylalanine.
Detailed Experimental Protocol
This protocol details the final step of the synthesis: the reduction of the nitro-substituted precursor to the target amine. This is a critical step where reaction conditions must be controlled to ensure complete conversion without side reactions.
Objective: To synthesize this compound from (S)-4-(4-nitrobenzyl)oxazolidin-2-one via catalytic hydrogenation.
Materials and Equipment:
-
(S)-4-(4-nitrobenzyl)oxazolidin-2-one
-
Methanol (MeOH), reagent grade
-
Raney Nickel (50% slurry in water) or 5% Palladium on Carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Parr hydrogenator or similar pressure reactor
-
Filter aid (e.g., Celite®)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: In a suitable pressure reactor (e.g., a Parr shaker), add (S)-4-(4-nitrobenzyl)oxazolidin-2-one (1 equivalent).
-
Solvent Addition: Add methanol to the reactor. A typical concentration is around 10-15 mL of methanol per gram of starting material.
-
Catalyst Addition: Carefully add the hydrogenation catalyst. For Raney Nickel, use approximately 10-15% by weight relative to the starting material.[18] If using Pd/C, a lower loading of 1-2% by weight is often sufficient. Note: Handle hydrogenation catalysts with care as they can be pyrophoric when dry.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas to remove all air.
-
Reaction Conditions: Pressurize the reactor with hydrogen gas to the desired pressure (typically 3-5 bar or ~45-75 psi).[18] Begin agitation and heat the reaction mixture to a moderate temperature (e.g., 30-40°C) to facilitate the reaction.
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to confirm the complete consumption of the starting material.
-
Filtration: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.
-
Isolation and Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent, such as isopropanol, to yield the final product as a white to off-white solid.[17]
Purification and Characterization
A self-validating protocol requires rigorous analysis to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
Purification
Recrystallization is the primary method for purifying the crude product. Isopropanol is a commonly cited solvent that provides good recovery of high-purity material.[17] The process involves dissolving the crude solid in a minimal amount of hot isopropanol, followed by slow cooling to induce crystallization. The purified crystals are then isolated by filtration, washed with a small amount of cold isopropanol, and dried under vacuum.
Characterization
A full suite of analytical techniques should be employed to validate the final product.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 152305-23-2 | [2][10][11] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [10][12] |
| Molecular Weight | 192.21 g/mol | [2][10] |
| Appearance | White to off-white or brown solid | [3] |
| Melting Point | 107-111 °C | [3][10] |
| Solubility | Soluble in DMSO and methanol | [3] |
| ¹H NMR | Data consistent with expected structure | [3] |
| ¹³C NMR | Data consistent with expected structure | [3] |
| IR (KBr, cm⁻¹) | ~1759 (C=O, lactone) | [3] |
| HPLC Purity | ≥97% (typical), up to 99% achievable |[10][17] |
Caption: Post-synthesis validation workflow.
Applications in Drug Development
The primary and most significant application of this compound is as the key starting material for the synthesis of Zolmitriptan .[1][3][10] The synthesis involves a two-step sequence starting from the aminobenzyl oxazolidinone:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt using sodium nitrite in an acidic medium (e.g., HCl).[1][4][13]
-
Reduction & Cyclization: The diazonium salt is reduced in situ to a hydrazine intermediate, which then undergoes a Fischer indole synthesis with 4,4-dimethoxy-N,N-dimethylbutane-1-amine to construct the indole core of Zolmitriptan.[1][4][13][14]
Beyond this, its unique structure has been explored for creating other biologically active molecules, including 2-azetidinone derivatives with potential as antimicrobial agents and metal cation sensors.[10]
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[10] Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling molecule that provides a reliable and stereochemically defined entry point for the synthesis of complex pharmaceutical agents. The synthetic route from L-4-nitrophenylalanine is a testament to elegant chemical design, utilizing orthogonal protecting groups and robust reactions to build molecular complexity while preserving chirality. A thorough understanding of its synthesis, purification, and characterization, as detailed in this guide, is essential for any scientist or organization involved in the development and manufacturing of Zolmitriptan and related therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone | 152305-23-2 [chemicalbook.com]
- 4. US8143417B2 - Method for the preparation of zolmitriptan - Google Patents [patents.google.com]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (S)-4-(4-氨基苄基)-1,3-唑烷-2-酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. chemscene.com [chemscene.com]
- 12. This compound | C10H12N2O2 | CID 7099156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. EP2751098B1 - An improved process for preparation of zolmitriptan - Google Patents [patents.google.com]
- 15. m.youtube.com [m.youtube.com]
- 16. mt.com [mt.com]
- 17. WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone - Google Patents [patents.google.com]
- 18. WO2008018090A2 - An improved process for the preparation of zolmitriptan - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Spectral Data of (S)-4-(4-aminobenzyl)oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-(4-aminobenzyl)oxazolidin-2-one is a chiral molecule of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various pharmaceuticals. Its structural elucidation and purity assessment are paramount for its application in drug development. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for the comprehensive characterization of this compound. This technical guide provides a detailed analysis of the NMR and IR spectral data of this compound, offering insights into its molecular structure and the experimental methodologies for obtaining high-quality spectral data. The information presented herein is intended to support researchers and scientists in their synthetic and analytical endeavors.
Molecular Structure and Key Functional Groups
This compound, with the molecular formula C₁₀H₁₂N₂O₂, possesses a distinct molecular architecture comprising a chiral oxazolidinone ring, a flexible benzyl linker, and a primary aromatic amine.[1] Understanding the interplay of these components is crucial for interpreting its spectral data.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR are vital for confirming its structure and stereochemistry.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in different chemical environments. The chemical shifts are influenced by the electron-withdrawing and -donating groups within the molecule.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (2H) | ~7.0 | d | ~8.0 |
| Aromatic (2H) | ~6.6 | d | ~8.0 |
| NH (oxazolidinone) | variable | br s | - |
| CH (oxazolidinone) | ~4.2 | m | - |
| CH₂ (oxazolidinone) | ~4.0, ~3.8 | m | - |
| CH₂ (benzyl) | ~2.8, ~2.6 | m | - |
| NH₂ (amine) | variable | br s | - |
Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent and the spectrometer's field strength. "d" denotes a doublet, "m" a multiplet, and "br s" a broad singlet.
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region: The protons on the para-substituted benzene ring typically appear as two distinct doublets, a consequence of their coupling to adjacent protons. The upfield shift of one doublet is attributed to the electron-donating effect of the amino group.
-
Oxazolidinone Ring Protons: The methine (CH) and methylene (CH₂) protons of the oxazolidinone ring resonate in the range of 3.8 to 4.2 ppm. Their complex multiplicity arises from diastereotopicity and coupling to each other.
-
Benzyl Protons: The benzylic methylene protons also exhibit diastereotopicity due to the adjacent chiral center, resulting in separate signals and complex coupling patterns.
-
Labile Protons: The amine (NH₂) and amide (NH) protons are often broad and their chemical shifts are concentration and solvent-dependent. They can be confirmed by D₂O exchange experiments.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (oxazolidinone) | ~158 |
| Aromatic C-NH₂ | ~145 |
| Aromatic C (quaternary) | ~128 |
| Aromatic CH | ~130, ~115 |
| CH (oxazolidinone) | ~55 |
| CH₂ (oxazolidinone) | ~68 |
| CH₂ (benzyl) | ~40 |
Note: The chemical shifts are approximate and can vary depending on the solvent and the spectrometer's field strength.
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The carbonyl carbon of the oxazolidinone ring is significantly deshielded and appears downfield at approximately 158 ppm.
-
Aromatic Carbons: The aromatic carbons show a range of chemical shifts. The carbon attached to the amino group is shifted downfield, while the other carbons resonate at positions typical for a substituted benzene ring.
-
Oxazolidinone and Benzyl Carbons: The carbons of the oxazolidinone ring and the benzylic methylene group appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[2][3] The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional moieties.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450 - 3250 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3300 - 3100 | N-H stretch | Amide (-NH-) |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2950 - 2850 | C-H stretch | Aliphatic |
| ~1759 | C=O stretch | Lactone (Oxazolidinone) |
| 1620 - 1580 | N-H bend | Primary Amine (-NH₂) |
| 1600, 1510, 1450 | C=C stretch | Aromatic Ring |
| ~1230 | C-O stretch | Ester/Lactone |
| ~830 | C-H out-of-plane bend | para-disubstituted Aromatic |
Note: The wavenumbers are approximate and can be influenced by the sample preparation method (e.g., KBr pellet, thin film). The peak at ~1759 cm⁻¹ for the lactone carbonyl is a particularly strong and characteristic absorption.[2]
Interpretation of the IR Spectrum:
-
N-H Stretching Region: The presence of both a primary amine and a secondary amide is confirmed by the characteristic N-H stretching vibrations in the 3450-3100 cm⁻¹ region.
-
Carbonyl Stretching: A strong and sharp absorption band around 1759 cm⁻¹ is indicative of the carbonyl group within the five-membered lactone ring of the oxazolidinone.
-
Aromatic and Aliphatic C-H Stretching: The bands above 3000 cm⁻¹ correspond to the aromatic C-H stretches, while those below 3000 cm⁻¹ are due to the aliphatic C-H stretches of the benzyl and oxazolidinone methylene groups.
-
Fingerprint Region: The region below 1600 cm⁻¹ contains a complex pattern of absorptions, including C-C stretching, C-N stretching, and various bending vibrations, which are unique to the molecule and can be used for identification by comparison with a reference spectrum.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectral data, standardized experimental protocols are essential.
NMR Spectroscopy Protocol
References
An In-depth Technical Guide to the Physical Properties of (S)-4-(4-aminobenzyl)oxazolidin-2-one
Introduction
(S)-4-(4-aminobenzyl)oxazolidin-2-one, with a CAS Number of 152305-23-2, is a chiral building block of significant interest in pharmaceutical synthesis.[1][2] Its primary application lies in its role as a key intermediate in the production of Zolmitriptan, a serotonin receptor agonist used in the treatment of migraines.[1][2][3] For researchers, scientists, and drug development professionals, a thorough understanding of the physical properties of this intermediate is paramount. These properties, particularly melting point and solubility, are not merely data points; they are critical parameters that influence process development, formulation, bioavailability, and ultimately, the efficacy and safety of the final active pharmaceutical ingredient (API).[4][5]
This guide provides a detailed examination of the melting point and solubility of this compound. It is designed to offer not just the "what," but the "how" and "why," reflecting a Senior Application Scientist's perspective on the practical application and interpretation of these fundamental physical characteristics.
Core Compound Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (S)-4-(4-Aminobenzyl)-2-oxazolidinone, Zolmitriptan Impurity E |
| CAS Number | 152305-23-2 |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.21 g/mol [1][6] |
| Appearance | White to light yellow crystalline powder[2][7][8] |
Part 1: Melting Point Analysis
The melting point of a crystalline solid is a fundamental physical property that provides a dual insight: it serves as a criterion for purity and is a key parameter for identification.[9] For a pure compound, the melting range is typically sharp, spanning a narrow range of 0.5-1.0°C. The presence of impurities tends to depress the melting point and broaden the melting range.[9] In the context of pharmaceutical development, the melting point influences the compound's solubility and dissolution rate, which are critical for bioavailability.[10]
Reported Melting Point Data
The melting point of this compound has been reported by several suppliers and is generally consistent.
| Melting Point Range (°C) | Source |
| 107-111 °C | Sigma-Aldrich[1], NINGBO INNO PHARMCHEM CO.,LTD.[2], Home Sunshine Pharma[7], ChemicalBook[11] |
| 121-123 °C | Sigma-Aldrich (lit.)[1] |
| 107-110 °C | Sigma-Aldrich (lit.)[1] |
| 95-100 °C | ChemicalBook (synthesis report)[11] |
The most frequently cited range is 107-111 °C . The variations in literature values could be attributed to different analytical methods or residual impurities from various synthetic routes. The lower range of 95-100 °C was reported from a specific synthesis and may reflect a different level of purity.[11]
Experimental Protocol for Melting Point Determination
The following protocol outlines the capillary method for determining the melting point range of this compound using a digital melting point apparatus. This method is chosen for its accuracy and the small sample size required.
Objective: To accurately determine the melting point range of a sample of this compound.
Materials:
-
This compound sample
-
Digital melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
-
Safety goggles
Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry. If necessary, dry the sample under vacuum.
-
If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.[12]
-
Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.
-
Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The packed sample height should be approximately 2-3 mm.[12]
-
-
Apparatus Setup:
-
Turn on the melting point apparatus and allow it to stabilize.
-
Set a plateau temperature approximately 10-15°C below the expected melting point (e.g., set to 95°C).
-
-
Measurement:
-
Insert the packed capillary tube into the heating block of the apparatus.
-
Set a slow heating rate, typically 1-2°C per minute.[12] A slow ramp rate is crucial for ensuring thermal equilibrium between the sample, thermometer, and heating block, which is essential for an accurate reading.[12]
-
Observe the sample closely through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Continue heating and observing the sample.
-
Record the temperature (T₂) at which the last solid crystal melts and the entire sample is a clear liquid.
-
The melting point is reported as the range T₁ - T₂.
-
-
Confirmation:
-
Allow the apparatus to cool sufficiently.
-
Perform a second determination with a fresh capillary tube and sample to ensure reproducibility.
-
Data Interpretation:
-
A sharp melting range (e.g., 109-110°C) is indicative of high purity.
-
A broad and depressed melting range (e.g., 104-108°C) suggests the presence of impurities.
Workflow Visualization
Caption: Workflow for Melting Point Determination.
Part 2: Solubility Analysis
Solubility is a critical physicochemical property that dictates how a drug substance is absorbed, distributed, and ultimately, its bioavailability.[4][13][14] For a compound like this compound, which is an intermediate, its solubility characteristics are crucial for reaction work-up, purification (e.g., crystallization), and handling. The "like dissolves like" principle is a useful starting point, where polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[15][16]
The molecular structure of this compound contains both polar functional groups (amine, oxazolidinone with its amide and ether linkages) and a non-polar region (the benzene ring). This amphiphilic nature suggests it will have varied solubility across different solvents.
Known Solubility Data
Published data on the solubility of this compound is limited. However, supplier information indicates its solubility in specific organic solvents.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | ChemicalBook[11], Chem-Impex[6] |
| Methanol | Soluble | ChemicalBook[11], Chem-Impex[6] |
Experimental Protocol for Solubility Determination
A comprehensive solubility profile is essential for process development. The following protocol describes a standard method for determining the qualitative and semi-quantitative solubility of this compound in a range of pharmaceutically relevant solvents.
Objective: To determine the solubility of this compound in water, acidic and basic aqueous solutions, and various organic solvents.
Materials:
-
This compound sample
-
Analytical balance
-
Vortex mixer
-
Small test tubes or vials (e.g., 1 dram)
-
Graduated pipettes or micropipettes
-
Solvents:
-
Purified Water
-
5% (w/v) Aqueous HCl
-
5% (w/v) Aqueous NaOH
-
Ethanol
-
Acetone
-
Ethyl Acetate
-
Dichloromethane
-
Hexane
-
Methodology:
-
Initial Qualitative Assessment:
-
Place approximately 20-30 mg of the compound into a labeled test tube.
-
Add 1 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).
-
After each addition, vortex the mixture vigorously for 30-60 seconds.[17]
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is classified as "soluble" in that solvent at a concentration of >20-30 mg/mL. If it does not dissolve, it is classified as "insoluble" or "sparingly soluble."
-
-
Acid-Base Solubility (Critical for API Intermediates):
-
The presence of a primary amine group (-NH₂) suggests that the compound will be basic. Therefore, its solubility is expected to increase significantly in acidic solutions due to the formation of a more polar ammonium salt.[18]
-
Perform the solubility test with 5% HCl. If the compound is insoluble in water but dissolves in 5% HCl, it confirms its basic nature.[17]
-
Perform the solubility test with 5% NaOH. The oxazolidinone ring contains a lactam-like structure, which could potentially undergo hydrolysis under strong basic conditions, especially with heating, but is unlikely to significantly enhance solubility at room temperature. Observing its behavior in a base is still a standard part of solubility classification.
-
-
Semi-Quantitative Determination (Shake-Flask Method):
-
Accurately weigh a specific amount of the compound (e.g., 50 mg) into a vial.
-
Add a measured volume of the solvent (e.g., 1.0 mL).
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C) using a shaker for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
After agitation, allow the vial to stand and let any undissolved solid settle.
-
Carefully withdraw a sample from the supernatant, filter it through a syringe filter (e.g., 0.22 µm) to remove any particulates, and analyze the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC-UV, UV-Vis spectroscopy).
-
Data Interpretation: Solubility can be classified according to standard pharmacopeial definitions (e.g., USP). The results will guide the choice of solvents for reaction, extraction, and crystallization. For instance, high solubility in dichloromethane and low solubility in hexane would suggest this solvent/anti-solvent pair could be effective for crystallization.
Workflow Visualization
Caption: Workflow for Qualitative Solubility Assessment.
Conclusion
The physical properties of this compound, specifically its melting point and solubility, are foundational to its effective use in pharmaceutical manufacturing. A melting point in the range of 107-111 °C serves as a reliable indicator of identity and purity. The compound's solubility profile, characterized by solubility in polar organic solvents like methanol and DMSO and likely enhanced solubility in aqueous acid, dictates the methodologies for its purification and handling. The experimental protocols detailed in this guide provide a robust framework for researchers to verify these properties and to build a comprehensive understanding of this key pharmaceutical intermediate. Rigorous characterization of these physical properties is an indispensable step in ensuring process control, reproducibility, and the quality of the final API.
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(S)-4-(4-Aminobenzyl)oxazolidin-2-one: A Chiral Keystone for Modern Pharmaceuticals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: (S)-4-(4-aminobenzyl)oxazolidin-2-one is a chiral building block of significant importance in medicinal chemistry and pharmaceutical development. Its structure combines a stereochemically defined oxazolidinone ring with a functionalized aminobenzyl moiety, making it a highly valuable intermediate for the synthesis of complex, biologically active molecules. The oxazolidinone core itself is recognized as a "privileged scaffold," appearing in a range of therapeutics, most notably antibiotics like Linezolid.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and core applications of this compound, with a particular focus on its pivotal role in the industrial production of the anti-migraine agent, Zolmitriptan.[3][4][5] We will delve into detailed synthetic protocols, explain the causality behind experimental choices, and present data-driven insights to empower researchers in their drug discovery and development endeavors.
The Oxazolidinone Scaffold: A Privileged Structure in Medicinal Chemistry
The 2-oxazolidinone ring is more than just a heterocyclic motif; it is a cornerstone of modern drug design.[6] Its prevalence stems from a combination of favorable properties:
-
Metabolic Stability: The cyclic carbamate is generally robust to metabolic degradation, contributing to improved pharmacokinetic profiles.
-
Chiral Control: The ring can be readily synthesized in an enantiomerically pure form and can act as a chiral auxiliary, directing the stereochemistry of subsequent reactions with high fidelity.[7] This is paramount, as the biological activity of pharmaceuticals often resides in a single enantiomer.
-
Biological Activity: The scaffold itself is a pharmacophore, most famous for its role in a new class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][8]
The subject of this guide, this compound, leverages the inherent chirality of the oxazolidinone ring not as a transient auxiliary that is later removed, but as a permanent, stereochemically defined component of the final active pharmaceutical ingredient (API).[7]
Physicochemical and Spectroscopic Profile
Precise characterization of a starting material is a prerequisite for reproducible and scalable synthesis. This compound is a stable, solid compound with well-defined properties.
| Property | Value | Source |
| CAS Number | 152305-23-2 | [9][10] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [9] |
| Molecular Weight | 192.21 g/mol | [9] |
| Appearance | Solid | |
| Melting Point | 107-111 °C | |
| IUPAC Name | (4S)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one | [9] |
| SMILES | Nc1ccc(C[C@H]2COC(=O)N2)cc1 |
Detailed spectroscopic studies, including X-ray diffraction (XRD), vibrational (FT-IR, Raman), electronic (UV-Vis), and Nuclear Magnetic Resonance (¹H and ¹³C NMR), have been performed and corroborated with Density Functional Theory (DFT) calculations.[11] These analyses confirm the molecular geometry and electronic structure, providing a full spectral signature for quality control.[11]
Synthesis of this compound
An efficient and scalable synthesis of this chiral intermediate is critical for its industrial application. The most common strategies begin with (S)-phenylalanine derivatives, establishing the required stereocenter early in the sequence. An improved, industrially viable process avoids hazardous reagents like phosgene, opting for safer cyclizing agents.[12]
The following workflow represents a robust and high-yielding synthetic approach.[12]
Caption: High-level workflow for the synthesis of the target intermediate.
Detailed Experimental Protocol: Synthesis[14]
Part A: Preparation of (S)-2-amino-3-(4-aminophenyl) propanol
-
Reactor Setup: Charge a suitable reactor with (S)-2-Amino-3-(4-nitrophenyl)-propanol, 95% ethanol, iron filings, deionized water, and concentrated hydrochloric acid at room temperature. The use of iron in acidic media is a classic, cost-effective method for the reduction of aromatic nitro groups.
-
Reaction: Heat the reaction mass to reflux and maintain for approximately three hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling the reaction mass to room temperature, filter off the iron catalyst through a filter aid (e.g., Celite) and wash the filter cake thoroughly with 95% ethanol.
-
Solvent Removal: Distill the ethanolic solution of the product completely under vacuum to yield crude (S)-2-amino-3-(4-aminophenyl)propanol. This intermediate is often used directly in the next step without further purification.
Part B: Preparation of (S)-4-(4-aminobenzyl)-2-oxazolidinone
-
Reactor Setup: Charge the reactor with the crude (S)-2-Amino-3-(4-aminophenyl)-propanol from the previous step, diethyl carbonate, and potassium carbonate. Diethyl carbonate serves as a safe and effective substitute for phosgene for the cyclization, forming the carbamate ring.[12]
-
Reaction: Heat the reaction mass to 135°C. Ethanol will begin to distill off as the reaction proceeds; continue distillation for approximately 2.5 hours.
-
Work-up: Cool the reaction mass to room temperature and add methanol to dissolve the product. Filter the inorganic salts (potassium carbonate) through a filter aid, washing with additional methanol.
-
Isolation and Purification: Distill the filtered methanol completely under vacuum. Charge the residue with isopropanol to induce crystallization. Filter the resulting solid, wash with isopropanol, and dry at 50°C under vacuum to yield the final product.
| Parameter | Details | Rationale |
| Starting Material | (S)-2-Amino-3-(4-nitrophenyl)-propanol | Readily available from (S)-phenylalanine, establishes stereochemistry. |
| Reducing Agent | Iron filings / HCl | Cost-effective and efficient for large-scale nitro group reduction. |
| Cyclizing Agent | Diethyl Carbonate | Safe, non-toxic alternative to phosgene.[12] |
| Base | Potassium Carbonate | Acts as a base to facilitate the cyclization reaction. |
| Overall Yield | ~77% | This process is reported to give significantly higher yields than phosgene-based methods.[12] |
| Purity (HPLC) | >99% | Achievable with the described work-up and crystallization.[12] |
Core Application: A Pivotal Intermediate for Zolmitriptan
The primary and most significant application of this compound is its role as the starting material for the synthesis of Zolmitriptan, a selective 5-HT1B/1D receptor agonist used for the acute treatment of migraine headaches.[3][4][13] The synthesis is a highly efficient, two-step, one-pot process involving a diazotization-reduction followed by a Fischer indole synthesis.[14]
Caption: Synthetic pathway from the title compound to Zolmitriptan.
Detailed Experimental Protocol: Synthesis of Zolmitriptan[1][3][16]
This protocol describes the conversion of the primary aromatic amine to a hydrazine, which is then cyclized to form the indole core of Zolmitriptan.
Step 1: Diazotization and Reduction
-
Initial Slurry: In a suitable reactor, combine (S)-4-(4-aminobenzyl)-2-oxazolidinone with a mixture of concentrated hydrochloric acid and deionized water. Stir to create a slurry and cool to between -5 °C and 0 °C using an ice-salt bath. This low temperature is critical to prevent the decomposition of the highly reactive diazonium salt intermediate.[3]
-
Diazotization: Prepare a cooled (0-5 °C) solution of sodium nitrite in deionized water. Slowly add this solution to the slurry while vigorously stirring and maintaining the temperature between -5 °C and 0 °C. After the addition is complete, stir for an additional 30 minutes to ensure complete formation of the diazonium salt.[1]
-
Reduction: In a separate vessel, prepare a pre-cooled solution of a reducing agent, such as stannous chloride (SnCl₂) or sodium metabisulfite (Na₂S₂O₅), in concentrated hydrochloric acid.[1][14] Sodium metabisulfite is often preferred on an industrial scale due to its better solubility and lower cost.[14]
-
Hydrazine Formation: Slowly add the diazonium salt solution to the reducing agent solution, maintaining the temperature between -15°C and -10°C. A precipitate of (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one hydrochloride will form.
Step 2: Fischer Indole Synthesis to Zolmitriptan
-
Condensation and Cyclization: Without isolating the hydrazine intermediate, add 4,4-diethoxy-N,N-dimethylbutylamine to the reaction mixture.[14]
-
Ring Formation: Heat the reaction mixture to reflux for several hours (e.g., 5 hours) to drive the Fischer indole synthesis.[1] The acidic environment facilitates the condensation and subsequent[15][15]-sigmatropic rearrangement that forms the indole ring.
-
Isolation and Purification: After the reaction is complete (monitored by TLC/HPLC), cool the mixture. The product can be isolated by basification with an alkali metal carbonate or hydroxide, followed by extraction with a suitable organic solvent like toluene.[14] Further purification can be achieved by crystallization to yield high-purity Zolmitriptan.
Broader Applications and Future Outlook
While its role in Zolmitriptan synthesis is dominant, the unique structure of this compound makes it a versatile starting material for other novel compounds. Research has shown its utility in the synthesis of:
-
2-Azetidinones: The primary amine can be used as a handle to construct β-lactam rings, which are core structures in many antibiotics. These derivatives have also been investigated as potential metal cation sensors.
-
Schiff Base Complexes: The amine group can be readily condensed with aldehydes to form Schiff bases, which can then be used as ligands to create zinc metal complexes with potential biological importance.
-
Rivaroxaban Intermediates: While not a direct precursor, the oxazolidinone scaffold is central to the anticoagulant Rivaroxaban.[15][16] The synthetic strategies and chemical principles involved in manipulating this compound are highly relevant to the synthesis of the key Rivaroxaban intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.[17][18]
The continued exploration of this and related chiral oxazolidinones as key building blocks is a promising avenue for the discovery of new therapeutic agents, leveraging a proven, stereochemically defined, and biologically relevant scaffold.
Conclusion
This compound stands out as a high-value chiral intermediate in the pharmaceutical industry. Its efficient, scalable, and safe synthesis has been well-established, enabling its cost-effective use in large-scale manufacturing. Its primary application as the cornerstone for Zolmitriptan synthesis highlights the power of using pre-formed chiral building blocks to construct complex APIs. As drug development continues to demand stereochemically pure and novel molecular architectures, the utility of versatile scaffolds like this compound is set to expand, solidifying its status as a key component in the medicinal chemist's toolbox.
References
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- 18. EP2521723A1 - Process for the preparation of rivaroxaban and intermediates thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to Oxazolidinone Chiral Auxiliaries: From Discovery to Modern Applications
This guide provides a comprehensive overview of the discovery, history, synthesis, mechanism, and application of oxazolidinone chiral auxiliaries, a cornerstone of modern asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the technical intricacies and practical applications that have established these molecules as indispensable tools in the stereocontrolled construction of complex chiral molecules.
I. Introduction: The Quest for Asymmetric Synthesis and the Rise of Chiral Auxiliaries
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is fundamental to its biological function. For pharmaceuticals and agrochemicals, often only one enantiomer of a chiral molecule elicits the desired therapeutic or biological effect, while the other may be inactive or even harmful. This reality has propelled the field of asymmetric synthesis to the forefront of chemical research, demanding methods that can selectively produce a single enantiomer of a target molecule.
Among the various strategies developed to achieve this goal, the use of chiral auxiliaries has proven to be a robust and reliable approach.[1] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a chemical reaction to occur with high diastereoselectivity.[1] Once the desired stereocenter has been created, the auxiliary is removed, having served its purpose of inducing chirality.[1]
In this context, oxazolidinones, particularly those developed by David A. Evans and his research group, have emerged as a preeminent class of chiral auxiliaries.[][3] Their widespread adoption is a testament to their high efficiency in a variety of carbon-carbon bond-forming reactions, the predictability of the stereochemical outcome, and the ease with which the auxiliary can be attached and subsequently removed.[4][5] This guide will explore the journey of oxazolidinone chiral auxiliaries from their conceptualization to their current status as a powerful tool in the synthetic chemist's arsenal.
II. The Genesis of an Idea: Discovery and Historical Development
The story of oxazolidinone chiral auxiliaries is inextricably linked with the pioneering work of David A. Evans. In 1981, Evans and his colleagues published a seminal paper detailing the use of enantiomerically pure oxazolidin-2-one derivatives for asymmetric aldol condensations.[6][7] This work laid the foundation for what would become one of the most reliable and widely used methods for asymmetric synthesis.
The first generation of these auxiliaries were derived from readily available and relatively inexpensive chiral starting materials, namely α-amino acids such as L-valine and L-phenylalanine.[][8] The transformation of these natural building blocks into the corresponding oxazolidinone structures provided a robust framework for inducing chirality. The initial success of these auxiliaries in aldol reactions spurred further research, leading to the development of a broader range of oxazolidinone-based auxiliaries with tailored steric and electronic properties for different applications. Over the years, this has led to the creation of second-generation and more specialized auxiliaries, solidifying their place in the annals of organic chemistry.[][9]
III. Synthesis of Oxazolidinone Chiral Auxiliaries: From Benchtop to Industrial Scale
A significant advantage of oxazolidinone auxiliaries is their accessibility. They are typically synthesized from chiral β-amino alcohols, which in turn are often prepared by the reduction of α-amino acids.[3][6] Both enantiomers of many amino acids are commercially available, allowing for the synthesis of either enantiomer of the target molecule by selecting the appropriate auxiliary.[8]
General Synthetic Protocol: Preparation of (S)-4-(Phenylmethyl)-2-oxazolidinone from L-Phenylalaninol
This protocol outlines a common method for the preparation of a widely used Evans auxiliary.
Step 1: Reduction of L-Phenylalanine to L-Phenylalaninol
-
L-Phenylalanine is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃), in an appropriate solvent like tetrahydrofuran (THF).
-
Careful workup is required to quench the excess reducing agent and isolate the amino alcohol.
Step 2: Cyclization to Form the Oxazolidinone Ring
-
The resulting L-phenylalaninol is then cyclized to form the oxazolidinone. While early methods employed hazardous reagents like phosgene, safer alternatives such as diethyl carbonate are now more common.[6][8]
-
The reaction is typically carried out by heating the amino alcohol with diethyl carbonate in the presence of a base, such as potassium carbonate.[8]
-
The product, (S)-4-(phenylmethyl)-2-oxazolidinone, is a crystalline solid that can be purified by recrystallization.[8]
The development of more environmentally friendly and scalable synthetic routes continues to be an active area of research, ensuring the continued availability and utility of these important molecules.[10][11][12]
IV. The Heart of the Matter: Mechanism of Stereocontrol
The remarkable stereodirecting ability of oxazolidinone auxiliaries stems from their capacity to form a rigid, chelated enolate structure that effectively shields one of the enolate faces.
Key Principles of Stereodifferentiation:
-
Acylation: The chiral auxiliary is first acylated to attach the substrate of interest. This is typically achieved by deprotonating the oxazolidinone with a strong base like n-butyllithium followed by treatment with an acyl chloride or anhydride.[3][13]
-
Chelated Enolate Formation: The N-acyl oxazolidinone is then treated with a Lewis acid, often a boron or titanium species, and a base to form a rigid Z-enolate.[14][15] The Lewis acid coordinates to both the oxazolidinone carbonyl and the acyl carbonyl, locking the conformation of the molecule.
-
Facial Shielding: The bulky substituent at the C4 position of the oxazolidinone ring (e.g., an isopropyl group from valine or a benzyl group from phenylalanine) sterically hinders one face of the planar enolate.[16]
-
Electrophilic Attack: Consequently, an incoming electrophile can only approach from the less hindered face, leading to a highly diastereoselective bond formation.[13]
This mechanism is elegantly explained by the Zimmerman-Traxler model for aldol reactions, which predicts the formation of a six-membered, chair-like transition state. The stereochemical outcome is therefore highly predictable based on the stereochemistry of the auxiliary and the geometry of the enolate.[15]
Figure 1: A simplified workflow of the Evans aldol reaction mechanism.
V. A Versatile Tool: Key Applications in Asymmetric Synthesis
The reliability and predictability of oxazolidinone auxiliaries have led to their application in a wide array of stereoselective transformations.[4][5][9]
| Reaction Type | Description | Typical Diastereoselectivity |
| Enolate Alkylation | The enolate of an N-acyl oxazolidinone reacts with an alkyl halide to form a new C-C bond with high stereocontrol at the α-carbon.[5][17] | >95:5 dr |
| Aldol Reaction | The boron enolate of an N-acyl oxazolidinone reacts with an aldehyde to produce syn-aldol adducts with excellent diastereoselectivity.[7][14][15] | >99:1 dr |
| Conjugate Addition | The enolate undergoes a Michael addition to an α,β-unsaturated carbonyl compound, establishing a new stereocenter at the β-position.[4][16] | >90:10 dr |
| Diels-Alder Reaction | N-enoyl oxazolidinones can act as chiral dienophiles in Diels-Alder reactions, controlling the stereochemistry of the resulting cycloadduct.[] | High endo/exo and facial selectivity |
| α-Amino Acid Synthesis | Asymmetric electrophilic amination of the enolate provides a route to enantiomerically enriched α-amino acids.[] | High de |
Case Study 1: Total Synthesis of Cytovaricin
The total synthesis of the macrolide antibiotic cytovaricin by David A. Evans is a landmark achievement that showcases the power of oxazolidinone chiral auxiliaries.[3][18] This complex synthesis masterfully employed four asymmetric aldol reactions and one asymmetric alkylation using oxazolidinone auxiliaries to set nine stereocenters with exceptional control.[3]
Case Study 2: Synthesis of the Antiepileptic Drug Brivaracetam
More recently, oxazolidinone auxiliaries have been utilized in the synthesis of the antiepileptic drug Brivaracetam.[19][20][21][22][23] In several reported synthetic routes, a key step involves the stereocontrolled alkylation of an N-acyl oxazolidinone to introduce the propyl group with the correct (R)-configuration at the C4 position of the pyrrolidinone core.[19][23]
Figure 2: A generalized synthetic approach to a Brivaracetam intermediate using an Evans auxiliary.
VI. The Final Step: Cleavage and Recovery of the Auxiliary
A crucial feature of a good chiral auxiliary is its facile removal under conditions that do not epimerize or racemize the newly created stereocenter.[24] Oxazolidinone auxiliaries can be cleaved to reveal a variety of functional groups, enhancing their synthetic utility.
Common Cleavage Methods:
| Reagent(s) | Product Functional Group |
| LiOH / H₂O₂ | Carboxylic Acid[13][24] |
| LiBH₄, NaBH₄ | Primary Alcohol[17] |
| LiAlH₄ | Primary Alcohol |
| Weinreb Amide Formation Reagents | Weinreb Amide[15] |
| LiOBn | Benzyl Ester |
The cleaved chiral auxiliary can often be recovered in high yield and reused, which is an important consideration for both economic and environmental reasons, especially on a large scale.[24]
VII. Conclusion: The Enduring Legacy of Oxazolidinone Auxiliaries
Despite the significant advances in asymmetric catalysis, chiral auxiliary-based methods, and particularly those employing Evans oxazolidinones, remain a vital and often preferred strategy in asymmetric synthesis.[4][25] The reasons for their enduring popularity are clear: high and predictable stereoselectivity, operational simplicity, and the ability to generate a wide range of enantiomerically pure products.[5][17]
The pioneering work of David A. Evans in the development of oxazolidinone chiral auxiliaries has had a profound and lasting impact on the field of organic chemistry. These elegant molecules continue to be instrumental in the synthesis of complex natural products and life-saving pharmaceuticals, a testament to the power of rational design in molecular science. The principles established through the study of Evans auxiliaries have also inspired the development of new generations of chiral auxiliaries and catalysts, ensuring that their legacy will continue to shape the future of asymmetric synthesis.
VIII. References
-
(PDF) Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review - ResearchGate. Available at: --INVALID-LINK--
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Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. Available at: --INVALID-LINK--
-
Evans aldol ppt | PPTX. Available at: --INVALID-LINK--
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The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci. Available at: --INVALID-LINK--
-
Oxazolidinones as chiral auxiliaries in the asymmetric 1,4-conjugate addition reaction applied to the total synthesis of natural products: A supplemental mini-review - Figshare. Available at: --INVALID-LINK--
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - ResearchGate. Available at: --INVALID-LINK--
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. Available at: --INVALID-LINK--
-
Oxazolidinone Derivatives - Chiral / BOC Sciences. Available at: --INVALID-LINK--
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC - NIH. Available at: --INVALID-LINK--
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Journal of Chemical Education - ACS Publications. Available at: --INVALID-LINK--
-
Easy access to Evans' oxazolidinones. Stereoselective synthesis and antibacterial activity of a new 2-oxazolidinone derivative - PubMed. Available at: --INVALID-LINK--
-
Evans Aldol Reaction | Chem-Station Int. Ed. Available at: --INVALID-LINK--
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - MDPI. Available at: --INVALID-LINK--
-
Chiral auxiliary - Wikipedia. Available at: --INVALID-LINK--
-
(s)-4-(phenylmethyl)-2-oxazolidinone - Organic Syntheses Procedure. Available at: --INVALID-LINK--
-
Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC. Available at: --INVALID-LINK--
-
Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. Available at: --INVALID-LINK--
-
Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug | ACS Omega - ACS Publications. Available at: --INVALID-LINK--
-
Total synthesis of the macrolide antibiotic cytovaricin - ACS Publications. Available at: --INVALID-LINK--
-
A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam - MDPI. Available at: --INVALID-LINK--
-
The evolution of Evans' chiral auxiliary‐based synthetic methodology to catalytic asymmetric synthesis. - ResearchGate. Available at: --INVALID-LINK--
-
Preparation of Evans' oxazolidinones 1 and 2. - ResearchGate. Available at: --INVALID-LINK--
-
Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. Available at: --INVALID-LINK--
-
Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions - PMC - NIH. Available at: --INVALID-LINK--
-
Chiral auxiliary - EPFL Graph Search. Available at: --INVALID-LINK--
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Methodological & Application
Application Notes & Protocols: The Use of (S)-4-(4-aminobenzyl)oxazolidin-2-one in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-4-(4-aminobenzyl)oxazolidin-2-one is a chiral building block primarily recognized as a key intermediate in the synthesis of pharmaceuticals such as Zolmitriptan.[1][2] While specific, published protocols detailing its broad use as a general-purpose chiral auxiliary are limited, its structure is a close analogue of the highly successful Evans-type oxazolidinone auxiliaries, particularly (S)-4-benzyl-2-oxazolidinone.[3][4] This document provides a comprehensive guide to its potential application in asymmetric synthesis by extrapolating from the well-established principles and protocols of Evans auxiliaries. We present the foundational mechanisms, predicted experimental protocols for cornerstone asymmetric reactions, and critical considerations for leveraging this molecule's unique functionality.
Introduction: The Power of Oxazolidinone Auxiliaries
Chiral oxazolidinones, pioneered by David A. Evans, are among the most reliable and versatile chiral auxiliaries in the synthetic chemist's toolkit.[5][6] They are covalently and temporarily attached to a prochiral substrate, directing subsequent chemical transformations to occur with a high degree of stereocontrol.[7] The key to their success lies in the formation of a rigid, chelated enolate, where the substituent at the C4 position of the oxazolidinone ring sterically blocks one face of the enolate, forcing an incoming electrophile to approach from the opposite, less-hindered face.[3][8]
The subject of this guide, this compound, possesses the essential stereodirecting element: the (S)-configured benzyl group at C4. The additional para-amino group on the phenyl ring introduces a functional handle that can be used for further derivatization or immobilization, but it also presents a potential site for unwanted side reactions that must be considered during experimental design.[9]
Core Principle: Diastereoselective Enolate Reactions
The general workflow for using an oxazolidinone auxiliary involves three key stages: N-acylation, the diastereoselective C-C bond formation, and subsequent cleavage of the auxiliary to reveal the chiral product.[10][11]
Caption: General workflow for asymmetric synthesis using an oxazolidinone auxiliary.
Critical Consideration: The Role of the Amino Group
The primary structural difference between the title compound and the standard (S)-4-benzyl-2-oxazolidinone is the aniline-like primary amine. This functional group is basic and nucleophilic, which necessitates careful planning.
-
Reaction with Strong Bases: When forming the enolate using strong bases like LDA or NaHMDS, the acidic N-H protons of the amino group could potentially be deprotonated, consuming an equivalent of base.
-
Reaction with Electrophiles: The amino group can react with electrophiles (e.g., alkyl halides or acyl chlorides), leading to undesired side products.
Recommendation: N-Protection
For most applications involving strong bases and reactive electrophiles, it is highly advisable to protect the amino group prior to use. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability under the basic conditions of enolate formation and its straightforward removal under acidic conditions.
Protocol 1: N-Boc Protection of the Auxiliary
-
Dissolve this compound (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and a base such as triethylamine (TEA, 1.2 equiv) or 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup, extract with an organic solvent, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting N-Boc protected auxiliary by flash chromatography.
Stage 1: N-Acylation of the Chiral Auxiliary
To begin the synthesis, the auxiliary must be acylated with the desired carboxylic acid derivative. A common and mild method avoids the use of strong bases by employing DMAP as an acyl transfer catalyst.[8]
Protocol 2: DMAP-Catalyzed N-Acylation
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the N-Boc protected auxiliary (1.0 equiv), the desired carboxylic acid anhydride (1.5 equiv), and DMAP (0.1 equiv).
-
Add anhydrous THF or toluene as the solvent.
-
Stir the mixture at room temperature overnight or heat to reflux for 30-60 minutes to expedite the reaction.[8]
-
Monitor the reaction progress by TLC.
-
Once complete, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting N-acyl oxazolidinone can often be used without further purification, or it can be purified by column chromatography if necessary.
Stage 2: Diastereoselective Carbon-Carbon Bond Formation
This stage is the heart of the asymmetric synthesis, where the new stereocenter is created with high fidelity. We present protocols for two of the most powerful transformations: alkylation and the aldol reaction.
Asymmetric Alkylation
Alkylation of the enolate derived from the N-acyl oxazolidinone proceeds with high diastereoselectivity.[10][12] Deprotonation with a strong base generates a rigid (Z)-enolate, which is chelated to the lithium or sodium cation. The bulky benzyl group at C4 effectively shields the top face, directing the incoming electrophile to the bottom face.[3]
Caption: Stereochemical model for the asymmetric alkylation of an Evans auxiliary enolate. (Note: A real chemical structure image would replace the placeholder).
Protocol 3: Asymmetric Alkylation of N-Acyl Auxiliary
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, 1.0 M in THF) or lithium diisopropylamide (LDA) dropwise. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.[10]
-
Add the alkylating agent (e.g., benzyl bromide or allyl iodide, 1.2 equiv) neat or as a solution in THF.
-
Stir the reaction at -78 °C, allowing it to slowly warm to 0 °C or room temperature over several hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Perform a standard aqueous workup, extracting with ethyl acetate or ether. Dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR or GC analysis of the crude product. Purify by flash column chromatography to isolate the major diastereomer.
| Parameter | Condition | Causality/Insight |
| Base | NaHMDS or LDA | Strong, non-nucleophilic bases are required to fully deprotonate the α-carbon without competing addition to the carbonyl. |
| Temperature | -78 °C | Low temperature is crucial for maintaining the kinetic control and stability of the rigid chelated enolate, maximizing diastereoselectivity. |
| Electrophile | Reactive halides (Allylic, Benzylic, Primary) | Less reactive electrophiles may require higher temperatures or different solvents, potentially lowering selectivity. |
| Expected d.r. | >95:5 | The high degree of facial bias imposed by the auxiliary typically leads to excellent diastereoselectivity.[8] |
Asymmetric Aldol Reaction
The Evans asymmetric aldol reaction is a benchmark for constructing β-hydroxy carbonyl compounds, establishing two new contiguous stereocenters simultaneously.[13][14] Boron-mediated soft enolization generates a (Z)-enolate, which reacts with an aldehyde via a closed, chair-like Zimmerman-Traxler transition state to give the syn-aldol product with exceptional diastereoselectivity.[3]
Protocol 4: Asymmetric syn-Aldol Reaction
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add dibutylboron triflate (DBBT or Bu₂BOTf, 1.1 equiv) dropwise, followed by N,N-diisopropylethylamine (DIPEA, 1.2 equiv). Stir for 30 minutes at 0 °C, then cool to -78 °C.
-
Add the aldehyde (1.2 equiv), dissolved in a small amount of DCM, dropwise.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to 0 °C over 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide (H₂O₂). Stir vigorously for 1 hour to break down the boron complex.
-
Perform an aqueous workup, extract with DCM, dry the organic layer, and concentrate.
-
Purify the syn-aldol adduct by flash column chromatography.
Stage 3: Auxiliary Cleavage and Recovery
The final step is the removal of the chiral auxiliary to unmask the desired enantiomerically pure product. The choice of cleavage method determines the functional group obtained.[15] Importantly, these methods are typically mild enough to prevent epimerization of the newly formed stereocenter.
Caption: Common methods for the cleavage of N-acyl oxazolidinone auxiliaries.
Protocol 5: Hydrolytic Cleavage to a Carboxylic Acid
This is one of the most common cleavage methods.[16][17]
-
Dissolve the purified N-acyl product (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (LiOH, 2.0 equiv).
-
Stir the mixture at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.
-
Concentrate the mixture to remove THF. The aqueous layer can be acidified to precipitate the carboxylic acid, or extracted to isolate the product. The chiral auxiliary can be recovered from the reaction mixture by extraction.
Safety Note: The reaction of LiOH and H₂O₂ can generate oxygen gas, which can lead to a pressure buildup in a sealed vessel. Ensure the reaction is properly vented.[16][17] The initially formed peracid intermediate is unstable and is rapidly reduced by excess H₂O₂.[16]
Protocol 6: Reductive Cleavage to a Primary Alcohol
-
Dissolve the N-acyl product (1.0 equiv) in anhydrous ether or THF.
-
Cool the solution to 0 °C.
-
Add lithium borohydride (LiBH₄, 2.0 equiv) or lithium aluminum hydride (LiAlH₄, 1.5 equiv) portion-wise.
-
Stir at 0 °C or allow to warm to room temperature until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the dropwise addition of water or a Rochelle's salt solution at 0 °C.
-
Filter the resulting salts, extract the filtrate with an organic solvent, dry, and concentrate to yield the chiral alcohol. The auxiliary can be recovered from the filtered solids.
Conclusion
This compound is a promising, though underutilized, chiral auxiliary. By leveraging the vast and reliable knowledge base established for Evans-type auxiliaries, researchers can confidently design and execute highly diastereoselective transformations. The key to success with this particular molecule is the strategic management of the para-amino group, typically through N-protection, to prevent interference with the core enolate chemistry. The protocols and principles outlined in this guide provide a robust framework for the application of this versatile chiral building block in the synthesis of complex, enantiomerically pure molecules.
References
- 1. WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA00653A [pubs.rsc.org]
- 6. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]
Application Notes & Protocols: (S)-4-(4-aminobenzyl)oxazolidin-2-one as a Chiral Synthon
This technical guide provides an in-depth analysis of (S)-4-(4-aminobenzyl)oxazolidin-2-one, clarifying its principal role not as a traditional removable chiral auxiliary, but as a crucial chiral building block in pharmaceutical synthesis. We will explore the foundational principles of classic oxazolidinone auxiliaries to provide context, before delving into the synthesis and primary application of the title compound, complete with detailed, field-tested protocols for researchers and drug development professionals.
Foundational Context: The Role of Oxazolidinones in Asymmetric Synthesis
The strategic use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, enabling chemists to control the stereochemical outcome of reactions.[1] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[1][2] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.[2]
Among the most powerful and reliable classes of chiral auxiliaries are the oxazolidinones, famously developed and popularized by David A. Evans.[3][4] These auxiliaries, typically derived from readily available amino acids, are acylated and then deprotonated to form a rigid, chelated (Z)-enolate.[2][5] The steric bulk of the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, forcing an approaching electrophile to attack from the less hindered face.[1][6] This principle has been applied with remarkable success to a wide range of transformations, including alkylations, aldol additions, and conjugate additions.[7][8][9]
This compound: A Chiral Building Block for Pharmaceuticals
While structurally an oxazolidinone, this compound functions differently from its classic Evans-type counterparts. Its primary and most significant role is as a chiral building block or synthon in the synthesis of the serotonin (5-HT1B/1D) receptor agonist Zolmitriptan, a widely used medication for the treatment of migraines.[10][11]
Instead of being temporarily attached and later removed, the entire chiral scaffold of this compound is incorporated into the final active pharmaceutical ingredient (API).[12] The stereocenter, established during its own synthesis from a chiral precursor like L-4-nitrophenylalanine, is retained in the final drug molecule.[12][13] The key reactive site for its role in the Zolmitriptan synthesis is not the α-carbon to an acyl group, but the primary aromatic amine on the benzyl substituent.[10][14]
| Property | Value | Source |
| CAS Number | 152305-23-2 | |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [15] |
| Molecular Weight | 192.21 g/mol | [15] |
| Appearance | White to brown solid | [16] |
| Melting Point | 107-111 °C | [16] |
Synthesis Protocol: Preparation of the Chiral Building Block
The industrial synthesis of this compound is designed for scalability and economic viability, often starting from L-4-nitrophenylalanine.[13] The general strategy involves the reduction of the carboxylic acid, cyclization to form the oxazolidinone ring, and finally, reduction of the nitro group to the key primary amine.
Protocol 1: Synthesis of this compound from (S)-2-Amino-3-(4-nitrophenyl)-propan-1-ol
This protocol outlines the cyclization and subsequent reduction steps.
Materials:
-
(S)-2-Amino-3-(4-nitrophenyl)-propan-1-ol
-
Diethyl carbonate
-
Potassium carbonate (anhydrous)
-
Methanol
-
Isopropanol
-
Palladium on carbon (5% Pd/C)
-
Hydrogen gas (H₂) or a hydrogen transfer source (e.g., ammonium formate)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Part A: Cyclization to form (S)-4-(4-nitrobenzyl)oxazolidin-2-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine (S)-2-Amino-3-(4-nitrophenyl)-propan-1-ol (1 equivalent), diethyl carbonate (approx. 3-5 equivalents), and potassium carbonate (catalytic amount, e.g., 0.1 equivalents).
-
Heating: Heat the reaction mixture to reflux (approx. 135°C).[13] Ethanol will begin to distill off as the reaction proceeds. Continue heating for 2-3 hours or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Add methanol to dissolve the product and filter off the inorganic salts.
-
Isolation: Remove the methanol from the filtrate under reduced pressure. The resulting residue is the crude (S)-4-(4-nitrobenzyl)oxazolidin-2-one, which can be purified by recrystallization from isopropanol or used directly in the next step.
Part B: Reduction to this compound
-
Reaction Setup: Dissolve the crude (S)-4-(4-nitrobenzyl)oxazolidin-2-one from Part A in methanol or ethanol in a suitable hydrogenation vessel.
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (approx. 1-2 mol%) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir vigorously at room temperature. The reaction progress can be monitored by TLC or by the cessation of hydrogen uptake.
-
Filtration and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting solid can be purified by recrystallization from isopropanol to yield pure this compound.[13]
Application Protocol: Conversion to a Key Hydrazine Intermediate for Zolmitriptan Synthesis
The primary utility of this compound is its conversion into (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one.[10][12] This is a robust, two-step, one-pot process involving diazotization followed by reduction.
Protocol 2: Synthesis of (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one Hydrochloride
Causality Note: This reaction requires strict temperature control. Diazonium salts are unstable at higher temperatures and can decompose. The reduction step is highly exothermic and must also be performed at low temperature to prevent side reactions and ensure safety.
Materials:
-
This compound (1) (100 g, 0.52 mol)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Nitrite (NaNO₂) (46 g, 0.67 mol)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O) (420 g, 1.86 mol)
-
Isopropanol (for purification)
Procedure:
-
Initial Slurry: In a three-necked flask equipped with a mechanical stirrer and thermometer, combine this compound (100 g) with a mixture of concentrated HCl (250 mL) and deionized water (500 mL).[10]
-
Cooling: Cool the resulting slurry to between -5 °C and 0 °C using an ice-salt bath.
-
Diazotization: In a separate beaker, dissolve sodium nitrite (46 g) in deionized water (160 mL) and cool the solution to 0-5 °C. Add this sodium nitrite solution dropwise to the cooled slurry from step 2, ensuring the internal temperature is maintained between -5 °C and 0 °C.[10]
-
Stirring: After the addition is complete, stir the reaction mixture (which now contains the diazonium salt) for an additional 30-60 minutes at the same temperature.
-
Preparation of Reducing Agent: In a separate, larger reaction vessel, prepare a solution of stannous chloride dihydrate (420 g) in concentrated HCl (500 mL). Cool this solution to between -15 °C and -10 °C.[10]
-
Reduction: Slowly add the cold diazonium salt solution from step 4 to the cold stannous chloride solution from step 5. The rate of addition should be controlled to maintain the reaction temperature below -10 °C.
-
Warming: Once the addition is complete, allow the reaction mixture to stir for an additional 2 hours while it slowly warms to room temperature.[10]
-
Isolation of Crude Product: Cool the reaction mixture to 10-15 °C. A precipitate will form. Filter the solid using a Buchner funnel and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Dry the solid under vacuum at 50-60 °C to yield crude (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone.[10]
-
Purification (Hydrochloride Salt Formation): Suspend the crude product in isopropanol. Heat the suspension to reflux and add concentrated HCl dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature and then further cool to 0-5 °C for 2-4 hours to induce crystallization.
-
Final Product: Filter the crystals, wash with a small amount of cold isopropanol, and dry under vacuum to yield pure (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone hydrochloride.[10]
| Parameter | Condition | Rationale |
| Diazotization Temp. | -5 to 0 °C | Prevents decomposition of the unstable diazonium salt.[10] |
| Reduction Temp. | -15 to -10 °C | Controls the exothermic reaction and minimizes side-product formation.[14] |
| Reducing Agent | Stannous Chloride (SnCl₂) | A classic and effective reagent for the reduction of diazonium salts to hydrazines.[10] |
| Purification Method | HCl Salt Crystallization | Provides a stable, crystalline solid with high purity, suitable for subsequent API synthesis steps.[10] |
Conclusion
This compound serves as an exemplary case of a chiral molecule whose utility is defined by its role as an integral building block rather than a detachable auxiliary. While it belongs to the well-known oxazolidinone family, its application diverges from the classic Evans paradigm. Its synthesis and subsequent transformation into a key hydrazine intermediate are critical steps in the manufacturing of Zolmitriptan, highlighting the importance of such chiral synthons in modern drug development. The protocols provided herein are robust and scalable, offering a clear pathway for researchers and professionals engaged in pharmaceutical synthesis.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA00653A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. EP2751098B1 - An improved process for preparation of zolmitriptan - Google Patents [patents.google.com]
- 13. WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. This compound | C10H12N2O2 | CID 7099156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone | 152305-23-2 [amp.chemicalbook.com]
Application Note & Protocol: High-Fidelity Diazotization of (S)-4-(4-aminobenzyl)oxazolidin-2-one for Advanced Synthetic Applications
Abstract
This document provides a comprehensive technical guide for the diazotization of (S)-4-(4-aminobenzyl)oxazolidin-2-one, a critical chiral building block in pharmaceutical synthesis. Aryl diazonium salts are exceptionally versatile intermediates, valued for their ability to be transformed into a wide array of functional groups under specific conditions.[1][2][3] The protocol herein is tailored for researchers and drug development professionals, emphasizing procedural robustness, mechanistic understanding, and stringent safety controls. We detail a reliable method for generating the corresponding aryl diazonium salt in situ, preparing it for immediate use in subsequent synthetic transformations such as Sandmeyer reactions, azo-coupling, or reduction to hydrazine derivatives for applications like the synthesis of the anti-migraine agent, Zolmitriptan.[4]
Introduction and Scientific Rationale
The conversion of a primary aromatic amine to a diazonium salt is a cornerstone transformation in modern organic synthesis.[5][6] The diazonium group (-N₂⁺) is an outstanding leaving group, readily displaced by a variety of nucleophiles to afford products that are often difficult to synthesize via direct electrophilic aromatic substitution.[2]
This compound is a privileged scaffold in medicinal chemistry. Its diazotization yields a chiral diazonium salt, a high-value intermediate that retains the stereocenter of the parent molecule. The successful execution of this reaction is predicated on a precise understanding of the reaction mechanism and strict adherence to operational parameters, most notably temperature control, to prevent premature decomposition and ensure high fidelity in downstream reactions. This guide provides the necessary framework to achieve this transformation reliably and safely.
Reaction Mechanism: The Pathway to the Diazonium Ion
The diazotization reaction proceeds through a well-established multi-step mechanism initiated by the in situ formation of nitrous acid.[7][8]
-
Generation of Nitrous Acid (HNO₂): In the presence of a strong mineral acid like hydrochloric acid (HCl), sodium nitrite (NaNO₂) is protonated to generate nitrous acid.[5][9][10]
-
Formation of the Nitrosonium Ion (NO⁺): Further protonation of nitrous acid followed by the loss of a water molecule yields the highly electrophilic nitrosonium ion, which is the key diazotizing agent.[8][11]
-
Nucleophilic Attack: The primary amino group of this compound acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosaminium ion.[11]
-
Deprotonation and Tautomerization: Rapid deprotonation gives an N-nitrosamine, which then undergoes tautomerization to a diazohydroxide intermediate.[8][11]
-
Formation of the Diazonium Salt: The diazohydroxide is protonated by the acid, allowing for the elimination of water and the formation of the resonance-stabilized aryl diazonium ion.[8][9]
Caption: Figure 1: Mechanism of Diazotization
Critical Safety Protocols & Hazard Management
WARNING: Aryl diazonium salts are thermally unstable and can be explosive in solid, dry form.[12][13][14] They are almost exclusively prepared in situ in cold aqueous solution and used immediately without isolation.[2][6]
The Cardinal Rules for Safe Diazotization:
-
Strict Temperature Control: The reaction must be maintained at low temperatures (typically -5 to 5 °C) at all times to prevent the rapid and potentially violent decomposition of the diazonium salt.[5][12][13]
-
No Isolation: Never attempt to isolate the diazonium salt unless you have specialized equipment and protocols for handling explosive compounds.[12][15] The solution should be used directly for the next synthetic step.
-
Controlled Reagent Addition: Sodium nitrite solution must be added slowly and sub-surface to prevent localized heating and dangerous side reactions.
-
Stoichiometric Purity: Use a stoichiometric amount of sodium nitrite. An excess can lead to unwanted side reactions and complicate purification.[12][13]
-
Adequate Ventilation: The reaction can release nitrogen gas (N₂) and potentially toxic nitrogen oxides (NOx).[10] Always perform this procedure in a well-ventilated fume hood.
Reagent Hazard Summary
| Reagent | CAS No. | Hazard Classifications | Key Precautions |
| This compound | 152305-23-2 | Harmful if swallowed, Causes skin/eye irritation.[16][17] | Wear gloves, safety glasses. Avoid dust inhalation. |
| Hydrochloric Acid (conc.) | 7647-01-0 | Corrosive, Causes severe skin burns and eye damage. | Use in a fume hood. Wear acid-resistant gloves, apron, and face shield. |
| Sodium Nitrite | 7632-00-0 | Oxidizer, Toxic if swallowed, Environmental Hazard. | Keep away from combustible materials. Wear gloves and safety glasses. |
Detailed Experimental Protocol
This protocol details the generation of an aqueous solution of (S)-4-(4-benzyl-4-diazonium)oxazolidin-2-one chloride, ready for immediate downstream use.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles | Notes |
| This compound | 192.21[18] | 10.0 g | 52.0 mmol | Starting material |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | 26.0 mL | ~312 mmol | Reagent grade |
| Deionized Water | 18.02 | 100 mL + 25 mL | - | For solutions |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.78 g | 54.8 mmol | 1.05 equivalents |
| Equipment | ||||
| 3-Neck Round Bottom Flask (500 mL) | ||||
| Mechanical Stirrer | ||||
| Thermometer (-20 to 100 °C) | ||||
| Dropping Funnel (100 mL) | ||||
| Ice-Salt Bath |
Step-by-Step Procedure
-
Amine Solution Preparation: In a 500 mL 3-neck round bottom flask equipped with a mechanical stirrer and a thermometer, combine this compound (10.0 g, 52.0 mmol), deionized water (100 mL), and concentrated hydrochloric acid (26.0 mL). Stir the mixture until a clear, homogeneous solution is obtained. Some gentle warming may be initially required for full dissolution before cooling.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to between -5 °C and 0 °C with vigorous stirring. It is critical to maintain this temperature range throughout the addition of the nitrite solution.[4]
-
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (3.78 g, 54.8 mmol) in 25 mL of cold deionized water.
-
Diazotization (Critical Step): Transfer the sodium nitrite solution to a dropping funnel. Add the nitrite solution dropwise to the stirred amine hydrochloride solution over a period of 30-45 minutes. Crucially, ensure the internal temperature does not rise above 0 °C. The addition should be subsurface if possible to ensure rapid mixing and dispersion.[4]
-
Reaction Completion: After the addition is complete, continue to stir the resulting solution at -5 to 0 °C for an additional 30 minutes. The solution now contains the (S)-4-(4-benzyl-4-diazonium)oxazolidin-2-one chloride.
-
Immediate Use: The pale yellow diazonium salt solution is unstable and must be used immediately in the next synthetic step (e.g., addition to a solution of a copper salt for a Sandmeyer reaction or stannous chloride for reduction).[4][6]
Caption: Figure 2: Experimental Workflow
Synthetic Utility and Downstream Transformations
The generated (S)-4-(4-benzyl-4-diazonium)oxazolidin-2-one chloride is a versatile intermediate for numerous transformations:[7]
-
Sandmeyer Reactions: Reacting the diazonium salt with copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN) allows for the introduction of -Cl, -Br, and -CN groups, respectively.[19]
-
Phenol Synthesis: Gentle warming of the aqueous diazonium salt solution leads to the replacement of the diazonium group with a hydroxyl (-OH) group, forming the corresponding phenol.[19][20]
-
Iodination: The addition of an aqueous solution of potassium iodide (KI) results in the formation of the aryl iodide.[14]
-
Reduction to Hydrazine: A key application is the reduction of the diazonium salt, for example with stannous chloride (SnCl₂) in HCl, to yield the corresponding hydrazine hydrochloride.[4] This hydrazine is a direct precursor to the indole core of Zolmitriptan via Fischer indole synthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Brown fumes (NOx) observed | Temperature too high; localized "hot spots"; nitrite added too quickly. | Improve cooling efficiency (check ice-salt bath). Reduce the rate of nitrite addition. Ensure vigorous stirring. |
| Low yield in subsequent step | Incomplete diazotization; decomposition of the diazonium salt. | Verify stoichiometry of reagents. Ensure the temperature was kept below 0 °C. Use the diazonium solution immediately after preparation. |
| Reaction mixture foams excessively | Rapid decomposition of diazonium salt due to high temperature. | Immediately slow or stop the addition of nitrite. Check and enhance the cooling bath. |
References
- 1. Synthetic utility of aryl diazoniumsalts | PPTX [slideshare.net]
- 2. Arenediazonium Salts in EAS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Diazotisation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 10. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 11. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism [jove.com]
- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 13. researchgate.net [researchgate.net]
- 14. webassign.net [webassign.net]
- 15. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. This compound | C10H12N2O2 | CID 7099156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone | 152305-23-2 [amp.chemicalbook.com]
- 18. 152305-23-2 CAS MSDS ((S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 19. study.com [study.com]
- 20. Diazonium Salt Formation, Reactions & Uses - Video | Study.com [study.com]
Application in the Synthesis of Serotonin Receptor Agonists: A Technical Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of serotonin (5-HT) receptor agonists. It is designed to offer not just procedural steps, but a deeper understanding of the underlying chemical principles and strategic considerations in the design and execution of these syntheses. Our focus is on providing robust, reproducible, and safe laboratory protocols, grounded in established chemical literature.
Introduction: The Significance of Serotonin Receptor Agonists
Serotonin, or 5-hydroxytryptamine (5-HT), is a pivotal neurotransmitter that modulates a vast array of physiological and psychological processes, including mood, sleep, appetite, and cognition.[1] Its actions are mediated by a diverse family of at least 14 receptor subtypes, each presenting a unique target for therapeutic intervention.[2] Consequently, the synthesis of selective serotonin receptor agonists is a cornerstone of medicinal chemistry and drug discovery, aimed at developing treatments for conditions such as depression, anxiety, migraines, and obesity.[1][3] This guide will delve into the practical aspects of synthesizing these vital chemical tools.
Strategic Approaches to Serotonin Agonist Synthesis
The tryptamine scaffold, a core feature of serotonin, is the foundational structure for a vast number of its receptor agonists.[4] Synthetic strategies, therefore, largely focus on the construction of this indole-ethylamine framework and its subsequent modification. Two classical and highly versatile methods, the Speeter-Anthony tryptamine synthesis and the Fischer indole synthesis, will be detailed here.
The Speeter-Anthony Tryptamine Synthesis: A Reliable Pathway
First described by Merrill E. Speeter and William C. Anthony in 1954, this method is a robust and widely adopted route for the preparation of various tryptamines, including N,N-disubstituted derivatives.[5] The general approach begins with an indole, which is first reacted with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. This highly reactive species is then treated with a primary or secondary amine to yield a glyoxylamide, which is subsequently reduced to the target tryptamine, typically using a powerful reducing agent like lithium aluminum hydride (LAH).[6]
The choice of a strong reducing agent like LAH is critical due to the stability of the amide bond in the glyoxylamide intermediate. LAH is a potent source of hydride ions, capable of reducing the two carbonyl groups of the glyoxylamide to methylenes.[7]
Experimental Protocols
The following protocols are presented as detailed, self-validating systems. Adherence to the specified conditions and safety precautions is paramount for successful and safe execution.
Protocol 1: Synthesis of N,N-Dimethyltryptamine (DMT) via the Speeter-Anthony Route
This protocol details the synthesis of the archetypal tryptamine, N,N-dimethyltryptamine (DMT), a potent non-selective serotonin receptor agonist.[8]
Diagram of the Speeter-Anthony Synthesis of DMT:
Caption: Synthetic workflow for N,N-Dimethyltryptamine (DMT).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Indole | 117.15 | 10.0 g | 0.085 |
| Oxalyl Chloride | 126.93 | 12.0 g (8.4 mL) | 0.094 |
| Anhydrous Diethyl Ether | - | 400 mL | - |
| 40% Aqueous Dimethylamine Solution | - | 45 mL | ~0.4 |
| Lithium Aluminum Hydride (LAH) | 37.95 | 10.0 g | 0.264 |
| Anhydrous Tetrahydrofuran (THF) | - | 300 mL | - |
| Sodium Sulfate (anhydrous) | 142.04 | As needed | - |
| Hydrochloric Acid (concentrated) | - | As needed | - |
| Sodium Hydroxide (pellets) | 40.00 | As needed | - |
Step-by-Step Procedure:
Part A: Formation of the Glyoxylamide Intermediate
-
Reaction Setup: In a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, dissolve 10.0 g of indole in 400 mL of anhydrous diethyl ether.[9]
-
Addition of Oxalyl Chloride: While stirring vigorously, slowly add a solution of 12.0 g of oxalyl chloride in 50 mL of anhydrous diethyl ether from the dropping funnel over 30 minutes. A yellow precipitate of indol-3-ylglyoxylyl chloride will form.
-
Reaction Completion: After the addition is complete, continue stirring for an additional 30 minutes at room temperature.
-
Amine Addition: Cool the reaction mixture in an ice bath. Slowly add 45 mL of a 40% aqueous dimethylamine solution with vigorous stirring. A significant exotherm may be observed.
-
Intermediate Isolation: After the addition of dimethylamine, allow the mixture to warm to room temperature and stir for 1 hour. The yellow precipitate will be replaced by a lighter-colored solid. Collect the solid by vacuum filtration and wash it with cold water and then with a small amount of cold diethyl ether. Dry the solid in a vacuum desiccator to yield N,N-dimethyl-2-(indol-3-yl)-2-oxoacetamide. The expected yield is typically high, around 90-95%.
Part B: Reduction to N,N-Dimethyltryptamine
-
LAH Suspension: In a separate flame-dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, carefully prepare a suspension of 10.0 g of lithium aluminum hydride in 200 mL of anhydrous THF. Caution: LAH reacts violently with water.[7]
-
Addition of the Intermediate: Dissolve the dried glyoxylamide from Part A in 100 mL of anhydrous THF and add this solution dropwise to the LAH suspension with vigorous stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to a gentle reflux for 4 hours.
-
Quenching the Reaction: EXTREME CAUTION IS REQUIRED FOR THIS STEP. Cool the reaction mixture to 0 °C in an ice bath. Slowly and dropwise, add 10 mL of water to quench the excess LAH. This will be followed by the dropwise addition of 10 mL of 15% aqueous sodium hydroxide solution, and finally, 30 mL of water.[5] This procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered.
-
Work-up and Extraction: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate through a pad of Celite and wash the filter cake thoroughly with several portions of THF. Combine the filtrate and the washings.
-
Solvent Removal and Purification: Remove the solvent from the combined filtrate under reduced pressure using a rotary evaporator. The resulting crude DMT freebase can be purified by vacuum distillation or by conversion to a crystalline salt (e.g., fumarate) followed by recrystallization.[10]
Protocol 2: Synthesis of 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT) via Fischer Indole Synthesis
The Fischer indole synthesis is a powerful method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[11] This protocol outlines the synthesis of 5-MeO-DMT, a potent serotonin receptor agonist.[12]
Diagram of the Fischer Indole Synthesis of 5-MeO-DMT:
Caption: Fischer indole synthesis of 5-MeO-DMT.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methoxyphenylhydrazine hydrochloride | 174.63 | 10.0 g | 0.057 |
| 4-(Dimethylamino)butyraldehyde diethyl acetal | 189.30 | 12.0 g | 0.063 |
| Sulfuric Acid (concentrated) | 98.08 | As needed | - |
| Water (deionized) | - | 250 mL | - |
| Sodium Hydroxide (pellets) | 40.00 | As needed | - |
| Dichloromethane | - | As needed | - |
| Sodium Sulfate (anhydrous) | 142.04 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 4-methoxyphenylhydrazine hydrochloride in 250 mL of a 4% aqueous sulfuric acid solution.
-
Addition of Acetal: To the stirred solution, add 12.0 g of 4-(dimethylamino)butyraldehyde diethyl acetal.
-
Reflux: Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Carefully basify the mixture to a pH of >10 by the slow addition of solid sodium hydroxide or a concentrated sodium hydroxide solution.
-
Extraction: Transfer the basic mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield crude 5-MeO-DMT.
-
Purification: The crude product can be purified by column chromatography on silica gel or by crystallization of a suitable salt, such as the succinate salt.[10]
Characterization of Synthesized Agonists
Confirmation of the structure and purity of the synthesized serotonin receptor agonists is essential. The primary methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table of Expected Spectroscopic Data for N,N-Dimethyltryptamine (DMT):
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10 (br s, 1H, NH), 7.60 (d, 1H), 7.35 (d, 1H), 7.20 (t, 1H), 7.10 (t, 1H), 7.00 (s, 1H), 2.95 (t, 2H), 2.75 (t, 2H), 2.35 (s, 6H, N(CH₃)₂). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 136.5, 127.8, 122.2, 122.0, 119.3, 118.9, 112.5, 111.3, 60.5, 45.4, 23.8. |
| Mass Spec. (EI) | m/z (%): 188 (M⁺, 5), 58 (100). |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The mass spectrometry data shows the molecular ion (M⁺) and the base peak.
The characteristic fragmentation pattern in the mass spectrum of DMT, with a base peak at m/z 58, corresponds to the stable N,N-dimethyliminium cation, which is a hallmark of N,N-dialkylated tryptamines.[8][13]
Safety and Handling Precautions
The synthesis of serotonin receptor agonists involves the use of hazardous reagents that require strict safety protocols.
-
Oxalyl Chloride: This reagent is highly toxic, corrosive, and reacts violently with water.[14][15] It should always be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Lithium Aluminum Hydride (LAH): LAH is a highly flammable solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[7][16] It must be handled under an inert atmosphere (e.g., nitrogen or argon). The quenching process is extremely exothermic and must be performed with extreme care, with slow, dropwise addition of the quenching agent to an ice-cooled reaction mixture.[5] A Class D fire extinguisher for reactive metals should be readily available.
-
Dimethylamine: This is a flammable and corrosive gas or liquid with a strong, unpleasant odor.[6][17] It should be handled in a fume hood, and appropriate respiratory protection may be necessary.
Visualization of Serotonin Receptor Signaling
Understanding the downstream effects of agonist binding is crucial. The 5-HT₂A receptor, a primary target for many psychedelic tryptamines, signals through the Gq/11 G-protein coupled pathway, leading to the activation of phospholipase C (PLC).
Caption: Simplified 5-HT₂A receptor signaling pathway.
Conclusion
The synthesis of serotonin receptor agonists is a dynamic and rewarding field of research. The protocols and principles outlined in this guide provide a solid foundation for the successful and safe preparation of these important molecules. By understanding the rationale behind each synthetic step and adhering to rigorous experimental technique, researchers can confidently contribute to the advancement of neuroscience and the development of novel therapeutics.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Silencing of tryptamine biosynthesis for production of nonnatural alkaloids in plant culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tryptamine - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nj.gov [nj.gov]
- 7. rroij.com [rroij.com]
- 8. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.preterhuman.net [docs.preterhuman.net]
- 10. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Sciencemadness Discussion Board - Improved Purification Procedure Decarboxylation of L-tryptophan to Tryptamine with Benzoate salt - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. Sciencemadness Discussion Board - Fischer indole synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. US2943093A - Process of purifying tryptamine com- - Google Patents [patents.google.com]
- 17. oxfordlabfinechem.com [oxfordlabfinechem.com]
synthesis of 2-azetidinones from (S)-4-(4-aminobenzyl)oxazolidin-2-one
An Application Note for the Asymmetric Synthesis of 2-Azetidinones Utilizing a Chiral Oxazolidinone Auxiliary
Introduction: The Enduring Significance of the 2-Azetidinone Core
The 2-azetidinone, or β-lactam, ring system is a cornerstone of medicinal chemistry, most famously forming the structural and functional heart of the β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams. Beyond their antibacterial prowess, chiral β-lactams are highly versatile synthetic intermediates, serving as constrained amino acid synthons and precursors for a diverse array of biologically active molecules. The development of stereoselective methods to construct this strained four-membered ring remains a topic of intense research, driven by the need for novel therapeutics and efficient synthetic strategies.
This application note provides a detailed protocol for the asymmetric synthesis of 2-azetidinones, leveraging the commercially available and highly effective Evans-type chiral auxiliary, (S)-4-(4-aminobenzyl)oxazolidin-2-one. The strategy detailed herein employs the venerable Staudinger [2+2] cycloaddition of a ketene and an imine, a robust and convergent method for β-lactam formation.[1][2][3] In this protocol, the chiral auxiliary is appended to the imine component, directing the stereochemical outcome of the cycloaddition and enabling the synthesis of enantiomerically enriched 2-azetidinones.
Synthetic Strategy: A Diastereoselective Staudinger Cycloaddition
The overall synthetic approach is a two-step process commencing with the formation of a chiral imine, followed by a diastereoselective [2+2] cycloaddition with a ketene generated in situ.
-
Chiral Imine Formation: The primary amino group of this compound is condensed with a suitable aldehyde to furnish the corresponding chiral imine. This reaction is typically straightforward and high-yielding. The choice of aldehyde will determine the substituent at the C4 position of the final 2-azetidinone.
-
Diastereoselective [2+2] Cycloaddition: The cornerstone of this synthesis is the Staudinger reaction.[3][4][5] A ketene, generated in situ from an acyl chloride and a tertiary amine base (e.g., triethylamine), undergoes a cycloaddition with the chiral imine. The bulky oxazolidinone auxiliary sterically shields one face of the imine, directing the approach of the ketene and thereby controlling the stereochemistry at the newly formed C3 and C4 stereocenters of the β-lactam ring. The reaction mechanism is generally accepted to proceed through a stepwise pathway involving a zwitterionic intermediate, with the stereoselectivity arising from the sterically favored ring closure.[2][6]
The following diagram illustrates the overall workflow:
Caption: Overall workflow for the synthesis of chiral 2-azetidinones.
Experimental Protocols
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | Commercially available | Store in a desiccator. |
| Anhydrous Dichloromethane (DCM) | >99.8% | Commercially available | Use a freshly opened bottle or dry over CaH₂. |
| Anhydrous Triethylamine (Et₃N) | >99.5% | Commercially available | Distill from CaH₂ before use. |
| Phenylacetyl chloride | >98% | Commercially available | Handle in a fume hood. |
| Benzaldehyde | >99% | Commercially available | Distill before use to remove benzoic acid. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Commercially available | |
| Deuterated Chloroform (CDCl₃) | 99.8 atom% D | Commercially available | For NMR analysis. |
| Ethyl acetate | HPLC grade | Commercially available | For chromatography. |
| Hexanes | HPLC grade | Commercially available | For chromatography. |
Protocol 1: Synthesis of Chiral Imine (S)-4-(4-((E)-benzylideneamino)benzyl)oxazolidin-2-one
This protocol details the formation of the imine from the chiral amine and benzaldehyde.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (2.08 g, 10.0 mmol), benzaldehyde (1.06 g, 1.0 mL, 10.0 mmol), and anhydrous toluene (50 mL).
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap. Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 3-4 hours.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent in vacuo using a rotary evaporator. The resulting crude solid can be purified by recrystallization from ethanol to yield the pure imine as a pale yellow solid.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Diastereoselective Synthesis of (3S,4S)-1-((S)-4-(4-((R)-2-oxo-4-phenylazetidin-1-yl)benzyl)oxazolidin-2-one)
This protocol describes the Staudinger [2+2] cycloaddition.
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral imine from Protocol 1 (2.96 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 100 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: In a separate flask, prepare a solution of phenylacetyl chloride (1.55 g, 1.32 mL, 10.0 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the cooled imine solution over 15 minutes.
-
Ketene Generation and Cycloaddition: To the reaction mixture, add anhydrous triethylamine (2.02 g, 2.78 mL, 20.0 mmol) dropwise over 30 minutes via a syringe pump. The use of excess triethylamine is crucial for the in situ generation of the ketene from the acyl chloride.[1][7] The reaction mixture is typically stirred at -78 °C for 2 hours and then allowed to slowly warm to room temperature overnight.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes). The disappearance of the imine spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Work-up and Purification: Quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product before chromatography. High diastereoselectivity (often >95:5) is expected.[1]
-
Characterization: The purified 2-azetidinone should be fully characterized by ¹H NMR, ¹³C NMR, HRMS, and specific rotation to confirm its structure and stereochemistry.
Mechanism and Stereochemical Rationale
The stereochemical outcome of the Staudinger reaction is dictated by the approach of the ketene to the chiral imine. The bulky (S)-4-benzyloxazolidin-2-one auxiliary effectively blocks one face of the imine C=N double bond. The ketene is expected to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer. The subsequent conrotatory ring closure of the zwitterionic intermediate determines the final relative stereochemistry of the β-lactam.[6]
Caption: Rationale for diastereoselectivity in the Staudinger reaction.
Summary of Expected Results
| Step | Product | Expected Yield | Diastereomeric Ratio (d.r.) | Analytical Techniques |
| Protocol 1 | Chiral Imine | 85-95% | N/A | ¹H NMR, ¹³C NMR, MS |
| Protocol 2 | Chiral 2-Azetidinone | 60-75% | >95:5 | ¹H NMR, ¹³C NMR, HRMS, Specific Rotation, Chiral HPLC |
Troubleshooting and Key Considerations
-
Low Yield in Imine Formation: Ensure the aldehyde is pure and the system is anhydrous. The use of a Dean-Stark trap is critical for driving the equilibrium towards the product.
-
Low Diastereoselectivity: The reaction temperature is crucial. Maintaining a low temperature (-78 °C) during the addition of the base is essential for high selectivity. The purity and dryness of all reagents and solvents are paramount.
-
Competing Reactions: Ketenes are prone to dimerization. Slow addition of the base to the mixture of the imine and acyl chloride ensures that the ketene is trapped by the imine as it is formed.
Conclusion
This application note details a reliable and highly diastereoselective method for the synthesis of chiral 2-azetidinones from this compound. The use of this chiral auxiliary on the imine component of the Staudinger reaction provides excellent stereocontrol, making this protocol a valuable tool for researchers in synthetic and medicinal chemistry. The resulting enantiomerically enriched β-lactams can serve as key building blocks for the synthesis of complex, biologically active molecules.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Staudinger Synthesis [organic-chemistry.org]
- 3. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Large-Scale Synthesis of a Key Zolmitriptan Intermediate
Introduction
Zolmitriptan, chemically described as (S)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-2-oxazolidinone, is a potent selective serotonin 5-HT1B/1D receptor agonist.[1][2] It is a widely prescribed medication for the acute treatment of migraine headaches.[2][3] The therapeutic efficacy of Zolmitriptan is critically dependent on its specific (S)-enantiomer configuration.[1] Consequently, the large-scale synthesis of this active pharmaceutical ingredient (API) necessitates a robust and stereocontrolled process. A pivotal component of this synthesis is the efficient production of the chiral intermediate, (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one.[4][5] This document provides a detailed guide for the industrial-scale synthesis of this key intermediate, focusing on process optimization, safety, and analytical controls to ensure high yield and purity.
The synthetic strategy for Zolmitriptan predominantly relies on the Fischer indole synthesis, a reliable method for constructing the core indole structure.[1][6] This approach involves the reaction of a hydrazine derivative with a suitable carbonyl compound. In the context of Zolmitriptan synthesis, (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one serves as the crucial hydrazine component.[4] The chirality of the final API is established early in the synthetic sequence, typically by using a chiral starting material like L-4-nitrophenylalanine to construct the oxazolidinone ring, which is then carried through to the intermediate and the final product.[1]
This application note will detail a two-step process for the large-scale preparation of (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one hydrochloride, starting from the readily available precursor, (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one. The described protocol is designed to be scalable, cost-effective, and to minimize the formation of process-related impurities.[7][8]
Synthetic Pathway Overview
The synthesis of the target intermediate proceeds via two well-established chemical transformations:
-
Diazotization: The primary aromatic amine of (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one is converted into a diazonium salt using sodium nitrite in a strong acidic medium (hydrochloric acid).[4][5] This reaction is highly sensitive to temperature and must be performed at sub-zero temperatures to prevent the degradation of the unstable diazonium salt.[4]
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine derivative.[4] While various reducing agents can be employed, stannous chloride is a common choice for its efficiency in this transformation.[5][8]
The following diagram illustrates the overall synthetic workflow:
Caption: Synthetic workflow for the preparation of the key Zolmitriptan intermediate.
Experimental Protocols
Materials and Reagents:
-
(S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂)
-
Deionized Water
-
Isopropanol
Protocol 1: Large-Scale Synthesis of (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one Hydrochloride
This protocol is designed for a 100g scale of the starting material, (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one.
Step 1: Diazotization
-
In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add 250 mL of concentrated hydrochloric acid to 500 mL of deionized water.
-
Cool the acidic solution to a temperature between -5 °C and 0 °C using an appropriate cooling bath.
-
To the cooled solution, slowly add 100 g of (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one while maintaining the temperature below 0 °C. Stir until a uniform slurry is formed.
-
In a separate beaker, prepare a solution of 46 g of sodium nitrite in 160 mL of deionized water and cool it to 0-5 °C.[4]
-
Slowly add the sodium nitrite solution to the reaction mixture via the addition funnel over a period of at least 1 hour, ensuring the internal temperature does not exceed 0 °C.[9]
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.[9]
Step 2: Reduction
-
In a separate reaction vessel, prepare a solution of stannous chloride in concentrated hydrochloric acid.
-
Cool this reducing solution to between -15 °C and -10 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the stannous chloride solution while maintaining the temperature of the reaction mixture between -15 °C and -10 °C.[10]
-
After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at a temperature below 0 °C.
Step 3: Isolation and Purification
-
Filter the resulting solid precipitate from the reaction mixture.
-
Wash the filter cake with cold deionized water to remove any residual acids and inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as isopropanol/water, to achieve the desired purity.
-
Dry the purified solid under vacuum at a temperature not exceeding 50 °C to obtain (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one hydrochloride as a stable solid.
Data Presentation
The following table summarizes the critical process parameters and expected outcomes for the large-scale synthesis of the Zolmitriptan intermediate.
| Parameter | Value/Range | Rationale/Justification |
| Starting Material | (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one | Chiral precursor to establish the stereochemistry of the final product.[1] |
| Diazotization Temp. | -5 to 0 °C | To ensure the stability of the intermediate diazonium salt and prevent decomposition.[4] |
| Reduction Temp. | -15 to -10 °C | To control the exothermic nature of the reduction reaction and minimize side-product formation.[10] |
| Reducing Agent | Stannous Chloride | An effective and commonly used reagent for the reduction of diazonium salts to hydrazines.[5][8] |
| Overall Yield | ~60% | A typical reported overall yield for the two-step process.[7] |
| HPLC Purity | >99% | High purity is crucial for the subsequent Fischer indole synthesis and to meet regulatory requirements for API manufacturing.[7] |
Process Optimization and Safety Considerations
Optimization:
-
pH Control: Throughout the process, careful control of pH is essential. The diazotization is carried out in a strongly acidic medium, and subsequent workup steps may involve pH adjustments to facilitate product isolation.[8]
-
Reaction Time: The reaction times for both diazotization and reduction should be optimized and monitored using in-process controls (e.g., TLC or HPLC) to ensure complete conversion and minimize the formation of impurities.[8]
-
Solvent Selection: The choice of solvent for recrystallization is critical for obtaining a high-purity product. Isopropanol is often used for the final crystallization of Zolmitriptan and its intermediates.[8]
Safety:
-
Diazonium Salts: Diazonium salts are potentially explosive, especially when isolated in a dry state. The process is designed to use the diazonium salt in solution without isolation.[4]
-
Temperature Control: Strict temperature control is the most critical safety parameter in this synthesis. Runaway reactions can occur if the temperature is not adequately controlled during the diazotization and reduction steps.
-
Reagent Handling: Concentrated acids, sodium nitrite, and stannous chloride are corrosive and toxic. Appropriate personal protective equipment (PPE) and handling procedures must be in place.
Conclusion
The large-scale synthesis of the key Zolmitriptan intermediate, (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one, is a well-established process that requires careful control of reaction parameters. The two-step diazotization and reduction sequence, when executed with precision, provides the intermediate in good yield and high purity. The protocols and considerations outlined in this application note provide a comprehensive framework for researchers, scientists, and drug development professionals to successfully implement this synthesis on a large scale, ultimately contributing to the efficient and safe production of the important anti-migraine drug, Zolmitriptan.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Development of Zolmitriptan Formulation in Migraine Therapy: Production, Metabolism and Pharmaceutical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. EP2751098B1 - An improved process for preparation of zolmitriptan - Google Patents [patents.google.com]
- 6. Development and Validation of RP-HPLC Method for the Identification of Process Related Impurities of Zolmitriptan - MedCrave online [medcraveonline.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. WO2009044211A1 - Process for the preparation of zolmitriptan, salts and solvates thereof - Google Patents [patents.google.com]
- 9. A METHOD FOR THE PREPARATION OF ZOLMITRIPTAN - Patent 2125798 [data.epo.org]
- 10. benchchem.com [benchchem.com]
role in the synthesis of heterocyclic compounds
Application Notes & Protocols
Topic: The Role of Modern Methodologies in the Synthesis of Heterocyclic Compounds Audience: Researchers, scientists, and drug development professionals.
Abstract
Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant majority of pharmaceuticals incorporating these vital scaffolds. The development of robust and efficient synthetic methodologies is therefore a cornerstone of drug discovery and development. This guide provides an in-depth exploration of key modern synthetic strategies for the construction and functionalization of heterocyclic systems. We move beyond simple procedural lists to delve into the mechanistic rationale behind experimental choices, offering field-proven insights for practical application. The protocols described are presented as self-validating systems, complete with troubleshooting advice and data on substrate scope. This document is designed to serve as a practical, authoritative resource for scientists engaged in the synthesis of novel molecular entities.
Introduction: The Centrality of Heterocycles in Modern Medicine
Heterocyclic compounds, cyclic structures containing at least one heteroatom such as nitrogen, oxygen, or sulfur, are structural cornerstones of life. They are found in nucleic acids, vitamins, hormones, and a vast array of natural products. This prevalence in nature has made them a focal point for medicinal chemists, and it is estimated that over 85% of all biologically active compounds contain at least one heterocyclic ring. Blockbuster drugs such as Lipitor (atorvastatin), which contains pyrrole and pyridine rings, and Gleevec (imatinib), a complex molecule featuring pyrimidine, pyridine, and piperazine motifs, underscore the therapeutic importance of these structures.
The challenge and opportunity in drug discovery lie in the ability to synthesize these complex molecules efficiently, with high yields, and in a manner that allows for the generation of diverse analogues for structure-activity relationship (SAR) studies. This guide focuses on three pillars of modern organic synthesis that have revolutionized the construction of heterocyclic compounds: Transition-Metal-Catalyzed Cross-Coupling, Multicomponent Reactions (MCRs), and C-H Activation/Functionalization.
Core Synthetic Methodologies: Principles and Practices
Transition-Metal-Catalyzed Cross-Coupling: Precision in Bond Formation
Cross-coupling reactions have become one of the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. These reactions offer unparalleled precision, functional group tolerance, and reliability, making them indispensable for the late-stage functionalization of complex molecules and the core construction of heterocyclic systems.
Mechanistic Insights: The Palladium Catalytic Cycle
The power of these reactions lies in a predictable catalytic cycle. While specific details vary, the general mechanism for a Pd-catalyzed coupling, such as the Suzuki reaction, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (R-X), inserting itself into the R-X bond to form a Pd(II) complex.
-
Transmetalation: A main-group organometallic reagent (e.g., an organoboron compound, R'-M) exchanges its organic group with the halide on the Pd(II) complex. This step requires a base to activate the organoboron species.
-
Reductive Elimination: The two organic groups (R and R') on the Pd(II) complex couple and are ejected as the final product (R-R'). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Figure 1: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Application Note & Protocol: Synthesis of 2-Phenylindole via Suzuki-Miyaura Coupling
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. The Suzuki-Miyaura coupling is an excellent method for its functionalization due to the commercial availability of a vast array of boronic acids and the reaction's tolerance for various functional groups.
-
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust, air-stable Pd(0) source that is effective for a wide range of substrates.
-
Ligand: The triphenylphosphine (PPh₃) ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base: Potassium carbonate (K₂CO₃) is a mild inorganic base sufficient to activate the boronic acid for transmetalation without causing unwanted side reactions.
-
Solvent System: A mixture of an organic solvent (like DME or Toluene) and water is crucial. The organic solvent solubilizes the organic starting materials and catalyst, while the aqueous phase dissolves the inorganic base and byproducts, facilitating the reaction at the interface.
-
Experimental Protocol:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromoindole (1.0 mmol, 196 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical as the active Pd(0) species can be oxidized by atmospheric oxygen.
-
Add a degassed solvent mixture of 1,2-dimethoxyethane (DME) (8 mL) and water (2 mL). Degassing (e.g., by sparging with argon for 15-20 minutes) helps to remove dissolved oxygen.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water.
-
Separate the organic layer. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenylindole.
Data Presentation: Substrate Scope of Suzuki Coupling for Indole Functionalization
| Entry | Halide | Boronic Acid | Catalyst Loading (mol%) | Yield (%) |
| 1 | 2-Bromoindole | Phenylboronic acid | 3 | 92 |
| 2 | 2-Bromoindole | 4-Methoxyphenylboronic acid | 3 | 89 |
| 3 | 5-Bromoindole | 3-Thienylboronic acid | 3 | 85 |
| 4 | 5-Bromo-N-methylindole | Pyridine-3-boronic acid | 5 | 78 |
Yields are for isolated, purified products and are representative.
Multicomponent Reactions (MCRs): The Power of Convergence
Multicomponent reactions are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. This approach is highly valued in drug discovery for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds from a set of readily available building blocks.
Application Note & Protocol: Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis, first reported in 1881, is a classic MCR for the synthesis of dihydropyridines (DHPs). The DHP core is famously found in drugs like Nifedipine and Amlodipine, which are used to treat hypertension. The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.
-
Causality Behind Experimental Choices:
-
Reactants: The choice of aldehyde, β-ketoester, and nitrogen source directly dictates the substitution pattern on the final DHP ring, making it a powerful tool for generating molecular diversity.
-
Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction, which can often be run at reflux.
-
Catalyst: While the reaction can proceed thermally, mild acid catalysts (like acetic acid) or Lewis acids can accelerate the condensation steps. Modern variations use a wide range of catalysts to improve yields and reaction times.
-
Figure 2: General workflow for the Hantzsch Dihydropyridine Synthesis MCR.
Experimental Protocol (Classic Conditions):
-
In a 100 mL round-bottom flask, combine ethyl acetoacetate (2.0 equiv., 20 mmol, 2.54 mL), the desired aldehyde (e.g., benzaldehyde, 1.0 equiv., 10 mmol, 1.02 mL), and ammonium acetate (1.2 equiv., 12 mmol, 0.92 g).
-
Add 25 mL of ethanol as the solvent.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with stirring for 3-5 hours.
-
Monitor the reaction by TLC. The product is often a solid that precipitates from the reaction mixture upon cooling.
-
Cool the reaction to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum to obtain the pure dihydropyridine. Recrystallization from ethanol can be performed if further purification is needed.
C-H Activation/Functionalization: The Direct Approach
The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in synthesis. Traditionally, organic synthesis has relied on converting C-H bonds into more reactive functional groups (like halides or organometallics) before performing the desired transformation. C-H activation bypasses this pre-functionalization, offering a more atom- and step-economical route to complex molecules. This is particularly powerful for the late-stage modification of drug candidates.
Application Note & Protocol: Palladium-Catalyzed Direct Arylation of Thiophenes
Thiophene rings are common in pharmaceuticals due to their ability to act as bioisosteres of phenyl rings. Direct arylation provides a straightforward method to couple aryl halides directly onto the thiophene core at the C2 or C5 position.
-
Causality Behind Experimental Choices:
-
Catalyst: Palladium acetate (Pd(OAc)₂) is a common and effective palladium(II) precatalyst.
-
Ligand: Bulky, electron-rich phosphine ligands (like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the C-H activation step, which is typically the rate-limiting part of the catalytic cycle.
-
Base: A carbonate or phosphate base is used, but a crucial additive is often a carboxylic acid, like pivalic acid. The carboxylate anion is believed to act as a proton shuttle in the C-H cleavage step, facilitating a concerted metalation-deprotonation (CMD) mechanism.
-
Solvent: High-boiling polar aprotic solvents like DMAc or NMP are often used to ensure the reaction reaches the high temperatures typically required for C-H activation.
-
Experimental Protocol:
-
To an oven-dried reaction tube, add thiophene (1.5 equiv., 1.5 mmol, 126 mg), the aryl bromide (1.0 equiv., 1.0 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Add potassium carbonate (K₂CO₃) (2.0 equiv., 2.0 mmol, 276 mg) and pivalic acid (PivOH) (0.3 equiv., 0.3 mmol, 31 mg).
-
Seal the tube, and evacuate and backfill with an inert gas (Argon) three times.
-
Add 2 mL of degassed N,N-dimethylacetamide (DMAc) via syringe.
-
Place the reaction tube in a preheated oil bath at 120 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water (3 x 15 mL), then brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to afford the 2-arylthiophene product.
Safety and Best Practices
-
Inert Atmosphere: Many catalysts, particularly Pd(0) species and organometallic reagents, are sensitive to air and moisture. Proper inert atmosphere techniques (e.g., using Schlenk lines or gloveboxes) are essential for reproducibility and safety.
-
Reagent Handling: Isocyanides used in the Ugi reaction are volatile and possess a strong, unpleasant odor; they should be handled exclusively in a well-ventilated fume hood. Organoboronic acids can be toxic and should be handled with appropriate personal protective equipment (PPE).
-
Solvent Safety: High-boiling aprotic solvents like DMAc and NMP have associated reproductive toxicity risks and should be handled with care. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Pressure Hazards: C-H activation reactions are often run in sealed tubes at high temperatures, which can build up significant pressure. Use appropriate pressure-rated glassware and a blast shield.
Conclusion and Future Outlook
The methodologies outlined in this guide—transition-metal catalysis, multicomponent reactions, and C-H activation—represent the forefront of modern synthetic chemistry for building heterocyclic compounds. They have fundamentally changed the way medicinal chemists approach the design and synthesis of new drug candidates, enabling faster access to complex molecular architectures.
The future continues to evolve toward even more efficient and sustainable methods. The rise of photoredox catalysis is opening new pathways for bond formation under exceptionally mild conditions. Furthermore, the integration of these powerful catalytic systems into automated flow chemistry platforms promises to accelerate the drug discovery process by enabling high-throughput synthesis and optimization. By mastering the principles and protocols of these modern reactions, researchers are well-equipped to tackle the synthetic challenges of the next generation of therapeutics.
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Zolmitriptan Synthesis
Welcome to the dedicated technical support center for the synthesis of Zolmitriptan. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the common challenges encountered during the synthesis of this vital anti-migraine agent. Here, we combine established chemical principles with practical, field-proven insights to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems you may encounter during the synthesis of zolmitriptan, offering step-by-step solutions and the rationale behind them.
Problem 1: Low Overall Yield in the Synthesis of (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one (Hydrazine Intermediate)
Q: My overall yield for the hydrazine intermediate is consistently low. What are the critical parameters to investigate and optimize?
A: Low yields in the formation of the crucial hydrazine intermediate, (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one, can often be traced back to suboptimal conditions in the two-step diazotization and reduction sequence. A systematic approach to troubleshooting is essential.
Root Cause Analysis & Optimization Strategy:
-
Purity of the Starting Material: The synthesis begins with (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one. Ensure the purity of this precursor is high, as impurities can interfere with the subsequent sensitive reactions.[1] If you are synthesizing this precursor, common issues include incomplete reduction of the nitro group when starting from 4-nitro-(S)-phenylalaninol or inefficient cyclization.[2]
-
Recommendation: Verify the purity of your starting amine by HPLC and NMR. If impurities are detected, recrystallization may be necessary. For the synthesis of the precursor itself, ensure complete nitro group reduction by monitoring the reaction with TLC and consider using a robust reducing agent like Pd/C with hydrogen.[2]
-
-
Diazotization Reaction Conditions: The formation of the diazonium salt is highly temperature-sensitive.
-
Recommendation: Strictly maintain the reaction temperature between -5°C and 0°C during the addition of sodium nitrite.[3] Exceeding this temperature can lead to the decomposition of the unstable diazonium salt, significantly reducing the yield. Use a pre-cooled aqueous solution of sodium nitrite and add it dropwise to the acidic solution of the amine.[2]
-
-
Reduction of the Diazonium Salt: The choice and handling of the reducing agent are critical. Stannous chloride (SnCl₂) is commonly used, but its addition and the subsequent reaction temperature must be carefully controlled.[3][4]
-
Recommendation: Prepare a pre-cooled solution of stannous chloride in concentrated hydrochloric acid. Add the previously prepared cold diazonium salt solution slowly to the stannous chloride solution, ensuring the temperature is maintained between -15°C and -10°C.[3] This prevents undesired side reactions and decomposition. An alternative reducing agent that is more water-soluble and cost-effective is sodium disulphite (Na₂S₂O₅).[5]
-
-
Isolation of the Hydrazine Intermediate: Inefficient isolation can lead to product loss.
-
Recommendation: After the reduction is complete, the hydrazine hydrochloride salt will precipitate. Ensure complete precipitation by maintaining a low temperature and filter the solid promptly. Wash the filtered solid with cold water to remove inorganic salts.[3]
-
Problem 2: High Impurity Levels in the Final Zolmitriptan Product after Fischer Indole Synthesis
Q: My final zolmitriptan product shows significant impurities on HPLC analysis. How can I minimize their formation during the Fischer indole cyclization?
A: The Fischer indole synthesis is a powerful reaction but can be prone to side reactions, leading to a complex impurity profile if not properly controlled. The key is to manage the reaction pH, temperature, and work-up procedure effectively.
Common Impurities and Their Mitigation:
-
(S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one (Impurity I) and (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one (Impurity II): These are unreacted starting materials.[1] Their presence indicates incomplete reaction.
-
Oxidative Degradation Products: Zolmitriptan can be susceptible to oxidation, leading to impurities like Zolmitriptan N-oxide.[6][7]
-
Side-products from the Fischer Indole Reaction: The strongly acidic conditions can lead to various side reactions.
Optimization Strategy:
-
pH Control during Hydrazone Formation and Cyclization: The pH of the reaction mixture is a critical parameter that influences both the rate of the desired reaction and the formation of impurities.[4]
-
Recommendation: After the formation of the hydrazine intermediate, adjust the pH of the solution to approximately 8-9 before adding the aldehyde equivalent (4,4-dimethoxy-N,N-dimethylbutane-1-amine).[4] This is believed to minimize the formation of degradation impurities.[4] For the subsequent cyclization, the pH should be adjusted to be acidic, typically around pH 2, by the slow addition of an acid like HCl.[4]
-
-
Temperature Control: The cyclization step requires elevated temperatures, but excessive heat can promote degradation.
-
Recommendation: After hydrazone formation at a lower temperature (e.g., 25-30°C), the reaction mixture should be heated to 85-95°C for the cyclization to proceed to completion.[4] Monitor the reaction progress by TLC or HPLC to avoid prolonged heating.
-
-
Purification of Crude Zolmitriptan: A robust purification strategy is essential to remove any formed impurities.
-
Recommendation: After the reaction is complete, cool the mixture and perform an initial wash with an organic solvent like ethyl acetate at an acidic pH (around 2) to remove unreacted intermediates and some degradation products.[4] Then, adjust the pH to 8-9 to precipitate the crude zolmitriptan. Further purification can be achieved by recrystallization from a suitable solvent system, such as isopropanol/n-heptane or by forming a salt (e.g., oxalate) to facilitate purification.[8][9] Column chromatography is also an option for obtaining high-purity material, though it may not be ideal for large-scale production.[10]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the chiral starting material in zolmitriptan synthesis?
A1: The therapeutic efficacy of zolmitriptan is attributed to its (S)-enantiomer.[11] To ensure the final product has the correct stereochemistry, the synthesis typically starts with a chiral precursor, most commonly derived from L-4-nitrophenylalanine.[11] This approach, known as a chiral pool synthesis, introduces the desired chirality early in the synthetic sequence, which is maintained throughout the subsequent reaction steps.[11]
Q2: What are the key analytical methods for monitoring the reaction and ensuring the purity of zolmitriptan?
A2: High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for both in-process control and final product analysis.[1][12]
-
In-process monitoring: HPLC can be used to track the consumption of starting materials and the formation of intermediates and the final product, allowing for the determination of reaction completion.
-
Purity analysis: A validated, stability-indicating HPLC method is crucial for quantifying zolmitriptan and detecting any process-related impurities or degradation products.[1][12] Typically, a reversed-phase C18 column is used with a UV detector set at 225 nm.[12] Other techniques like Mass Spectrometry (MS) coupled with HPLC (LC-MS) are invaluable for the identification and characterization of unknown impurities.[6] Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also used for structural elucidation of the final product and any isolated impurities.[6][12]
Q3: Are there any safety precautions I should be aware of during zolmitriptan synthesis?
A3: Yes, several reagents used in zolmitriptan synthesis require careful handling.
-
Stannous chloride (SnCl₂): This is a corrosive and harmful solid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated Hydrochloric Acid (HCl): This is a highly corrosive acid. Always add acid to water, not the other way around, to avoid a violent exothermic reaction. Use appropriate PPE.
-
Sodium Nitrite (NaNO₂): This is an oxidizing agent and is toxic if ingested. Handle with care and avoid contact with skin and eyes.
-
Organic Solvents: Many organic solvents used in the synthesis and purification steps are flammable and may have associated health risks. Work in a well-ventilated area and take precautions to avoid ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow your institution's safety protocols.
III. Experimental Protocols & Data
Key Reaction Parameters for Zolmitriptan Synthesis
| Step | Reaction | Key Reagents | Temperature (°C) | pH | Key Considerations |
| 1 | Diazotization | (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one, NaNO₂, HCl | -5 to 0 | Acidic | Strict temperature control is crucial to prevent diazonium salt decomposition.[3] |
| 2 | Reduction | Diazonium salt, SnCl₂ (or Na₂S₂O₅) | -15 to -10 | Acidic | Slow addition of the diazonium salt to the pre-cooled reducing agent solution is recommended.[3] |
| 3 | Hydrazone Formation | Hydrazine intermediate, 4,4-dimethoxy-N,N-dimethylbutane-1-amine | 25-30 | ~8-9 | Adjusting the pH to slightly basic before adding the aldehyde can minimize side reactions.[4] |
| 4 | Fischer Indole Cyclization | Hydrazone intermediate | 85-95 | ~2 | Acidic conditions are required for the cyclization, but prolonged heating at high temperatures should be avoided.[4] |
Illustrative Experimental Workflow
Caption: A simplified workflow for the synthesis of Zolmitriptan.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in Zolmitriptan synthesis.
IV. References
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References
- 1. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2009044211A1 - Process for the preparation of zolmitriptan, salts and solvates thereof - Google Patents [patents.google.com]
- 5. US8143417B2 - Method for the preparation of zolmitriptan - Google Patents [patents.google.com]
- 6. ijpbs.com [ijpbs.com]
- 7. Zolmitriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US9006453B2 - Process for preparation of zolmitriptan - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. jocpr.com [jocpr.com]
Technical Support Center: Diazotization of Aromatic Amines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the diazotization of aromatic amines. As a Senior Application Scientist, I've designed this guide to address the common, and often frustrating, challenges encountered during this critical synthetic transformation. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you not only solve immediate problems but also build a more robust experimental design.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each problem is followed by a diagnosis of potential causes and actionable solutions grounded in chemical principles.
Issue 1: Low or No Yield of Diazonium Salt
Q: My subsequent reaction (e.g., Sandmeyer, azo coupling) has failed, and I suspect the diazotization yield is very low. How can I troubleshoot this?
A: Low yield is the most common issue and typically points to problems with reaction conditions or reagent integrity. Let's break down the likely culprits.
Potential Causes & Solutions:
-
Improper Temperature Control:
-
Diagnosis: The reaction temperature rose above the critical 0–5 °C range. Aromatic diazonium salts are thermally unstable; higher temperatures cause them to rapidly decompose into phenols and nitrogen gas, directly reducing your yield.[1][2][3]
-
Solution:
-
Employ an ice-salt bath for more effective cooling below 0 °C.
-
Add the sodium nitrite solution slowly and dropwise to the acidic amine solution. This allows for better management of the exothermic reaction heat.[1]
-
Continuously monitor the internal reaction temperature with a low-temperature thermometer.
-
-
-
Insufficient Acidity:
-
Diagnosis: The reaction medium is not acidic enough. High acidity is crucial for two reasons: it generates the active nitrosating agent, the nitrosonium ion (NO+), from sodium nitrite, and it protonates the unreacted primary amine, preventing it from coupling with the newly formed diazonium salt (a common side reaction).[1][]
-
Solution:
-
Use a sufficient excess of a strong mineral acid like HCl or H₂SO₄.[1] A typical molar ratio is 2.5 to 3 equivalents of acid per equivalent of amine.
-
For weakly basic amines (e.g., those with electron-withdrawing groups like nitroanilines), even stronger acidic conditions may be necessary to ensure complete dissolution and protonation.[1]
-
-
-
Poor Reagent Quality:
-
Diagnosis: The starting amine may be impure, or the sodium nitrite solution may have degraded.
-
Solution:
-
Ensure the purity of your aromatic amine. Recrystallize or repurify if necessary.
-
Always use a freshly prepared solution of sodium nitrite. Nitrite solutions are not stable over long periods.
-
-
-
Incomplete Reaction:
-
Diagnosis: The reaction was not allowed to proceed to completion before use in the next step.
-
Solution: After the final drop of nitrite solution is added, continue stirring the reaction mixture in the ice bath for an additional 15–30 minutes to ensure all the amine has reacted.[1]
-
Issue 2: Reaction Mixture Turns Dark Brown, Black, or Oily
Q: My diazotization reaction started as a clear solution but has turned into a dark, tarry mess. What went wrong?
A: A dark coloration is a clear visual indicator of decomposition and unwanted side reactions.
Potential Causes & Solutions:
-
Decomposition to Phenols:
-
Diagnosis: This is the most common cause, driven by excess heat. The diazonium salt reacts with water to form a phenol, which can then undergo further oxidation and polymerization to form complex, colored impurities.
-
Solution: Revisit and strictly enforce temperature control as detailed in Issue 1 .
-
-
Unwanted Azo Coupling:
-
Diagnosis: If the reaction medium is not acidic enough, the electrophilic diazonium salt can attack the electron-rich ring of an unprotonated parent amine molecule. This forms a colored diazoamino compound (triazene) or an azo dye, leading to discoloration.[1]
-
Solution: Increase the concentration of the strong mineral acid to ensure the starting amine is fully protonated and thus deactivated towards electrophilic attack.[1][5]
-
Issue 3: A Solid Precipitates Unexpectedly from the Reaction Mixture
Q: During the addition of sodium nitrite, a solid crashed out of my solution. Is this normal?
A: This can be either a normal occurrence or a sign of a problem, depending on the identity of the precipitate.
Potential Causes & Solutions:
-
Precipitation of the Diazonium Salt:
-
Diagnosis: Some diazonium salts, particularly those derived from substituted anilines or when using acids like H₂SO₄ (forming less soluble sulfate salts), have limited solubility in the cold aqueous medium.[1] This is often not a problem if the salt remains reactive.
-
Solution: As long as the mixture is well-stirred, the reaction can often proceed in a slurry. The precipitated salt should be used immediately in the next step.
-
-
Insoluble Amine Salt:
-
Diagnosis: The salt of your starting amine (e.g., aniline hydrochloride) may not be fully soluble in the amount of acid used, especially at low temperatures.
-
Solution: Ensure sufficient acid is present to form the soluble salt. Gentle warming to dissolve the amine salt before cooling in the ice bath can help, but you must ensure the solution is thoroughly cooled back to 0–5 °C before adding any nitrite.[1]
-
Frequently Asked Questions (FAQs)
Q1: How can I confirm that my diazonium salt has formed successfully before proceeding?
A1: A quick qualitative test is highly recommended. Add a small aliquot of your cold diazonium solution to a separate, chilled, basic solution of a coupling agent like 2-naphthol (beta-naphthol).[1][6] The immediate formation of a brightly colored (typically red or orange) azo dye confirms the presence of the diazonium salt.[1]
Q2: Why is it critical to use the diazonium salt solution immediately?
A2: Aromatic diazonium salts are notoriously unstable intermediates.[3][7] Even at low temperatures, they will slowly decompose. In the solid state, they can be dangerously explosive upon shock, friction, or heat.[2][8][9] For safety and yield, they are almost always generated in situ and used without isolation.[10]
Q3: What is the purpose of testing for excess nitrous acid, and how is it done?
A3: A slight excess of nitrous acid ensures the complete conversion of the primary amine. However, a large excess can lead to unwanted side reactions in subsequent steps. The presence of excess nitrous acid can be tested by touching the reaction solution (with a glass rod) to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of nitrous acid, which oxidizes iodide to iodine, forming the colored complex with starch.[11] If the test is positive, the excess nitrous acid can be neutralized by the cautious addition of a small amount of urea or sulfamic acid.[2]
Q4: Can I perform diazotization in an organic solvent?
A4: Yes, this is known as non-aqueous diazotization. It is often used for amines that are poorly soluble in aqueous acid. The process typically involves using an organic nitrite ester, such as tert-butyl nitrite or isoamyl nitrite, in a solvent like acetonitrile, ethanol, or THF.[5] This method can sometimes provide cleaner reactions and access to different diazonium salt counterions.
Q5: How do substituents on the aromatic ring affect the stability of the diazonium salt?
A5: The stability of the diazonium salt is significantly influenced by the electronic nature of the substituents on the aromatic ring.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the ring, which helps to stabilize the positive charge on the diazonium group through resonance. This generally increases the stability of the diazonium salt.
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) destabilize the diazonium salt by intensifying the positive charge.[10] These salts are often more reactive and may decompose more readily.
Experimental Protocols & Data
Protocol 1: Standard Aqueous Diazotization of Aniline
-
Preparation: In a 250 mL flask equipped with a magnetic stirrer, combine aniline (9.3 g, 0.1 mol) and distilled water (100 mL).
-
Acidification: While stirring, slowly add concentrated hydrochloric acid (25 mL, ~0.3 mol). The aniline hydrochloride salt will form.
-
Cooling: Place the flask in an ice-salt bath and cool the mixture to 0–5 °C with vigorous stirring. Ensure the temperature is stable before proceeding.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (7.0 g, 0.101 mol) in 30 mL of cold distilled water.
-
Diazotization: Add the sodium nitrite solution dropwise from a dropping funnel to the cold, stirred aniline hydrochloride solution. Crucially, maintain the internal temperature below 5 °C throughout the addition.
-
Completion & Testing: After the addition is complete (approx. 15-20 minutes), continue stirring in the ice bath for another 15 minutes. Test for excess nitrous acid using starch-iodide paper.
-
Usage: The resulting pale-yellow solution of benzenediazonium chloride is now ready for immediate use in a subsequent reaction.
Protocol 2: Qualitative Test for Diazonium Salt Formation
-
Preparation: In a small test tube, dissolve a small amount (a few crystals) of 2-naphthol in ~2 mL of a 10% aqueous sodium hydroxide solution. Cool this solution in an ice bath.
-
Testing: Using a pipette, take a small aliquot (~0.5 mL) of your cold diazonium salt reaction mixture.
-
Coupling: Add the diazonium salt solution dropwise to the cold 2-naphthol solution.
-
Observation: The immediate formation of a vibrant orange-red precipitate (an azo dye) confirms the successful formation of the diazonium salt.
Table 1: Influence of Substituents on Reaction Conditions
| Amine Type | Substituent Example | Basicity | Recommended Conditions | Rationale |
| Electron-Rich | p-Anisidine (-OCH₃) | More Basic | Standard conditions (0-5 °C), 2.5-3 eq. HCl | Amine is easily protonated; diazonium salt is relatively stable. |
| Neutral | Aniline (-H) | Standard | Standard conditions (0-5 °C), 2.5-3 eq. HCl | Baseline for comparison. |
| Electron-Poor | p-Nitroaniline (-NO₂) | Weakly Basic | May require stronger acid (e.g., H₂SO₄) or excess HCl | Ensures complete protonation of the weakly basic amine.[1] |
| Poorly Soluble | 2-Aminoanthraquinone | Very Low | Non-aqueous method (t-BuONO in organic solvent) or H₂SO₄ | Amine salt has poor solubility in aqueous HCl. |
Visual Guides & Workflows
Diagram 1: General Diazotization Workflow
Caption: A streamlined workflow for the aqueous diazotization of an aromatic amine.
Diagram 2: Troubleshooting Logic Flowchart
Caption: A decision flowchart for troubleshooting low-yield diazotization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 5. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. Diazonium compound - Wikipedia [en.wikipedia.org]
- 11. tabraizullah.wordpress.com [tabraizullah.wordpress.com]
Technical Support Center: (S)-4-(4-aminobenzyl)oxazolidin-2-one
Welcome to the Technical Support Center for (S)-4-(4-aminobenzyl)oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this critical chemical intermediate. As a key building block in the synthesis of pharmaceuticals like Zolmitriptan, ensuring its stability is paramount for the integrity and success of your research and development efforts.[1][2][3]
Introduction to this compound Stability
This compound is a chiral compound featuring an oxazolidinone ring. While generally stable under standard laboratory conditions, its stability can be compromised by various factors during synthesis, purification, and storage.[4] Understanding the potential degradation pathways is crucial for preventing the formation of impurities and ensuring the quality of your final product. This guide provides practical, experience-driven advice to help you navigate these challenges.
Part 1: Troubleshooting Guide
This section addresses specific stability issues you may encounter during your experiments, offering explanations for the underlying chemistry and actionable solutions.
Issue 1: Unexpected degradation of this compound during synthesis, particularly during the nitro group reduction step.
-
Question: I'm synthesizing this compound from its nitro-precursor, (S)-4-(4-nitrobenzyl)oxazolidin-2-one, via catalytic hydrogenation. My final product purity is low, and I suspect degradation. What could be the cause and how can I mitigate it?
-
Answer: Low purity after nitro group reduction is a common issue and can often be traced back to overly aggressive reaction conditions or improper workup. The oxazolidinone ring, while relatively stable, can be susceptible to hydrolysis under harsh acidic or basic conditions, which can sometimes be inadvertently created during this step.[5][6][7]
Causality and Recommended Actions:
-
Catalyst and Hydrogen Pressure: While effective, high pressures and reactive catalysts like Raney Nickel can sometimes lead to side reactions if not carefully controlled.[8]
-
Recommendation: Start with a less aggressive catalyst such as 10% Palladium on Carbon (Pd/C). Use a moderate hydrogen pressure (e.g., 50 psi) and monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Solvent Choice: The choice of solvent is critical. Protic solvents like methanol or ethanol are commonly used.
-
Recommendation: Ensure your solvent is of high purity and degassed to remove any dissolved oxygen, which could lead to oxidative side products.
-
-
Workup Procedure: The workup is a critical step where degradation can occur. Filtration to remove the catalyst followed by solvent evaporation is standard.
-
Recommendation: After filtration of the catalyst, avoid concentrating the solution to complete dryness at elevated temperatures for extended periods. This can concentrate any trace impurities and promote degradation. It is better to concentrate the solution and then precipitate the product by adding a non-polar solvent.
-
-
Issue 2: The compound shows signs of degradation during purification by column chromatography.
-
Question: I'm purifying this compound using silica gel chromatography, but I'm observing new impurity spots on my TLC plates post-column. What's happening?
-
Answer: The stationary phase in column chromatography, particularly silica gel, can contribute to the degradation of sensitive compounds. Silica gel is inherently acidic and its large surface area can catalyze decomposition, especially for compounds with amine functionalities like yours.
Causality and Recommended Actions:
-
Acidity of Silica Gel: The acidic nature of silica can lead to the protonation of the aniline nitrogen, potentially making the compound more susceptible to degradation or causing it to streak on the column.
-
Recommendation: Deactivate the silica gel by preparing a slurry with your mobile phase containing a small amount of a volatile base, such as triethylamine (0.1-1%). This will neutralize the acidic sites on the silica.
-
-
Solvent System: The choice of eluent is crucial.
-
Recommendation: Use a solvent system that provides good separation while minimizing the time the compound spends on the column. A common system is a gradient of methanol in dichloromethane or ethyl acetate. Ensure your solvents are of high purity and dry.
-
-
Alternative Purification: If degradation on silica persists, consider alternative purification methods.
-
Recommendation: Recrystallization is an excellent method for purifying solid compounds and avoids the issues associated with chromatography. A suitable solvent system for recrystallization can be determined through small-scale solubility tests. Isopropanol has been noted as a solvent used during the synthesis process.[9][10]
-
-
Issue 3: Long-term storage of the compound leads to a decrease in purity.
-
Question: I stored my batch of this compound at room temperature, and after a few months, the purity has dropped. What are the optimal storage conditions?
-
Answer: Like many organic compounds with amine functional groups, this compound is susceptible to slow degradation over time, particularly when exposed to light, air (oxygen), and elevated temperatures.
Causality and Recommended Actions:
-
Oxidation: The primary aromatic amine is susceptible to oxidation, which can lead to the formation of colored impurities.
-
Light Sensitivity: Exposure to UV light can provide the energy to initiate degradation reactions.
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation.
Optimal Storage Protocol:
Parameter Recommendation Rationale Temperature Store at 2-8°C or in a freezer (-20°C) for long-term storage.[2][9][11][12] Reduces the kinetic rate of degradation reactions. Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen). Minimizes contact with oxygen, preventing oxidation. Light Store in an amber vial or a container protected from light.[13] Prevents light-induced degradation. Container Use a tightly sealed container. Prevents exposure to moisture and atmospheric contaminants. -
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under forced degradation conditions?
-
A1: While specific degradation pathways for this compound are not extensively detailed in publicly available literature, we can infer potential degradation products based on the known reactivity of the oxazolidinone ring and the primary aromatic amine. Forced degradation studies on similar oxazolidinone-containing compounds have shown susceptibility to acidic, basic, and oxidative conditions.[5][14]
-
Acidic/Basic Hydrolysis: The oxazolidinone ring can undergo hydrolysis to open the ring, forming an amino alcohol derivative.[5][6][7]
-
Oxidation: The primary aromatic amine is a likely site for oxidation, potentially leading to the formation of nitroso, nitro, or polymeric impurities. The benzylic position could also be susceptible to oxidation.
-
Diazotization: The primary aromatic amine can be converted to a diazonium salt, which is an intermediate in the synthesis of other compounds.[1] This diazonium salt is typically unstable at room temperature.
-
Q2: How can I monitor the stability of this compound in my samples?
-
A2: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.
-
Method: A reverse-phase HPLC method with UV detection is typically used. A C18 column is a good starting point. The mobile phase could consist of a buffered aqueous solution (e.g., ammonium formate) and an organic modifier like acetonitrile or methanol.
-
Validation: To ensure your method is stability-indicating, you should perform forced degradation studies. This involves subjecting a sample of the compound to harsh conditions (acid, base, oxidation, heat, light) and demonstrating that the degradation products are resolved from the parent peak and from each other.[3][15]
-
Q3: Are there any known incompatibilities of this compound with common excipients or reagents?
-
A3: While specific incompatibility studies are not widely published, based on its chemical structure, you should be cautious with the following:
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, peracids, or even atmospheric oxygen over time can lead to degradation of the amine functionality.
-
Strong Acids and Bases: These can catalyze the hydrolysis of the oxazolidinone ring.
-
Aldehydes and Ketones: The primary amine can react with aldehydes and ketones to form imines (Schiff bases). This is particularly relevant if you are using solvents or reagents that may contain these as impurities.
-
Trace Metals: Trace metal ions can catalyze oxidative degradation.[14] The use of chelating agents like EDTA can sometimes mitigate this.[14]
-
Part 3: Experimental Protocols and Visualizations
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and validate a stability-indicating HPLC method.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Calibrated oven and photostability chamber
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N HCl.
-
Keep a sample at room temperature and another at an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with 1N NaOH, and dilute to the initial concentration.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N NaOH.
-
Follow the same sampling and temperature procedure as for acid hydrolysis, neutralizing with 1N HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the sample at room temperature and monitor at various time points.
-
-
Thermal Degradation:
-
Keep a sample of the solid compound and a sample of the stock solution in an oven at a high temperature (e.g., 80°C).
-
Analyze at specified time points.
-
-
Photolytic Degradation:
-
Expose a sample of the solid compound and a sample of the stock solution to light in a photostability chamber according to ICH guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all samples by a suitable HPLC method. Compare the chromatograms of the stressed samples to that of a control (unstressed) sample to identify and quantify any degradation products.
Diagrams
Diagram 1: Potential Degradation Pathways
This diagram illustrates the hypothetical degradation pathways of this compound under hydrolytic and oxidative stress.
References
- 1. benchchem.com [benchchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 152305-23-2: (S)-4-(4-Aminobenzyl)-2-oxazolidinone [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2008018090A2 - An improved process for the preparation of zolmitriptan - Google Patents [patents.google.com]
- 9. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone | 152305-23-2 [chemicalbook.com]
- 10. WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone - Google Patents [patents.google.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone , 98% , 152305-23-2 - CookeChem [cookechem.com]
- 13. chemscene.com [chemscene.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Resolving Impurities in (S)-4-(4-aminobenzyl)oxazolidin-2-one
Introduction
(S)-4-(4-aminobenzyl)oxazolidin-2-one is a critical chiral building block, most notably serving as a key intermediate in the synthesis of Zolmitriptan, a widely used anti-migraine agent.[1][2] The stereochemical and chemical purity of this intermediate is paramount, as any impurities can carry through to the final Active Pharmaceutical Ingredient (API), potentially affecting its efficacy, safety, and stability.[3] This guide provides a comprehensive framework for researchers and process chemists to identify, troubleshoot, and resolve common impurities encountered during the synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: My final product has a yellowish or brownish tint, not the expected off-white powder. What could be the cause?
A1: A colored product often suggests the presence of oxidation-related impurities or residual starting materials. The primary amino group on the phenyl ring is susceptible to oxidation, which can form colored byproducts, especially if exposed to air and light over extended periods. Another possibility is incomplete reduction of the nitro-group precursor, (S)-4-(4-nitrobenzyl)oxazolidin-2-one, leaving traces of the colored starting material.
Q2: My HPLC analysis shows a small peak eluting close to the main product peak. What is this likely to be?
A2: This could be a process-related impurity or a minor degradation product. Without further characterization, it is difficult to pinpoint the exact structure. However, common culprits include unreacted intermediates or byproducts from the cyclization step.[4] A frequent issue is the presence of the precursor (S)-2-amino-3-(4-aminophenyl) propanol if the cyclization with diethyl carbonate is incomplete.[5]
Q3: What is the most critical parameter to control during the synthesis to ensure high purity?
A3: In our experience, controlling the temperature during the diazotization of this compound (a subsequent step in many syntheses) is critical to prevent the degradation of the diazonium salt.[3][6] For the synthesis of the title compound itself, ensuring the complete reduction of the nitro precursor and driving the cyclization reaction to completion are the most vital steps for achieving high chemical purity.[4][5]
Q4: I'm observing a loss of chiral purity in my product. What are the potential causes?
A4: While the oxazolidinone ring is generally stable, harsh basic or acidic conditions, particularly at elevated temperatures, can potentially lead to epimerization at the chiral center (C4). Ensure that pH and temperature are carefully controlled during work-up and purification steps. The most common source of chiral impurity, however, is the (R)-isomer, which may be present in the starting materials.[7]
In-Depth Troubleshooting Guide
This section addresses specific analytical observations and provides a logical workflow for identifying and resolving the root cause of impurities.
Issue 1: Unexpected Peak Detected by HPLC at RRT ~0.8 (Relative Retention Time)
Q: My reverse-phase HPLC shows a consistent, unknown impurity at a relative retention time of approximately 0.8 relative to the main peak. How do I identify and eliminate it?
A: This is a classic process-related impurity scenario. The logical approach is to systematically investigate the synthetic route.
-
Step 1: Hypothesis Generation & Initial Investigation
-
Cause: The most probable cause is an unreacted starting material or an intermediate from the preceding step. The synthesis of this compound typically involves the reduction of (S)-4-(4-nitrobenzyl)oxazolidin-2-one.[5] Another common route involves the cyclization of (S)-2-amino-3-(4-aminophenyl) propanol.[4][5]
-
Action: Obtain reference standards for key starting materials and intermediates, such as (S)-4-(4-nitrobenzyl)oxazolidin-2-one and (S)-2-amino-3-(4-aminophenyl) propanol. Spike your impure sample with a small amount of each reference standard and re-analyze by HPLC. If the peak at RRT ~0.8 increases in area, you have identified your impurity.
-
-
Step 2: Root Cause Analysis & Process Optimization
-
If Impurity is Unreacted Nitro-Compound: This indicates an incomplete reduction.
-
Causality: The catalyst (e.g., Pd/C, Iron filings) may be of low activity, or the reaction time/hydrogen pressure may be insufficient.[4][5]
-
Remediation: Increase catalyst loading, extend the reaction time, or increase hydrogen pressure. Monitor the reaction closely by TLC or in-process HPLC to ensure full conversion before proceeding with work-up.
-
-
If Impurity is Unreacted Amino Alcohol: This points to an incomplete cyclization reaction.
-
Causality: The reaction of the amino alcohol with a cyclizing agent like diethyl carbonate requires elevated temperatures to drive off the ethanol byproduct and push the equilibrium towards the product.[4][5] Insufficient temperature or reaction time will result in incomplete conversion.
-
Remediation: Ensure the reaction temperature reaches the target (e.g., 90-135°C) and is maintained.[4][5] Efficient removal of ethanol via distillation is crucial for driving the reaction to completion.[5]
-
-
-
Step 3: Purification Strategy
-
Recrystallization: This is the most effective method for removing small amounts of less-polar impurities like the nitro-compound or more-polar impurities like the amino alcohol.
-
Issue 2: Presence of the (R)-Enantiomer (Chiral Impurity)
Q: My chiral HPLC analysis indicates the presence of the undesired (R)-enantiomer. How can I resolve this?
A: The presence of the opposite enantiomer is a critical issue that must be addressed, as it directly impacts the quality of the final drug substance.
-
Step 1: Confirm the Source
-
Cause: The primary source of chiral contamination is almost always the initial chiral starting material (e.g., 4-nitro-(S)-phenylalaninol). Racemization during the synthesis of this intermediate is unlikely under standard conditions.
-
Action: Perform chiral HPLC analysis on your starting materials to confirm their enantiomeric purity. It is essential to start with materials of the highest possible enantiomeric excess (ee).
-
-
Step 2: Purification (If necessary)
-
Challenge: Removing an enantiomer from a nearly racemic mixture is difficult and often requires specialized techniques.
-
Recrystallization: In some cases, if one enantiomer is present as a minor impurity, careful recrystallization can enrich the desired (S)-enantiomer. This is not always effective and requires careful screening of solvents.
-
Preparative Chiral Chromatography: For high-value material or when recrystallization fails, preparative chiral HPLC is the most definitive method for separating enantiomers. However, this is a costly and time-consuming process, making it more suitable for laboratory scale than for large-scale production.
-
-
Step 3: Prevention
-
The Best Strategy: The most robust and economical solution is prevention. Source your chiral starting materials from reputable suppliers and always verify their enantiomeric purity with a Certificate of Analysis (CoA) and in-house testing before use.
-
Data Summary & Analytical Protocols
Table 1: Common Impurities and Resolution Strategies
| Impurity Name | Potential Source | Identification Method | Recommended Purification |
| (S)-4-(4-nitrobenzyl) oxazolidin-2-one | Incomplete reduction of the nitro group | HPLC (spiking study), TLC | Recrystallization (Isopropanol) |
| (S)-2-amino-3-(4-aminophenyl) propanol | Incomplete cyclization reaction | HPLC (spiking study), TLC | Recrystallization (Isopropanol)[5] |
| (R)-4-(4-aminobenzyl) oxazolidin-2-one | Contaminated starting material | Chiral HPLC | Preparative Chiral Chromatography |
| Oxidation Byproducts | Air/light exposure of the amino group | HPLC, LC-MS | Column Chromatography, Recrystallization |
Protocol 1: Standard HPLC Method for Purity Analysis
This protocol is a general guideline and should be optimized for your specific system.
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm[8]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in methanol or a mixture of water and acetonitrile.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the stability of the molecule and to develop a stability-indicating analytical method.[9]
-
Acid Hydrolysis: Dissolve the sample in 0.1M HCl and heat at 80°C for 2-4 hours.[10]
-
Base Hydrolysis: Dissolve the sample in 0.1M NaOH and heat at 80°C for 2-4 hours.[10]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[10]
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light as per ICH guidelines.
After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis to identify and quantify any degradants.[10]
Visual Workflow and Diagrams
Impurity Resolution Workflow
The following diagram illustrates the logical workflow for identifying and resolving an unknown impurity detected during routine analysis.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone - Google Patents [patents.google.com]
- 6. US8143417B2 - Method for the preparation of zolmitriptan - Google Patents [patents.google.com]
- 7. Welcome to Sahasra Life Sciences [sahasraslifesciences.com]
- 8. jocpr.com [jocpr.com]
- 9. biomedres.us [biomedres.us]
- 10. jetir.org [jetir.org]
Technical Support Center: A Troubleshooting Guide for Oxazolidinone-Based Reactions
Welcome to the technical support center for oxazolidinone-based reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential pitfalls of employing Evans chiral auxiliaries in asymmetric synthesis. Drawing from established protocols and mechanistic insights, this resource provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during experimentation. Our goal is to empower you with the knowledge to not only solve problems but also to understand the underlying chemical principles governing these powerful transformations.
Section 1: N-Acylation of the Oxazolidinone Auxiliary
The journey to a successful stereoselective reaction begins with the efficient and clean preparation of the N-acyloxazolidinone substrate. Issues at this stage can have cascading effects on subsequent steps.
Frequently Asked Questions (FAQs)
Question 1: My N-acylation reaction is sluggish or incomplete. What are the common causes and how can I improve the yield?
Answer: Incomplete acylation can stem from several factors, primarily related to the reactivity of the acylating agent and the reaction conditions.
-
For Acid Chlorides and Anhydrides: While the use of strong bases like n-butyllithium (n-BuLi) to deprotonate the oxazolidinone is a classic approach, it can sometimes lead to side reactions or be cumbersome for larger-scale syntheses.[1] A milder and often more efficient method involves the use of an acyl transfer catalyst such as 4-(dimethylamino)pyridine (DMAP) with an acid anhydride.[1][2] This method avoids the need for strong bases and can be performed at room temperature, although gentle heating can significantly shorten the reaction time.[1] If you are using a less reactive acid chloride or anhydride, consider switching to a more forcing acylating agent or employing a more potent catalyst system.
-
For Carboxylic Acids: Direct coupling of a carboxylic acid to the oxazolidinone auxiliary can be challenging. A practical one-pot method involves the in-situ generation of a mixed anhydride using pivaloyl chloride and a tertiary amine base like triethylamine.[3] This approach is particularly useful for aryl-acetic acids.
-
Alternative Acylating Agents: Acyl fluorides in the presence of mild bases like triethylamine or diisopropylethylamine (DIPEA) offer a very mild and high-yielding alternative for N-acylation.[4]
Troubleshooting Summary for N-Acylation:
| Issue | Potential Cause | Recommended Solution |
| Low Yield/Incomplete Reaction | Insufficiently reactive acylating agent. | Switch to a more reactive derivative (e.g., acid chloride or mixed anhydride). |
| Non-optimal reaction conditions. | For anhydrides, add catalytic DMAP and consider gentle heating.[1] | |
| Use of strong bases leading to side products. | Employ milder conditions, such as DMAP/anhydride or acyl fluoride/tertiary amine.[1][4] | |
| Decomposition of Starting Material | Use of excess strong base with sensitive substrates. | Avoid strong bases like n-BuLi if the substrate is prone to epimerization.[4] |
Section 2: Diastereoselective Enolate Formation and Alkylation/Aldol Reaction
The core of the Evans methodology lies in the highly diastereoselective reaction of a chiral enolate. Achieving high selectivity is paramount and is influenced by a multitude of factors.
Frequently Asked Questions (FAQs)
Question 2: I am observing poor diastereoselectivity in my alkylation or aldol reaction. What are the key parameters to control?
Answer: Poor diastereoselectivity is a common issue and often points to problems in the formation of the desired Z-enolate and the integrity of the chelated transition state.
-
Enolate Geometry: The high diastereoselectivity of Evans aldol reactions is predicated on the formation of a Z-enolate, which then proceeds through a chair-like Zimmerman-Traxler transition state. The use of boron triflates, such as dibutylboron triflate (n-Bu₂BOTf), in the presence of a tertiary amine is highly effective in selectively generating the Z-enolate.[5][6] If you are using other enolization methods, ensure they are known to favor the Z-enolate geometry.
-
Lewis Acid Choice: The choice of Lewis acid is critical. Boron enolates are well-established for providing high levels of stereocontrol in aldol reactions.[7][8] Titanium tetrachloride (TiCl₄) can also be used, sometimes in conjunction with a base like Hünig's base (DIPEA), but may lead to different diastereomeric outcomes.[9][10]
-
Temperature Control: These reactions are highly sensitive to temperature. Enolate formation should be carried out at low temperatures, typically -78 °C, to ensure kinetic control and prevent side reactions like retro-aldol.[1][2] The subsequent addition of the electrophile (aldehyde or alkyl halide) should also be performed at low temperatures.
-
Steric Factors: The steric bulk of the auxiliary's substituent (e.g., benzyl or isopropyl from valinol) shields one face of the enolate, directing the incoming electrophile to the opposite face.[1] Ensure that the chosen auxiliary provides sufficient steric hindrance for the specific transformation.
Question 3: My acetate aldol reaction is giving a nearly 1:1 mixture of diastereomers. Is this expected?
Answer: Yes, this is a known limitation of the Evans auxiliary. While propionate aldols give excellent diastereoselectivity (often >95:5), acetate aldols typically result in poor selectivity.[11] This is because the α-methyl group in the propionate system plays a crucial role in disfavoring one of the transition states due to steric clashes with the auxiliary.[11] In the absence of this methyl group, the energy difference between the two competing transition states is significantly reduced, leading to poor diastereoselectivity.[11] For acetate aldol additions where high stereocontrol is required, alternative chiral auxiliaries or catalytic asymmetric methods may be more suitable.
Workflow for Troubleshooting Poor Diastereoselectivity:
Caption: Decision-making workflow for troubleshooting poor diastereoselectivity.
Section 3: Cleavage of the Chiral Auxiliary
The final step in this synthetic sequence is the removal of the chiral auxiliary to unveil the desired chiral product. The choice of cleavage method depends on the target functional group (carboxylic acid, alcohol, etc.) and must be performed under conditions that do not compromise the newly formed stereocenter.
Frequently Asked Questions (FAQs)
Question 4: I am trying to hydrolyze the auxiliary to a carboxylic acid using LiOH/H₂O₂, but I am getting low yields and side products. What could be wrong?
Answer: Cleavage with lithium hydroxide and hydrogen peroxide is a standard and effective method, but it has its nuances.
-
The Role of Hydroperoxide Anion: The active nucleophile in this reaction is the lithium hydroperoxide (LiOOH), not the hydroxide ion.[12][13] The hydroperoxide anion preferentially attacks the exocyclic (acyl) carbonyl group, leading to the desired carboxylic acid and recovery of the auxiliary.[1][13]
-
Side Reactions: If conditions are not optimal, hydroxide can compete and attack the endocyclic (carbamate) carbonyl, leading to the destruction of the auxiliary ring.[1][13] Another potential side product is a hydroxyamide, which can form under certain conditions.[12]
-
Safety and Oxygen Evolution: A critical and often overlooked aspect of LiOH/H₂O₂ cleavage is the evolution of oxygen gas.[12] This occurs because the initially formed peracid intermediate is unstable and is rapidly reduced by excess hydrogen peroxide. This can create a hazardous, oxygen-rich atmosphere in the reaction flask, especially when using flammable organic solvents. It is crucial to ensure proper venting and to perform the reaction in a well-ventilated fume hood.
Troubleshooting Cleavage with LiOH/H₂O₂:
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Carboxylic Acid | Competing hydrolysis of the endocyclic carbonyl. | Ensure an adequate excess of H₂O₂ is used relative to LiOH to favor the formation of LiOOH.[12] Keep the temperature low (e.g., 0 °C) during the addition. |
| Formation of hydroxyamide impurity. | Optimize the water concentration in the reaction mixture.[12] | |
| Racemization/Epimerization | Excessively harsh basic conditions or prolonged reaction times. | Use the minimum necessary amount of base and monitor the reaction closely by TLC or LCMS to avoid over-running it. LiOOH is less basic than LiOH, which helps mitigate this issue.[14] |
| Incomplete Reaction | Insufficient reagent or low temperature. | Allow the reaction to warm to room temperature after the initial addition at 0 °C. Ensure at least 4 equivalents of H₂O₂ are used. |
Question 5: What are the best methods to cleave the auxiliary to other functional groups like alcohols or amides?
Answer: A major advantage of the Evans auxiliary is its versatility in being converted to a range of functional groups.
-
To Primary Alcohols: Reduction with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) effectively cleaves the N-acyl group to furnish the corresponding primary alcohol.[14]
-
To Esters and Amides: A direct, Lewis acid-catalyzed conversion of N-acyloxazolidinones to esters, amides, and carboxylic acids has been developed using ytterbium triflate (Yb(OTf)₃) as a catalyst.[15] This method is highly chemoselective for the acyclic N-acyl carbonyl.
Summary of Cleavage Methods:
| Desired Product | Reagent(s) | Key Considerations |
| Carboxylic Acid | LiOH / H₂O₂ | Monitor for O₂ evolution; risk of side reactions.[12][16] |
| Primary Alcohol | LiBH₄ or LiAlH₄ | Standard reduction conditions; workup carefully.[14] |
| Ester | Yb(OTf)₃, Alcohol | Mild, catalytic method with high chemoselectivity.[15] |
| Amide | Yb(OTf)₃, Amine | Mild, catalytic method with high chemoselectivity.[15] |
Section 4: Experimental Protocols
Protocol 1: Diastereoselective Aldol Reaction using Dibutylboron Triflate
This protocol is adapted from the seminal work by Evans and colleagues.[4]
Materials:
-
N-acyloxazolidinone
-
Dibutylboron triflate (n-Bu₂BOTf)
-
Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA)
-
Aldehyde
-
Anhydrous dichloromethane (DCM)
-
Phosphate buffer (pH 7)
-
Methanol
Procedure:
-
Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of NEt₃ or DIPEA (1.2 eq).
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the aldehyde (1.2 eq), either neat or as a solution in DCM, dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to warm slowly to 0 °C over 1-2 hours.
-
Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.
-
Concentrate the mixture in vacuo to remove the organic solvents.
-
Extract the aqueous residue with ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude aldol adduct.
-
Purify the product by flash column chromatography.
Zimmerman-Traxler Transition State Diagram:
Caption: A simplified representation of the chelated six-membered ring transition state.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evans Aldol Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Assymetric Induction [www2.chemistry.msu.edu]
- 9. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. connectsci.au [connectsci.au]
- 14. uwindsor.ca [uwindsor.ca]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereochemical Integrity in Chiral Auxiliary Synthesis
Introduction: The Imperative of Stereochemical Control
In the fields of pharmaceutical development and complex molecule synthesis, achieving absolute stereochemical control is not merely an academic exercise; it is a fundamental requirement for ensuring efficacy and safety. Chiral auxiliaries are powerful tools temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically pure compounds.[1][2] However, the very nature of the reactions involved—often proceeding through prochiral intermediates like enolates—creates opportunities for the loss of stereochemical information, a process known as racemization or epimerization.
This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed mechanistic explanations, and practical protocols to help you diagnose and prevent the loss of stereochemical integrity during your experiments.
Part 1: Core Principles of Stereocontrol and Racemization
Before troubleshooting specific problems, it's crucial to understand the underlying mechanisms that govern both success and failure in chiral auxiliary-mediated synthesis.
How Chiral Auxiliaries Enforce Stereoselectivity
The primary function of a chiral auxiliary is to create a diastereomeric relationship between the transition states leading to the possible products. This is typically achieved through two key principles:
-
Steric Hindrance: The auxiliary possesses bulky groups that physically block one face of the reactive intermediate (e.g., an enolate). This forces an incoming electrophile to approach from the less hindered face, leading to the preferential formation of one diastereomer.[1]
-
Chelation Control: In many modern methods, particularly the highly reliable Evans oxazolidinone auxiliaries, a Lewis acid (e.g., Bu₂BOTf) is used to form a rigid, six-membered ring transition state involving the enolate and the auxiliary's carbonyl group.[3][4] This chelation locks the enolate in a specific conformation, presenting one face for reaction while simultaneously activating the substrate.[5][6][7]
The Primary Mechanisms of Racemization
Loss of stereochemical control, or epimerization at the newly formed stereocenter, almost always occurs via the formation of a planar, achiral intermediate.
Mechanism 1: α-Carbon Epimerization via Enolization
This is the most common failure mode during the key bond-forming step (e.g., alkylation or aldol reaction). The process occurs via a deprotonation-reprotonation mechanism:[8][9]
-
Deprotonation: A base removes the proton from the chiral α-carbon, forming a planar, sp²-hybridized enolate. At this moment, all stereochemical information at that center is lost.[8][10]
-
Reprotonation/Reaction: If the enolate is protonated again (e.g., by a trace amount of proton source before the electrophile can react) or if the enolate geometry is not rigidly controlled, the proton or electrophile can add from either face of the planar intermediate, leading to a mixture of diastereomers.
Caption: Mechanism of α-carbon epimerization via enolate formation.
Mechanism 2: Racemization via Oxazolone Intermediates
Analogous to a well-known problem in peptide synthesis, activation of the N-acyl bond in auxiliaries like oxazolidinones can lead to the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[11][12] The α-proton on this ring is highly acidic and easily removed by base. The resulting achiral intermediate can then be attacked by a nucleophile (in the case of cleavage) from either face, leading to racemization.[13][14] This is a critical consideration during auxiliary cleavage.
Part 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues you may encounter during your experiments.
Category 1: Low Diastereoselectivity in the Key Bond-Forming Reaction
This is the most common point of failure. If your NMR or crude HPLC analysis shows a poor diastereomeric ratio (d.r.), consider the following questions.
Q1: My d.r. is low after an enolate alkylation/aldol reaction. I used LDA at -78 °C. What went wrong?
This is a classic problem that usually points to issues with enolate formation or stability.
A: Several factors could be at play, often working in combination. Let's break down the possibilities:
-
Enolate Equilibration: Your generated kinetic enolate might be equilibrating to the thermodynamic, and less selective, enolate.
-
Cause: The reaction temperature may have risen above -78 °C, even locally during reagent addition. A slow addition of the base and substrate is critical. The presence of excess base or unreacted starting material can also promote proton exchange.
-
Solution: Ensure your cooling bath is stable and monitor the internal reaction temperature. Add reagents slowly, dropwise, to the wall of the flask just above the solvent line to avoid localized heating. Use precisely one equivalent of a strong, non-nucleophilic base like LDA or LHMDS.
-
-
Proton Source Contamination: Trace amounts of water or other proton sources (e.g., from insufficiently dried solvents or glassware) can quench the enolate, allowing it to reform with scrambled stereochemistry.
-
Solution: Rigorously dry all glassware in an oven overnight. Use freshly distilled, anhydrous solvents. Ensure your inert gas line is equipped with a drying tube. Titrate organometallic reagents like n-BuLi (used to make LDA) before use to ensure accurate stoichiometry.
-
-
Incorrect Enolate Geometry: For auxiliaries like Evans oxazolidinones, formation of the Z-enolate is critical for high diastereoselectivity.
-
Cause: While lithium bases (LDA) typically favor the desired Z-enolate, this selectivity can be eroded by solvent effects or additives.[15] For aldol reactions, boron enolates (using Bu₂BOTf) give much higher Z-selectivity and more rigid transition states.[4]
-
Solution: For Evans aldol reactions, switch from LDA to dibutylboron triflate (Bu₂BOTf) with a tertiary amine base (e.g., Et₃N or DIPEA). This enforces a chelated transition state, leading to exceptionally high diastereoselectivity.[3][16]
-
Q2: I'm performing an Evans aldol reaction with an acetate-derived N-acyloxazolidinone and getting a ~1:1 mixture of diastereomers. Why is it failing when the propionate version works perfectly?
A: This is an excellent and insightful question that highlights a key subtlety of the Evans auxiliary. The high selectivity of the propionate aldol relies on two synergistic effects in the transition state:
-
Dipole Minimization: The favored transition state orients the dipoles of the auxiliary and enolate to be anti-parallel.
-
Steric Clash: The α-methyl group of the propionate enolate has a severe steric clash with the auxiliary's substituent (e.g., the benzyl or isopropyl group) in one of the two possible chair-like transition states. This clash strongly disfavors that pathway.[17]
In an acetate aldol , the α-methyl group is absent. This removes the critical steric clash, meaning the only major controlling factor left is the dipole minimization, which is not strong enough on its own to enforce high selectivity. The energy difference between the two transition states becomes negligible, resulting in a ~1:1 mixture.[17]
-
Solution: To achieve high selectivity in acetate aldol reactions, you must switch to a system that provides a more rigid transition state without relying on the α-methyl group. Thiazolidinethione auxiliaries, for example, can use tin (Sn(OTf)₂) to form a tightly coordinated transition state that provides excellent selectivity even for acetate aldols.[17]
Q3: How do solvent and base choice impact my diastereoselectivity?
A: The choice of solvent and base are inextricably linked and have a profound impact on enolate aggregation, geometry, and reactivity.
| Parameter | Effect on Stereoselectivity | Rationale & Recommendations |
| Base | Lithium Diisopropylamide (LDA): Generally good for forming kinetic Z-enolates.[15] Sodium/Potassium Hexamethyldisilazide (NaHMDS/KHMDS): Can sometimes favor E-enolate formation, leading to lower or inverted selectivity. Dibutylboron Triflate (Bu₂BOTf) + Amine: The gold standard for Evans aldol reactions, enforcing a rigid Z-enolate chelated transition state.[4] | For simple alkylations, LDA is often sufficient. For high-demand applications like aldol reactions, a boron-mediated approach is superior. The larger the counter-ion (K > Na > Li), the more "free" the enolate, which can reduce selectivity. |
| Solvent | Tetrahydrofuran (THF): A good coordinating solvent that helps solubilize lithium enolates. It is the standard for many alkylations. Ethereal Solvents (DME, Et₂O): Similar to THF. Non-coordinating Solvents (Toluene, Hexane): Can lead to enolate aggregation, which may alter reactivity and selectivity. Polar Aprotic Solvents (DMF, DMSO): Generally avoided as they can promote enolate equilibration and side reactions.[13][18] | Stick with THF for most lithium-based enolate chemistry. For boron aldols, dichloromethane (DCM) is often the preferred solvent. The key is to ensure the solvent is absolutely anhydrous. |
| Additives | Hexamethylphosphoramide (HMPA): A highly polar, coordinating additive that breaks up enolate aggregates. This can increase reactivity but often decreases stereoselectivity by creating a more "naked," less-structured enolate.[19] Lithium Chloride (LiCl): Can suppress side reactions and sometimes improve selectivity by creating a more defined and less reactive enolate aggregate. | Avoid HMPA unless you are troubleshooting a complete lack of reactivity. LiCl can be a useful additive if you suspect aggregation is causing inconsistent results. |
// Reaction Path Alkylation [label="Alkylation", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; Aldol [label="Aldol", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; CheckReaction -> Alkylation [label="Alkylation"]; CheckReaction -> Aldol [label="Aldol"];
// Alkylation Troubleshooting TempControl_A [label="Verify Temp < -75°C\n& Slow Addition", fillcolor="#FFFFFF"]; ReagentPurity_A [label="Check Solvent Anhydricity\n& Titrate Base", fillcolor="#FFFFFF"]; Alkylation -> TempControl_A; Alkylation -> ReagentPurity_A;
// Aldol Troubleshooting BaseSwitch [label="Switch from LDA to\nBu₂BOTf / DIPEA?", fillcolor="#FFFFFF"]; SubstrateCheck [label="Is it an Acetate Aldol?", shape=diamond, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; Aldol -> BaseSwitch; Aldol -> SubstrateCheck; SubstrateCheck -> BaseSwitch [label="No"]; SwitchAuxiliary [label="Switch to Thiazolidinethione\nAuxiliary with Sn(OTf)₂", fillcolor="#E6F4EA", fontcolor="#202124"]; SubstrateCheck -> SwitchAuxiliary [label="Yes"];
// Cleavage Path CleavageMethod [label="Review Cleavage Method", fillcolor="#FFFFFF"]; CheckCleavage -> CleavageMethod; HarshConditions [label="Conditions Too Harsh?\n(Strong Acid/Base, High Temp)", shape=diamond, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; CleavageMethod -> HarshConditions; MilderConditions [label="Use Milder Conditions\n(e.g., LiOH/H₂O₂ at 0°C)", fillcolor="#E6F4EA", fontcolor="#202124"]; HarshConditions -> MilderConditions [label="Yes"]; } /dot
Caption: A troubleshooting decision tree for low stereoselectivity.
Category 2: Racemization During Auxiliary Cleavage
You've successfully performed the diastereoselective reaction and purified the major diastereomer to >99% d.e. However, after cleaving the auxiliary, your final product shows low enantiomeric excess (e.e.).
Q4: Why did I lose stereochemical purity during the cleavage step?
A: This is a common and frustrating problem. The newly formed chiral center is often adjacent to a carbonyl group, making its α-proton susceptible to removal under the cleavage conditions.
-
Cause 1: Harsh Basic Conditions: Standard ester hydrolysis conditions (e.g., NaOH or KOH at reflux) are often too harsh. The strong base can deprotonate the α-carbon, leading to enolization and racemization, as described in Mechanism 1.[20][21]
-
Cause 2: Harsh Acidic Conditions: Similarly, strong acid hydrolysis (e.g., HCl at reflux) can promote acid-catalyzed enolization, which also proceeds through a planar intermediate, destroying stereochemistry.[20]
-
Cause 3: Oxazolone Formation: For N-acyl auxiliaries, certain conditions can promote cyclization to an oxazolone intermediate, which readily racemizes.[11]
Q5: What are the best methods for cleaving an Evans auxiliary without racemization?
A: The key is to use conditions that are nucleophilic but not strongly basic, and that operate at low temperatures.
| Cleavage Reagent | Product Type | Typical Conditions | Comments |
| LiOH / H₂O₂ | Carboxylic Acid | THF/H₂O (3:1), 0 °C | The method of choice. The hydroperoxide anion is a soft, highly selective nucleophile that attacks the carbonyl carbon without abstracting the α-proton.[21] |
| LiBH₄ or LiAlH₄ | Primary Alcohol | Et₂O or THF, 0 °C to RT | Standard reducing agents effectively cleave the auxiliary to furnish the corresponding alcohol. |
| Weinreb Amine (Me(MeO)NH·HCl) | Weinreb Amide | AlMe₃ or i-PrMgCl | Allows for conversion to a stable intermediate that can be reacted with organometallics to form ketones without over-addition. |
| Basic Alcholysis (e.g., NaOMe/MeOH) | Methyl Ester | MeOH, 0 °C | Can be effective, but carries a higher risk of epimerization than LiOH/H₂O₂ due to the presence of the methoxide base. Should be used with caution and carefully monitored. |
Part 3: Essential Protocols & Methodologies
Protocol 1: General Procedure for Evans Asymmetric Alkylation
This protocol is a representative example for the alkylation of an N-propionyl oxazolidinone.
-
Preparation: In an oven-dried, round-bottom flask under a positive pressure of Argon, dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: In a separate flask, prepare a fresh solution of LDA (1.05 eq) in THF. Add the LDA solution dropwise to the stirred substrate solution over 15 minutes, ensuring the internal temperature does not rise above -75 °C. Stir the resulting pale yellow solution for 30-60 minutes at -78 °C.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).
-
Quench: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis & Purification: Determine the crude diastereomeric ratio by ¹H NMR analysis. Purify the product by flash column chromatography.
Protocol 2: Racemization-Free Cleavage using LiOH/H₂O₂
This protocol details the cleavage of the alkylated product from Protocol 1 to yield the chiral carboxylic acid.
-
Dissolution: Dissolve the purified N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Cleavage: Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours. The reaction progress can be monitored by TLC.
-
Quench: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.
-
Auxiliary Removal: Concentrate the mixture under reduced pressure to remove most of the THF. Extract the aqueous solution with dichloromethane to recover the chiral auxiliary.
-
Product Isolation: Acidify the aqueous layer to pH ~2 with 1M HCl. Extract the carboxylic acid product with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched product.
Protocol 3: Determination of Enantiomeric Excess (% ee) by Chiral HPLC
Verifying the final enantiomeric purity is a mandatory step.
-
Method Development: Screen several chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., Chiralcel® OD-H, AD-H). Start with a mobile phase of hexane/isopropanol (e.g., 90:10) at a flow rate of 1.0 mL/min.[22]
-
Sample Preparation: Prepare a standard of the racemic product to establish the retention times of both enantiomers. Prepare a dilute solution (~1 mg/mL) of your final product in the mobile phase.
-
Analysis: Inject the racemic standard and then your sample. Identify the peaks corresponding to the major and minor enantiomers.
-
Calculation: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers: % ee = (|A₁ - A₂| / (A₁ + A₂)) * 100
Part 4: Frequently Asked Questions (FAQs)
-
Q: Can I "rescue" a reaction with a low d.r.?
-
A: Yes. Since diastereomers have different physical properties, they can often be separated by careful flash column chromatography or recrystallization before the cleavage step. This allows you to obtain an enantiomerically pure product even from a moderately selective reaction.[23]
-
-
Q: Are both enantiomers of the chiral auxiliary readily available?
-
A: For many common auxiliaries, such as those derived from valine or phenylalanine, both enantiomers are commercially available, allowing for the synthesis of either enantiomer of the final product. However, the "unnatural" D-amino acid-derived auxiliaries are often more expensive.[20]
-
-
Q: My reaction is sluggish and giving a low yield in addition to poor d.r. Are these issues related?
-
A: Yes, they are often linked. A slow or incomplete reaction can be a sign of inefficient enolate formation, which also provides more time for enolate equilibration and loss of stereochemical integrity. Re-evaluating your base, solvent purity, and temperature control will likely address both issues.
-
References
- 1. iipseries.org [iipseries.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 6. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. bachem.com [bachem.com]
- 13. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. researchgate.net [researchgate.net]
- 19. studylib.net [studylib.net]
- 20. uwindsor.ca [uwindsor.ca]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. york.ac.uk [york.ac.uk]
Technical Support Center: Scaling Up the Synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one
Welcome to the technical support center for the synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this critical chiral intermediate. This compound is a key building block in the pharmaceutical industry, most notably for the preparation of triptan-class drugs like Zolmitriptan, which is used in the acute treatment of migraines.[1][2]
The stereochemical integrity of the (S)-enantiomer is crucial for the pharmacological activity of the final active pharmaceutical ingredient (API).[1] This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific challenges you may encounter during synthesis and scale-up.
Synthetic Pathway Overview
The most common and industrially viable synthesis begins with (S)-2-Amino-3-(4-nitrophenyl)-propanol. The process involves two primary transformations: the reduction of the aromatic nitro group to a primary amine, followed by the cyclization of the resulting amino alcohol to form the oxazolidinone ring.[3][4]
Caption: General synthetic route for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent route starts from (S)-2-Amino-3-(4-nitrophenyl)-propanol.[4] It involves the reduction of the nitro group, typically using iron filings in an acidic medium or catalytic hydrogenation (e.g., H₂ with Pd/C), to yield the intermediate (S)-2-amino-3-(4-aminophenyl)propanol.[3][4] This intermediate is then cyclized using a carbonyl source, such as diethyl carbonate, in the presence of a base like potassium carbonate at elevated temperatures to form the final product.[3][4]
Q2: Are there hazardous reagents I should be aware of in alternative syntheses?
A2: Yes. Some older or alternative methods for forming the oxazolidinone ring employ phosgene or its derivatives (e.g., triphosgene).[4][5] Phosgene is extremely toxic and poses significant handling risks, making it unsuitable for many commercial applications. The use of diethyl carbonate is a much safer and more environmentally benign alternative, though it requires higher reaction temperatures.[3][6]
Q3: What are the most critical parameters to control during the synthesis?
A3: The two most critical stages are the nitro reduction and the cyclization.
-
For Nitro Reduction: Complete conversion is crucial. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to avoid mixtures of nitro and amino compounds, which complicates purification.[3]
-
For Cyclization: Temperature control is paramount. The reaction with diethyl carbonate requires high heat (e.g., 90-135°C) to proceed efficiently.[3][4] During this step, the removal of ethanol as it forms is necessary to drive the reaction to completion.[4]
Q4: How is the chiral integrity of the molecule maintained?
A4: The synthesis relies on the "chiral pool" approach, starting with an enantiomerically pure precursor like L-4-nitrophenylalanine to produce (S)-2-Amino-3-(4-nitrophenyl)-propanol.[1] The subsequent reaction conditions for reduction and cyclization are generally not harsh enough to cause significant racemization. However, it is best practice to confirm the enantiomeric purity of the final product using a chiral analytical method, such as Chiral HPLC.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Caption: A logical workflow for troubleshooting low yield issues.
Issue 1: Low Yield in the Nitro Group Reduction Step
Q: My yield for the conversion of (S)-2-Amino-3-(4-nitrophenyl)-propanol to (S)-2-amino-3-(4-aminophenyl)propanol is lower than expected. What are the common causes and solutions?
A: Low yield in this step often points to incomplete reaction or issues with the reducing agent.
| Potential Cause | Recommended Action & Explanation |
| Incomplete Reaction | Monitor reaction progress meticulously using TLC. An incomplete reaction will result in a mixture of starting material and product, making purification difficult and reducing the isolated yield of the desired intermediate.[3] |
| Inefficient Reducing Agent | Ensure the quality and activity of your reducing agent. If using iron filings with HCl, ensure the iron is finely powdered to maximize surface area. For catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is not poisoned and that you have efficient hydrogen delivery and agitation.[3][4] |
| Suboptimal pH | When using metal-based reductions like Fe/HCl, maintaining an acidic environment is crucial for the reaction to proceed. Ensure a sufficient amount of acid is present throughout the reaction.[4] |
| Product Loss During Workup | After the reaction, the product is often isolated by filtering off the metal catalyst/salts and concentrating the filtrate. Ensure thorough washing of the filter cake with the reaction solvent (e.g., ethanol) to recover all the product.[4] |
Issue 2: Poor Yield or Incomplete Reaction During Cyclization
Q: The cyclization of (S)-2-amino-3-(4-aminophenyl)propanol with diethyl carbonate is slow or gives a low yield. How can I optimize this step?
A: This is a common challenge. The cyclization is an equilibrium-driven process that requires specific conditions to favor product formation.
| Potential Cause | Recommended Action & Explanation |
| Insufficient Temperature | The reaction requires high temperatures, typically between 90-135°C. [3][4] Ensure your reaction setup can consistently maintain this temperature. Operating at lower temperatures will result in a very slow or incomplete reaction. |
| Ethanol Buildup | Ethanol is a byproduct of the reaction and must be removed to drive the equilibrium towards the product. [4] Use a distillation setup (e.g., a Dean-Stark trap or simple distillation head) to continuously remove the ethanol as it forms. The reaction is often complete once ethanol distillation ceases. |
| Poor Reagent Quality | Ensure the diethyl carbonate and potassium carbonate are of good quality and are not hydrated. The presence of water can interfere with the reaction. |
| Inefficient Mixing | On a larger scale, the reaction mixture can be a thick slurry. Ensure adequate mechanical stirring to maintain a homogeneous suspension and facilitate efficient heat transfer. |
Issue 3: Product Purity and Isolation
Q: I've formed the product, but I'm struggling with purification and getting a clean, crystalline solid. What is the best procedure?
A: Proper workup and selection of a crystallization solvent are key to obtaining a high-purity product.
Step-by-Step Purification Protocol:
-
Post-Reaction Cooldown: After the cyclization is complete (as confirmed by TLC or cessation of ethanol distillation), cool the reaction mass to room temperature.[4]
-
Initial Filtration: Add methanol to the cooled reaction mixture. This will dissolve the product while most of the inorganic salts (like potassium carbonate) remain insoluble. Stir the slurry and then filter it to remove these salts. Wash the filter cake thoroughly with more methanol to ensure complete recovery of the product.[3][4]
-
Solvent Swap: Concentrate the methanol filtrate under vacuum to remove the solvent completely.[4]
-
Crystallization: To the resulting residue, add isopropanol. This solvent is ideal for inducing crystallization of (S)-4-(4-aminobenzyl)-2-oxazolidinone. Stir the mixture, possibly with gentle warming to ensure dissolution followed by slow cooling to promote crystal growth.[3][4]
-
Isolation: Filter the crystalline product, wash the solid with a small amount of cold isopropanol, and dry it under vacuum at around 50°C to a constant weight.[4] The expected melting point is in the range of 95-100°C.[4]
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of (S)-4-(4-aminobenzyl)-2-oxazolidinone.[3][4]
Protocol 1: Reduction of (S)-2-Amino-3-(4-nitrophenyl)-propanol
-
Setup: In a suitable reaction vessel, charge (S)-2-Amino-3-(4-nitrophenyl)-propanol, 95% ethanol, and iron filings.
-
Acid Addition: Add a catalytic amount of concentrated hydrochloric acid to initiate the reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for about 3 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting material is fully consumed.
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of filter aid (e.g., Celite) to remove the iron catalyst and iron salts.
-
Washing: Wash the filter cake thoroughly with 95% ethanol to recover all of the product. The resulting filtrate contains the crude (S)-2-amino-3-(4-aminophenyl)propanol and can be used directly in the next step after solvent removal.
Protocol 2: Cyclization to (S)-4-(4-aminobenzyl)-2-oxazolidinone
-
Setup: Charge the crude (S)-2-amino-3-(4-aminophenyl)propanol, diethyl carbonate, and potassium carbonate into a reactor equipped with a mechanical stirrer and a distillation apparatus.
-
Heating: Heat the mixture to approximately 135°C. Ethanol will begin to distill off as the reaction proceeds.
-
Distillation: Continue heating and distill off the ethanol over a period of about 2.5 hours. The completion of the reaction is often indicated by the cessation of ethanol distillation.
-
Purification: Follow the detailed purification protocol described in the "Product Purity and Isolation" section above.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 152305-23-2: (S)-4-(4-Aminobenzyl)-2-oxazolidinone [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone - Google Patents [patents.google.com]
- 5. WO2008018090A2 - An improved process for the preparation of zolmitriptan - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Enantiomeric Excess Determination of (S)-4-(4-aminobenzyl)oxazolidin-2-one
In the landscape of pharmaceutical development, the stereochemical purity of drug intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. (S)-4-(4-aminobenzyl)oxazolidin-2-one is a critical chiral building block, notably in the synthesis of the anti-migraine agent Zolmitriptan.[1][2] Ensuring its enantiomeric purity is paramount, as the unintended enantiomer (distomer) could be inactive, exhibit a different pharmacological profile, or introduce toxicity.
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess (e.e.) of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, grounding our discussion in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard
Chiral HPLC is the gold standard for enantiomeric purity assessment in the pharmaceutical industry, prized for its accuracy, precision, and robustness.[6][7] The technique achieves separation by exploiting the differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of compounds, including oxazolidinone derivatives.[8][9][10]
Principle of Separation
The mechanism relies on the formation of temporary, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes differs due to steric and electronic factors (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions). The enantiomer forming the more stable complex interacts longer with the stationary phase, resulting in a longer retention time and, thus, separation.
Validated Experimental Protocol: Chiral HPLC
A validated method for the enantiomeric separation of this compound has been established and serves as our primary reference.[1]
Step 1: System Preparation
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector is sufficient.
-
Chiral Stationary Phase: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).[1][11] This column consists of amylose tris(3,5-dimethylphenylcarbamate) coated onto a silica gel support.
-
Mobile Phase: A pre-mixed and degassed solution of n-Hexane and Ethanol in a 70:30 (v/v) ratio.[1] The use of a normal-phase eluent is critical for interacting with the polar carbamate groups on the CSP.
-
Equilibration: The column must be thoroughly equilibrated with the mobile phase at a constant flow rate until a stable baseline is achieved.
Step 2: Sample Preparation
-
Standard Solution: Prepare a stock solution of a racemic mixture of 4-(4-aminobenzyl)oxazolidin-2-one in the mobile phase.
-
Test Sample: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
Step 3: Chromatographic Analysis
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 25°C (ambient or controlled).
-
Injection Volume: 10 µL.[1]
-
Analysis: The chromatogram is recorded. The area of the peak corresponding to the (R)-enantiomer (the impurity) is compared to the total area of both peaks to calculate the enantiomeric excess.
Enantiomeric Excess (e.e.) Calculation: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100
Workflow for Chiral HPLC Analysis
Caption: Workflow for e.e. determination by Chiral HPLC.
Performance Data & Comparison
| Parameter | Chiral HPLC Performance | Justification & Causality |
| Resolution (Rs) | > 4.0[1] | A high resolution value ensures baseline separation, which is critical for accurate integration of the minor enantiomer peak, free from interference from the major peak tail. |
| Limit of Detection (LOD) | 250 ng/mL for (R)-isomer[1] | Demonstrates the method's ability to detect trace amounts of the unwanted enantiomer, crucial for purity testing. |
| Limit of Quantification (LOQ) | 750 ng/mL for (R)-isomer[1] | This is the lowest concentration that can be measured with acceptable precision and accuracy, defining the method's quantitative range for impurity analysis. |
| Accuracy (% Recovery) | 92.0% to 105.6%[1] | Spiking experiments show that the method accurately measures the amount of the (R)-isomer present, ensuring trustworthy results. |
| Precision (RSD) | Typically < 2% | Low relative standard deviation across replicate injections confirms the method's repeatability and reliability. |
NMR Spectroscopy: An Orthogonal Approach
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is required. This is typically a Chiral Solvating Agent (CSA) that forms transient, diastereomeric complexes with the analyte enantiomers. These complexes have distinct chemical environments, leading to separate, resolvable signals in the NMR spectrum for each enantiomer.[13][14]
Principle of Discrimination
For this compound, the primary amine group is an ideal handle for interaction with a CSA.[15][16] The CSA, often an enantiopure acid like (R)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-phosphate) or a metal complex, interacts with the amine to form diastereomeric solvates.[13] The differential spatial arrangement of these solvates causes protons near the chiral center of the analyte to experience different magnetic fields, resulting in separate signals whose integrals are directly proportional to the concentration of each enantiomer.[13]
Generalized Experimental Protocol: ¹H NMR with CSA
Step 1: Sample Preparation
-
Analyte Solution: Accurately weigh the this compound sample (approx. 5-10 mg) and dissolve it in a deuterated solvent (e.g., 0.6 mL of Chloroform-d, CDCl₃) directly in an NMR tube.
-
CSA Addition: Add a precise amount of the chosen Chiral Solvating Agent (e.g., an equimolar amount of a BINOL derivative).[13] The analyte and CSA are mixed thoroughly by gentle shaking.[13]
Step 2: NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to maximize signal dispersion.
-
Acquisition: A standard ¹H NMR spectrum is acquired at a constant temperature (e.g., 25°C).
-
Signal Identification: Identify a well-resolved proton signal (e.g., the methine proton adjacent to the nitrogen in the oxazolidinone ring or the benzylic protons) that splits into two distinct signals (or sets of signals) corresponding to the two diastereomeric complexes.
Step 3: Data Processing and Calculation
-
Integration: Carefully integrate the distinct signals corresponding to the (S) and (R) enantiomers.
-
Calculation: The enantiomeric excess is calculated directly from the integral values using the same formula as for HPLC. A linear relationship between the actual and measured e.e. values should be confirmed.[13][15]
Workflow for NMR with CSA Analysis
Caption: Workflow for e.e. determination by NMR with a CSA.
Capillary Electrophoresis (CE): A High-Efficiency Alternative
Chiral Capillary Electrophoresis is a high-resolution separation technique that can be applied to oxazolidinone analogs.[6][17] Separation occurs in a capillary filled with a background electrolyte containing a chiral selector, most commonly a cyclodextrin derivative.
Principle of Separation
The neutral analyte enantiomers form transient, inclusion complexes with the charged cyclodextrin (CD) selector. The differing stability of these diastereomeric host-guest complexes results in different effective mobilities for the enantiomers under the applied electric field. The enantiomer with the stronger binding interaction will have an effective mobility closer to that of the CD and will migrate at a different velocity, enabling separation. Sulfated cyclodextrins are often effective for neutral oxazolidinones.[6]
Generalized Experimental Protocol: Chiral CE
Step 1: System and Sample Preparation
-
CE System: A standard CE instrument with a UV detector.
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution (e.g., 50 mM phosphate buffer) containing an optimized concentration of a chiral selector, such as heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD).[6]
-
Sample: Dissolve the analyte in the BGE or a compatible solvent at a low concentration.
Step 2: Electrophoretic Analysis
-
Capillary Conditioning: The capillary is rinsed sequentially with sodium hydroxide, water, and the BGE.
-
Injection: The sample is introduced into the capillary via hydrodynamic or electrokinetic injection.
-
Separation: A high voltage (e.g., 15-20 kV) is applied across the capillary.[6]
-
Detection: Analytes are detected by UV absorbance as they pass the detector window.
Workflow for Chiral CE Analysis
Caption: Workflow for e.e. determination by Chiral CE.
Objective Comparison and Recommendations
The choice of analytical method depends on the specific requirements of the laboratory, such as throughput, available equipment, need for method validation, and the stage of drug development.
| Feature | Chiral HPLC | NMR with CSA | Chiral CE |
| Principle | Chromatographic separation on a solid chiral phase | Diastereomeric complex formation in solution | Electrophoretic separation with a mobile chiral selector |
| Specificity | Very High | High (potential for signal overlap) | Very High |
| Precision & Accuracy | Excellent (Gold Standard) | Good to Excellent | Excellent |
| LOQ | Low (ng/mL range)[1] | Higher (requires mg of sample) | Very Low (pg-ng range) |
| Sample Throughput | Moderate (15-30 min/run) | High (5-10 min/sample) | High (5-15 min/run) |
| Method Development | Can be time-consuming (column & mobile phase screening) | Rapid (screening of CSAs) | Moderate (BGE & selector optimization) |
| Solvent/Reagent Cost | High (chiral columns, HPLC-grade solvents) | Moderate (deuterated solvents, CSA) | Low (minimal buffer/reagent use) |
| Validation | Well-established, regulatory-accepted framework[18][19] | Less common for regulatory filings, requires justification | Established, but less common than HPLC in QC |
| Key Advantage | Robustness and regulatory acceptance | Speed, no physical separation needed, structural info | High efficiency, minimal sample/solvent consumption |
| Key Disadvantage | High cost of columns and solvents | Lower sensitivity, higher sample concentration needed | Lower reproducibility compared to HPLC if not optimized |
Recommendations
-
For Quality Control (QC) and Regulatory Submissions: Chiral HPLC is the unequivocal choice. Its proven robustness, high precision, and widespread regulatory acceptance make it the most trustworthy method for release testing of drug intermediates and active pharmaceutical ingredients (APIs).[18][19]
-
For High-Throughput Screening (HTS) and Reaction Optimization: NMR with a CSA is an excellent option. Its speed and minimal sample preparation allow for the rapid analysis of many samples, making it ideal for screening chiral catalysts or optimizing asymmetric synthesis conditions.[13][14]
-
For Orthogonal Method Validation and Research: Chiral CE serves as a valuable orthogonal technique. If a result from HPLC is questioned, CE provides a method with a completely different separation mechanism to confirm the finding. Its low sample and solvent consumption also make it attractive for research settings where material may be limited.[6]
References
- 1. A validated chiral LC method for the enantiomeric separation of Zolmitriptan key intermediate, ZTR-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 9. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - Repository of the Academy's Library [real.mtak.hu]
- 10. researchgate.net [researchgate.net]
- 11. A validated chiral LC method for the determination of zolmitriptan and its potential impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. propharmagroup.com [propharmagroup.com]
comparison of (S)-4-(4-aminobenzyl)oxazolidin-2-one with other chiral auxiliaries
An In-Depth Comparative Guide to Chiral Auxiliaries: Profiling (S)-4-(4-aminobenzyl)oxazolidin-2-one
For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure compounds is a critical challenge.[1][2] Chiral auxiliaries are a powerful and established strategy for controlling stereochemistry during the formation of new stereocenters.[3][4][5] These enantiomerically pure compounds are temporarily attached to a prochiral substrate, creating a chiral environment that directs the stereochemical outcome of a subsequent reaction.[1][4] After the desired stereocenter is created, the auxiliary is cleaved and can, ideally, be recovered for reuse.[1][4]
This guide provides a detailed comparison of this compound with other seminal chiral auxiliaries. While structurally similar to the widely used Evans' oxazolidinones, its primary application lies as a key intermediate in pharmaceutical synthesis, a nuanced yet significant distinction from the broader utility of its counterparts. We will explore its performance characteristics, applications, and provide objective comparisons with established alternatives, supported by experimental data and protocols.
The Logic of Asymmetric Synthesis via Chiral Auxiliaries
The effectiveness of a chiral auxiliary is judged by its ability to deliver high diastereoselectivity (and thus high enantiomeric excess after cleavage), high chemical yield, and its ease of attachment and removal under conditions that do not compromise the newly formed stereocenter.[1] The process is a cornerstone of modern drug development, where the chirality of a molecule can dictate its efficacy and safety profile.[2][6]
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
In Focus: this compound
This compound is a chiral oxazolidinone that has found a significant niche as a crucial building block in the pharmaceutical industry.[7] Its most prominent role is as a key intermediate in the synthesis of Zolmitriptan, a selective 5-HT1B/1D receptor agonist used for the treatment of migraines.[7][8][9][10]
Structural Features: The core structure consists of an oxazolidin-2-one ring with a benzyl group at the 4-position, conferring chirality. The defining feature is the amino group at the para position of the benzyl ring. This primary aromatic amine is a versatile functional handle, but it also differentiates its application from typical Evans' auxiliaries where this position is unsubstituted. While the oxazolidinone core is a privileged scaffold in drug discovery, the hydrazine moiety derived from the amino group is key for constructing heterocyclic systems like the indole ring in Zolmitriptan.[9]
Comparison with Benchmark Chiral Auxiliaries
The selection of a chiral auxiliary is a critical decision in synthetic design.[1] Below, we compare this compound to three classes of widely used auxiliaries.
Caption: Structures of this compound and benchmark chiral auxiliaries.
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, these are among the most successful and widely used chiral auxiliaries, particularly for asymmetric alkylations and aldol reactions.[1][3][11] The steric bulk of the substituent at the C4 position (e.g., benzyl or isopropyl) effectively shields one face of the corresponding enolate, directing the approach of an electrophile with high predictability.[1]
-
Comparison Point: this compound is a functionalized Evans' auxiliary. While it could theoretically be used in asymmetric alkylations, its utility is dominated by the reactivity of the para-amino group. This group can be readily converted into a diazonium salt and subsequently a hydrazine, a transformation that is central to its use in drug synthesis.[8][10] Standard Evans' auxiliaries are preferred for general C-C bond formation as they lack this reactive site.
Oppolzer's Sultams
Based on the naturally occurring monoterpene camphor, Oppolzer's sultams provide a rigid and well-defined chiral environment.[1][4] This rigidity leads to exceptionally high levels of asymmetric induction in a variety of reactions, including aldol additions, alkylations, and Diels-Alder reactions.[1][12] The resulting N-acylsultam derivatives are often highly crystalline, which facilitates purification by recrystallization.
-
Comparison Point: Oppolzer's sultams are known for their robustness and high stereoselectivity, sometimes proving superior to oxazolidinones in specific applications.[4] However, they have a higher molecular weight than oxazolidinones, which can be a drawback in terms of atom economy. The choice between an Evans-type auxiliary and an Oppolzer sultam often depends on the specific substrate and reaction, with the sultam being a powerful alternative when oxazolidinones provide insufficient selectivity.
Pseudoephedrine Amides
Pioneered by Andrew G. Myers, the use of pseudoephedrine as a chiral auxiliary offers a practical and cost-effective method for asymmetric alkylation.[1] Both enantiomers of pseudoephedrine are inexpensive and readily available. A key advantage is the mild cleavage of the auxiliary from the product, which often directly yields valuable chiral carboxylic acids, alcohols, or aldehydes.
-
Comparison Point: Pseudoephedrine amides are particularly valued for their cost-effectiveness and the versatility of product retrieval after cleavage. While highly effective for alkylations, the stereochemical control may not be as broadly applicable across as many reaction types as Evans' auxiliaries or Oppolzer's sultams.
Performance Data and Application Summary
The following table summarizes the key characteristics and primary applications of these auxiliaries. Direct quantitative comparison is challenging as this compound is not typically used in the same context as the others.
| Chiral Auxiliary | Primary Application(s) | Key Advantages | Common Cleavage Methods |
| (S)-4-(4-aminobenzyl) oxazolidin-2-one | Intermediate for pharmaceuticals (e.g., Zolmitriptan) via diazotization/reduction.[8][9][10] | Functional handle (para-amino group) for specific synthetic routes.[9] | Not typically cleaved in the traditional sense; it becomes part of the final molecular scaffold. |
| Evans' Auxiliaries | Asymmetric alkylations, aldol, and conjugate addition reactions.[1][3][11] | High diastereoselectivity, well-understood models for stereoprediction.[1][4] | LiOH/H₂O₂, LiBH₄, acid/base hydrolysis.[13] |
| Oppolzer's Sultams | Asymmetric aldol, alkylation, Diels-Alder, and Michael reactions.[1][4] | Excellent stereocontrol due to rigid structure; often yields crystalline products.[1][4] | LiAlH₄, LiOH, hydrolysis. |
| Pseudoephedrine Amides | Asymmetric alkylation of α-substituted amides.[1] | Inexpensive, both enantiomers available, mild cleavage to diverse products.[1] | Acid or base hydrolysis. |
Experimental Protocols
To provide a practical comparison, the following section details representative experimental protocols.
Protocol 1: Synthesis of (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone Hydrochloride
This protocol demonstrates the characteristic use of this compound as a pharmaceutical intermediate, involving diazotization of the primary amine followed by reduction.[8][9]
Caption: Experimental workflow for the synthesis of the hydrazine intermediate.
Step-by-Step Methodology:
-
Diazotization:
-
In a three-necked round-bottom flask, combine 80 g (0.416 moles) of this compound with a mixture of 500 mL of concentrated hydrochloric acid and 480 mL of deionized water.[9]
-
Cool the resulting slurry to between -5 °C and 0 °C using an ice-salt bath.[8][9]
-
Separately, prepare a solution of 31.8 g (0.461 moles) of sodium nitrite in 160 mL of deionized water and cool it to 0-5 °C.[8][9]
-
Slowly add the sodium nitrite solution to the slurry of the amine hydrochloride while vigorously stirring and maintaining the temperature between -5 °C and 0 °C.[9]
-
Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.[9]
-
-
Reduction:
-
In a separate, larger reaction vessel, prepare a solution of 383.76 g (1.70 moles) of stannous chloride dihydrate in concentrated hydrochloric acid.[9]
-
Cool this solution to a temperature between -15 °C and -10 °C.[9]
-
Slowly add the previously prepared diazonium salt solution to the cold stannous chloride solution, ensuring the temperature is maintained between -15 °C and -10 °C.[9]
-
After the addition is complete, stir the reaction mixture for an additional 2 hours while allowing it to warm to room temperature.[8]
-
-
Work-up and Isolation:
-
Filter the resulting solid precipitate using a Buchner funnel.[9]
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.[8]
-
Dry the solid under vacuum to obtain (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone hydrochloride. An overall yield of approximately 60% for the two steps can be expected.[9]
-
Protocol 2: Asymmetric Alkylation using an Evans' Chiral Auxiliary
This protocol describes a typical diastereoselective alkylation of an N-acyloxazolidinone, a hallmark application of Evans' auxiliaries.[13][14]
Step-by-Step Methodology:
-
Acylation (if starting from the auxiliary):
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq.) dropwise.
-
After 30 minutes, add propionyl chloride (1.1 eq.) and stir for 1 hour at 0 °C. Quench with saturated aqueous ammonium chloride, extract with an organic solvent, dry, and purify to yield N-propionyl-(S)-4-benzyl-2-oxazolidinone.
-
-
Enolate Formation and Alkylation:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq.) and dissolve in anhydrous THF.[14]
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise to form the Z-enolate. Stir for 30-60 minutes at -78 °C.[13]
-
Add benzyl bromide (1.2 eq.) dropwise to the enolate solution.[14]
-
Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.[14]
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[14]
-
Purify the resulting diastereomeric product by flash column chromatography on silica gel. Diastereomeric ratios are typically >95:5.
-
-
Auxiliary Cleavage:
-
Dissolve the purified N-acylated product in a mixture of THF and water at 0 °C.
-
Add 30% hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (2.0 eq.).[13]
-
Stir the reaction at 0 °C for 2-4 hours.
-
Quench with an aqueous solution of sodium sulfite. Acidify the mixture and extract to isolate the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.
-
Conclusion
This compound is a valuable chiral building block, but its role is highly specialized. It functions less as a general-purpose chiral auxiliary for asymmetric C-C bond formation and more as a bespoke intermediate where its unique para-amino functionality is pivotal for constructing complex pharmaceutical targets like Zolmitriptan.
In contrast, Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides serve as versatile and broadly applicable tools for asymmetric synthesis. They offer reliable and predictable stereocontrol across a wide range of substrates and reaction types. The choice of auxiliary is therefore dictated by the specific synthetic challenge: for general, high-fidelity stereocontrol in alkylations or aldol reactions, an Evans' or Oppolzer's auxiliary is a superior choice. For highly specific, multi-step syntheses where a functional handle is required for subsequent transformations, a specialized intermediate like this compound demonstrates its unique and critical value.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. US8143417B2 - Method for the preparation of zolmitriptan - Google Patents [patents.google.com]
- 11. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA00653A [pubs.rsc.org]
- 12. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for Zolmitriptan Impurities
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like zolmitriptan is paramount. Zolmitriptan, a selective 5-HT1B/1D receptor agonist used in the treatment of migraine, can contain various impurities originating from its synthesis, degradation, or storage. The rigorous validation of analytical methods to detect and quantify these impurities is not only a regulatory requirement but also a critical aspect of quality control.
This guide provides an in-depth comparison of analytical methodologies for the validation of zolmitriptan impurities. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind experimental choices, offering a self-validating framework for robust and reliable impurity profiling.
The Landscape of Zolmitriptan Impurities
Understanding the potential impurities is the first step in developing a suitable analytical method. Impurities in zolmitriptan can be broadly categorized as:
-
Process-Related Impurities: Intermediates and by-products from the synthetic route. Examples include (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one (Impurity I) and (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one (Impurity II)[1][2]. Another identified process-related impurity is 3-Ethyl-indole[3][4].
-
Degradation Products: Formed due to exposure to stress conditions like acid, base, oxidation, heat, or light. Forced degradation studies have shown that zolmitriptan is susceptible to degradation under acidic, alkaline, and oxidative conditions[1][5]. An identified degradation product is (4-4-[[3-[2-(Dimethyloxidoamino) ethyl]-1H-indol-5-yl] methyl-2-oxazolidinone) (Zolmitriptan N-Oxide)[6][7].
-
Enantiomeric Impurity: The (R)-enantiomer of zolmitriptan is a potential chiral impurity[8].
The chemical structures of zolmitriptan and some of its key impurities are illustrated below.
Figure 1: Chemical relationship of Zolmitriptan and its key impurities.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for the analysis of zolmitriptan and its related substances. The choice of method often depends on the specific requirements for sensitivity, resolution, and analysis time.
Official Pharmacopeial Methods
The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide official monographs for zolmitriptan that include tests for impurities[9][10]. These methods are considered the regulatory standard for quality control.
| Parameter | USP Method for Organic Impurities |
| Column | Purospher® STAR RP-18e (125 x 4 mm, 5 µm) or equivalent (L1)[10][11] |
| Mobile Phase | Acetonitrile, Water, Trifluoroacetic acid, and Triethylamine mixture[10] |
| Flow Rate | 1.0 mL/min[10] |
| Detection | UV at 225 nm[10] |
| Key System Suitability | Resolution between zolmitriptan and zolmitriptan related compound E should be not less than 5.0. Tailing factor for zolmitriptan should be not more than 2.0[10][11]. |
The USP method is a robust, isocratic reverse-phase HPLC method designed for routine quality control. Its system suitability criteria ensure adequate separation and peak shape for reliable quantification of specified impurities.
Peer-Reviewed Literature Methods: A Deeper Dive
Scientific literature presents a variety of alternative and often more advanced methods, including stability-indicating HPLC, UPLC, and LC-MS methods. These methods can offer improvements in terms of speed, sensitivity, and the ability to separate a wider range of impurities.
| Method Type | Column | Mobile Phase | Key Advantages & Findings | Reference |
| Stability-Indicating HPLC | Waters XTerra C18 (250 x 4.6 mm), 5 µm | Isocratic: 0.02 M ammonium formate with 0.1% n-propylamine and acetonitrile (80:20 v/v) | Capable of separating known impurities (Impurity I and II) and degradation products formed under alkaline and oxidative stress.[1] | --INVALID-LINK-- |
| Gradient HPLC for Unknown Impurity | Inertsil ODS-3V (150 x 4.6 mm), 5 µm | Gradient: Phosphate buffer (pH 3.0) and methanol | Successfully identified and characterized an unknown impurity in stability samples of zolmitriptan tablets.[5] | --INVALID-LINK-- |
| Chiral HPLC | Chiralpak AD-H | Normal Phase: hexane:isopropanol:methanol:diethylamine (75:10:15:0.1, v/v/v/v) | Specifically designed for the separation of the (R)-enantiomer from zolmitriptan.[8] | --INVALID-LINK-- |
| UHPLC for Process-Related Impurity | Not specified | Gradient ion-pair UHPLC method | Rapid separation (less than 7 minutes) for the detection and quantification of a novel dimeric impurity and other process-related impurities.[12] | --INVALID-LINK-- |
| LC-MS/MS | Symmetry C18 (50 x 2.1 mm), 3.5 µm | Acetonitrile:Water:Formic acid (70:30:0.1) | Highly sensitive and specific method for the quantification of zolmitriptan, particularly useful for bioanalytical applications. | --INVALID-LINK-- |
These literature methods often employ different column chemistries, mobile phase compositions, and detection techniques to address specific analytical challenges, such as the separation of closely eluting impurities or the need for very low detection limits.
A Step-by-Step Guide to a Validated Stability-Indicating HPLC Method
The following protocol is a representative example of a stability-indicating HPLC method, synthesized from established practices in the field[1][5]. This method is designed to be a self-validating system, where the results of the forced degradation study confirm the method's specificity.
Experimental Protocol
1. Chromatographic System:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A gradient elution is often necessary to separate all potential impurities with good resolution. A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-40 min: 20% B (re-equilibration)
-
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of zolmitriptan reference standard and individual impurity standards (if available) in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Sample Solution: Prepare the sample solution from the drug substance or product to a known concentration in the same diluent.
4. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject the zolmitriptan sample to the following stress conditions:
-
Acid Hydrolysis: 1N HCl at 60 °C for a specified time[5].
-
Base Hydrolysis: 1N NaOH at 60 °C for a specified time[5].
-
Oxidative Degradation: 3% H2O2 at room temperature for a specified time[5].
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 80 °C) for a defined period[13].
-
Photolytic Degradation: Expose the drug substance to UV light.
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the main zolmitriptan peak and from each other, and the peak purity of zolmitriptan can be demonstrated using a PDA detector.
5. Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Demonstrated through the forced degradation study.
-
Linearity: Analyze a series of solutions with increasing concentrations of zolmitriptan and its impurities to establish a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a known amount of impurities into the sample matrix.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day and inter-analyst) by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of each impurity that can be reliably detected and quantified.
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability.
Logical Workflow for Method Validation
The validation of an analytical method is a systematic process. The following diagram illustrates the logical flow of activities.
Figure 2: Logical workflow for analytical method validation.
Conclusion
The selection of an appropriate analytical method for the determination of zolmitriptan impurities is a critical decision in the drug development and manufacturing process. While official pharmacopeial methods provide a solid foundation for quality control, methods published in peer-reviewed literature often offer enhanced performance characteristics. A thorough understanding of the potential impurities, coupled with a systematic approach to method development and validation as outlined in this guide, will ensure the generation of accurate and reliable data, ultimately safeguarding patient safety. The principles of scientific integrity, rooted in expertise, trustworthiness, and authoritative grounding, should always guide the validation process.
References
- 1. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Development and Validation of RP-HPLC Method for the Identification of Process Related Impurities of Zolmitriptan - MedCrave online [medcraveonline.com]
- 5. jocpr.com [jocpr.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. ijpbs.com [ijpbs.com]
- 8. A validated chiral LC method for the determination of zolmitriptan and its potential impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Sigma-Aldrich [sigmaaldrich.com]
- 11. phenomenex.com [phenomenex.com]
- 12. Identification, preparation and UHPLC determination of process-related impurity in zolmitriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jetir.org [jetir.org]
A Comparative Guide to the Synthetic Routes of Zolmitriptan
Zolmitriptan, chemically known as (S)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-2-oxazolidinone, is a crucial second-generation triptan for the acute treatment of migraine.[1] Its efficacy is intrinsically linked to its specific (S)-enantiomer, making stereoselective synthesis a critical aspect of its production.[2] This guide provides an in-depth comparison of the primary industrial synthesis and alternative routes to Zolmitriptan, offering insights into the causality behind experimental choices and providing supporting data for researchers, scientists, and drug development professionals.
The Industrially Dominant Pathway: Fischer Indole Synthesis
The most prevalent and commercially viable synthesis of Zolmitriptan hinges on the well-established Fischer indole synthesis.[2] This strategy constructs the core indole structure from a chiral hydrazine precursor, ensuring the desired stereochemistry in the final active pharmaceutical ingredient (API).
The Chiral Starting Point: (S)-4-(4-Aminobenzyl)-1,3-oxazolidin-2-one
The synthesis typically commences with a chiral building block, (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one. This precursor is often derived from L-4-nitrophenylalanine, embedding the required stereocenter early in the synthetic sequence.[2] This "chiral pool" approach is a cornerstone of efficient asymmetric synthesis.
Key Transformations of the Fischer Indole Route
The conversion of the chiral amine to Zolmitriptan proceeds through three key stages:
-
Diazotization: The aromatic amine is converted to a diazonium salt using a nitrite source, typically sodium nitrite, in an acidic medium like hydrochloric acid at low temperatures.[2] This highly reactive intermediate is poised for the subsequent reduction.
-
Reduction to Hydrazine: The diazonium salt is reduced to the corresponding hydrazine derivative. This step is critical, and variations in the reducing agent define sub-routes with distinct advantages and disadvantages.
-
Stannous Chloride: A common reducing agent that provides a clean conversion.[3] However, the use of a large excess of stannous chloride can lead to the formation of significant amounts of stannous hydroxide, complicating purification and raising environmental concerns.[4][5]
-
Sodium Sulfite/Disulphite: An alternative that avoids heavy metals.[4] Sodium disulphite is often preferred due to its better water solubility compared to sodium sulfite.[6] However, this method can require longer reaction times and larger solvent volumes.[4]
-
-
Fischer Indole Synthesis: The hydrazine intermediate is condensed with a suitable carbonyl compound, typically an acetal of 4-(dimethylamino)butanal, under acidic conditions.[2] This condensation and subsequent cyclization forge the indole ring system, yielding Zolmitriptan.[2]
One-pot procedures that combine these three steps without isolating intermediates have been developed to improve process efficiency and reduce waste.[4][7]
Diagram 1: Fischer Indole Synthesis of Zolmitriptan
Caption: A simplified workflow of the Fischer Indole Synthesis for Zolmitriptan.
Alternative Synthetic Strategies
While the Fischer indole synthesis is the workhorse for Zolmitriptan production, alternative routes have been explored to circumvent some of its limitations.
The Japp-Klingemann Reaction Approach
An efficient and cost-effective alternative employs the Japp-Klingemann reaction to construct the indole framework.[4] This reaction synthesizes hydrazones from β-keto-esters and aryl diazonium salts, which can then be cyclized to form indoles.[4]
This route offers the potential for a more convergent synthesis, though detailed industrial-scale implementation and direct comparison of yields and purity with the Fischer indole route are less documented in publicly available literature.
Diagram 2: Japp-Klingemann Reaction Pathway
Caption: Conceptual workflow of Zolmitriptan synthesis via the Japp-Klingemann reaction.
The Decarboxylation Route
Another reported alternative involves a multi-step synthesis culminating in a high-temperature decarboxylation.[8] This lengthy process, reportedly involving eight steps, utilizes quinoline and cuprous oxide at temperatures around 200°C for the final decarboxylation step.[8]
While this route demonstrates chemical feasibility, it presents significant challenges for industrial-scale production. The high temperatures are energy-intensive and can lead to thermal degradation and impurities.[8] Furthermore, the use of high-boiling point solvents like quinoline complicates product isolation and purification.[8]
Comparative Analysis of Synthetic Routes
The choice of a synthetic route in a pharmaceutical manufacturing setting is a multifactorial decision, balancing efficiency, cost, safety, and environmental impact.
| Feature | Fischer Indole Synthesis | Japp-Klingemann Route | Decarboxylation Route |
| Overall Yield | Reported up to 60% in optimized one-pot processes.[2] | Potentially high, but less documented at industrial scale. | Generally lower due to the multi-step nature (reported as low as 9-22% in some variations).[8] |
| Process Complexity | Well-established, with one-pot variations simplifying the process.[4][7] | Can be a convergent and efficient approach. | Multi-step and lengthy, with a challenging final high-temperature step.[8] |
| Key Reagents | Sodium nitrite, stannous chloride or sodium sulfite/disulphite.[2][4] | Aryl diazonium salts, β-keto-esters.[4] | Quinoline, cuprous oxide.[8] |
| Safety & Environmental | Use of toxic stannous chloride is a concern; sodium sulfite/disulphite are greener alternatives.[4] | Generally considered a robust and reliable reaction. | High temperatures pose safety risks; quinoline is a hazardous solvent.[8] |
| Purification | Can be challenging due to tin byproducts with SnCl₂; chromatographic purification sometimes required.[4][5] | Purification strategies are being developed.[4] | Difficult separation of product from high-boiling quinoline.[8] |
Experimental Protocols
General Protocol for One-Pot Fischer Indole Synthesis
This protocol is a generalized representation based on published procedures and should be adapted and optimized for specific laboratory or manufacturing conditions.[3][6]
-
Diazotization: (S)-4-(4-Aminobenzyl)-1,3-oxazolidin-2-one is dissolved in a mixture of water and hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise, maintaining the low temperature. The reaction is stirred for a defined period to ensure complete formation of the diazonium salt.
-
Reduction: In a separate vessel, a solution of the reducing agent (e.g., sodium disulphite in aqueous sodium hydroxide) is prepared and cooled. The previously prepared diazonium salt solution is then added slowly to the reducing agent solution, maintaining a low temperature. The reaction mixture is then gradually warmed and stirred to complete the reduction to the hydrazine.
-
Indole Formation: The reaction mixture containing the in-situ generated hydrazine is acidified with concentrated hydrochloric acid. 4,4-Diethoxy-N,N-dimethylbutylamine is added, and the mixture is heated to reflux for several hours to facilitate the Fischer indole synthesis.
-
Work-up and Isolation: After cooling, the reaction mixture is basified. The crude Zolmitriptan can be isolated by extraction with an organic solvent (e.g., ethyl acetate) or by precipitation and filtration.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as isopropanol, to yield pharmaceutical-grade Zolmitriptan.[5]
Diagram 3: Experimental Workflow for One-Pot Synthesis
Caption: Step-by-step workflow for a one-pot Fischer indole synthesis of Zolmitriptan.
Conclusion
The Fischer indole synthesis remains the most practical and widely adopted method for the commercial production of Zolmitriptan. Its well-understood reaction mechanism, adaptability to one-pot procedures, and the use of readily available starting materials contribute to its industrial dominance. While alternative routes like the Japp-Klingemann reaction and the decarboxylation pathway offer different synthetic approaches, they currently present challenges in terms of scalability, process safety, and economic viability that limit their widespread application. For researchers and drug development professionals, a thorough understanding of these synthetic landscapes is crucial for process optimization, cost reduction, and the development of next-generation manufacturing processes for this important anti-migraine therapeutic.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. WO2009044211A1 - Process for the preparation of zolmitriptan, salts and solvates thereof - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. US9006453B2 - Process for preparation of zolmitriptan - Google Patents [patents.google.com]
- 6. US8143417B2 - Method for the preparation of zolmitriptan - Google Patents [patents.google.com]
- 7. CN103275075B - Zolmitriptan and preparation method thereof - Google Patents [patents.google.com]
- 8. WO2008018090A2 - An improved process for the preparation of zolmitriptan - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Cost-Effective Chiral Auxiliaries: Alternatives to (S)-4-(4-aminobenzyl)oxazolidin-2-one
For researchers and professionals in drug development and fine chemical synthesis, the selection of a chiral auxiliary is a critical decision that balances stereochemical control with economic viability. (S)-4-(4-aminobenzyl)oxazolidin-2-one, a derivative of the renowned Evans auxiliaries, is a valuable tool in asymmetric synthesis. However, its cost and specific applications, often as a precursor in complex syntheses like that of Zolmitriptan, necessitate an exploration of more cost-effective and versatile alternatives.[1][2] This guide provides an in-depth comparison of viable alternatives, supported by experimental data and practical insights to inform your selection process.
Understanding the Benchmark: this compound
This compound belongs to the family of Evans oxazolidinone auxiliaries, which are widely employed for their high efficacy in stereoselective transformations such as aldol reactions, alkylations, and Diels-Alder reactions.[3] The predictable stereochemical outcomes are a result of the rigid conformation of the N-acylated auxiliary, which effectively shields one face of the enolate from the approaching electrophile.
The primary application of this compound is as a key intermediate in the synthesis of the anti-migraine drug, Zolmitriptan.[2] While highly effective for this specific purpose, its broader application can be limited by its cost. For instance, a 25 mg research-grade sample can be priced at nearly $1,000, which is prohibitive for large-scale synthesis or routine research.[1]
Promising Cost-Effective Alternatives
Our investigation points to two primary classes of chiral auxiliaries that offer a balance of high stereoselectivity and improved cost-effectiveness: pseudoephedrine-based auxiliaries and hydrazone-based auxiliaries (SAMP/RAMP) . A closely related and more common Evans auxiliary, (S)-4-benzyl-2-oxazolidinone , also serves as a crucial point of comparison.
(S)-4-Benzyl-2-oxazolidinone: The Progenitor
As the direct precursor to many functionalized Evans auxiliaries, (S)-4-benzyl-2-oxazolidinone is a more widely available and cost-effective option. It offers the same high levels of stereocontrol in many asymmetric reactions.
Performance:
-
Stereoselectivity: Generally excellent, often achieving diastereomeric ratios greater than 98:2 in alkylation and aldol reactions.[4]
-
Yield: High yields are typically reported for acylation, alkylation, and cleavage steps.[4]
Cost Analysis: The cost of (S)-4-benzyl-2-oxazolidinone is significantly lower than its aminobenzyl derivative. Prices can range from approximately $96 for 5 grams to around $340 for 1 kg, making it a more viable option for larger-scale work.[5][6]
Pseudoephedrine-Based Auxiliaries: The Practical Workhorse
Pseudoephedrine and its diastereomer, ephedrine, are naturally derived and readily available, making them highly practical chiral auxiliaries. Amides derived from pseudoephedrine have demonstrated exceptional performance in asymmetric alkylations.
Performance:
-
Stereoselectivity: Generally excellent, often achieving >95% diastereomeric excess (de), which can be enhanced to ≥99% de after a single recrystallization.[4]
-
Yield: High yields, typically in the range of 80-99%, are achievable for the alkylation step.[4]
-
Versatility: A key advantage is the ability to cleave the auxiliary to furnish a variety of functional groups, including carboxylic acids, alcohols, aldehydes, and ketones, often in a single operation.[4]
Cost Analysis: (1R,2S)-(-)-Norephedrine, a closely related and effective chiral auxiliary, is available at a significantly lower cost, with prices around ₹45,000 (approximately $540) for an unspecified but likely substantial quantity for laboratory use.[7] While pseudoephedrine itself has regulatory restrictions in some regions due to its use in illicit drug synthesis, norephedrine presents a viable and economical alternative.[8]
SAMP/RAMP Hydrazones: The High-Performance Option
Developed by Enders, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are powerful chiral auxiliaries used to form chiral hydrazones with aldehydes and ketones. These are particularly effective for the asymmetric α-alkylation of carbonyl compounds.
Performance:
-
Stereoselectivity: This method is renowned for its exceptionally high stereoselectivity, often achieving >96% de and ee.
-
Broad Scope: It is applicable to a wide range of aldehydes and ketones, including cyclic and acyclic substrates.[9]
Cost Analysis: The synthesis of SAMP and RAMP is a multi-step process, which can make them more expensive than pseudoephedrine-based auxiliaries. However, their high efficiency and the ability to recover the auxiliary can offset the initial cost, particularly in complex syntheses where high stereopurity is paramount.
Comparative Performance Data
The following table summarizes the performance of these auxiliaries in representative asymmetric alkylation reactions, a common application where stereocontrol is crucial.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (dr) / Diastereomeric Excess (de) | Yield (%) | Reference |
| (R)-4-Benzyl-2-oxazolidinone | Benzyl bromide | >98:2 dr | High | [4] |
| Pseudoephedrine Amide | Benzyl bromide | ≥99% de | 95 | [10] |
| Pseudoephedrine Amide | Ethyl iodide | 98% de | 97 | [10] |
| SAMP Hydrazone | Various alkyl halides | >96% de | High |
Experimental Protocols
To facilitate the practical application of these alternatives, detailed experimental protocols are provided below.
Synthesis and Application of (S)-4-Benzyl-2-oxazolidinone
Synthesis and Alkylation of (S)-4-Benzyl-2-oxazolidinone
Protocol: N-Acylation of (S)-4-Benzyl-2-oxazolidinone
-
To a flame-dried round-bottom flask under an inert atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.05 equiv) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the desired acyl chloride (1.1 equiv) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[11]
Synthesis and Application of Pseudoephedrine Amide
Synthesis and Alkylation of Pseudoephedrine Amide
Protocol: Diastereoselective Alkylation of a Pseudoephedrine Amide
-
To a flame-dried flask, add the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv).
-
Add anhydrous THF and cool the slurry to -78 °C.
-
In a separate flask, prepare a solution of lithium diisopropylamide (LDA) (2.2 equiv) in anhydrous THF.
-
Slowly transfer the LDA solution to the amide/LiCl slurry at -78 °C.
-
Stir the reaction mixture for 1 hour at -78 °C, then warm to 0 °C for 30 minutes, and re-cool to -78 °C.
-
Add the alkyl halide (1.5 equiv) dropwise and stir at -78 °C for 2-4 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup and purify the product by chromatography or recrystallization.[12]
Conclusion and Recommendations
While this compound is a highly effective chiral auxiliary for specific applications, its cost can be a significant drawback for broader use. This guide has highlighted several cost-effective alternatives that offer comparable or even superior performance in many common asymmetric transformations.
-
For general-purpose asymmetric synthesis requiring high stereoselectivity, (S)-4-benzyl-2-oxazolidinone provides a more economical entry point into the reliable Evans auxiliary methodology.
-
For practitioners seeking a balance of high performance, versatility in product functionalization, and low cost, pseudoephedrine-based auxiliaries are an excellent choice, with norephedrine offering a readily available and unregulated option.
-
When exceptionally high stereoselectivity is the primary concern, and the cost can be justified, SAMP/RAMP hydrazones remain a top-tier option.
The ultimate choice of a chiral auxiliary will depend on the specific requirements of the synthesis, including the scale, the desired final product, and budgetary constraints. By considering these well-vetted alternatives, researchers and drug development professionals can optimize their synthetic strategies for both stereochemical purity and economic efficiency.
References
- 1. store.usp.org [store.usp.org]
- 2. cphi-online.com [cphi-online.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. (S)-(-)-4-Benzyl-2-oxazolidinone, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. (S)-4-Benzyl-2-oxazolidinone | 90719-32-7 | FB18330 [biosynth.com]
- 7. (1R,2S)-(-)-Norephedrine - SRIRAMCHEM [sriramchem.com]
- 8. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Analytical Validation of (S)-4-(4-aminobenzyl)oxazolidin-2-one Purity
For Researchers, Scientists, and Drug Development Professionals
The Criticality of Purity for (S)-4-(4-aminobenzyl)oxazolidin-2-one
This compound, a chiral molecule, serves as a key building block in pharmaceutical synthesis.[1][2] Its purity is paramount for several reasons:
-
Enantiomeric Purity: The therapeutic activity of many drugs is specific to one enantiomer (the eutomer), while the other (the distomer) may be inactive or even cause adverse effects.[3][4] Therefore, controlling the enantiomeric purity of this starting material is essential.
-
Process-Related Impurities: The synthesis of this compound can introduce various impurities, such as starting materials, by-products, and intermediates.[5][6][7] These must be identified and quantified to ensure they are below acceptable limits.
-
Degradation Products: The compound may degrade under certain storage or process conditions, leading to the formation of new impurities.
This guide will explore and compare the primary analytical techniques for comprehensively assessing the purity of this compound, with a focus on providing actionable experimental data and protocols.
Orthogonal Analytical Approaches: A Multi-faceted Strategy for Purity Determination
A robust analytical validation strategy relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed. This approach provides a more comprehensive and reliable assessment of purity. The primary methods for this compound include High-Performance Liquid Chromatography (HPLC) for both achiral and chiral separations, and Differential Scanning Calorimetry (DSC) as a complementary technique for assessing overall purity.
Caption: Workflow for comprehensive purity validation of this compound.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Analysis
HPLC is the most powerful and widely used technique for assessing the purity of pharmaceutical compounds.[8][9] For this compound, both achiral and chiral HPLC methods are necessary.
Achiral (Reversed-Phase) HPLC for Related Substances
This method is designed to separate the main compound from its process-related impurities and degradation products. A typical reversed-phase method provides excellent resolution for a wide range of organic molecules.
Experimental Protocol: Achiral HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Chiral HPLC for Enantiomeric Purity
Determining the enantiomeric excess is crucial.[3] This requires a chiral stationary phase (CSP) that can differentiate between the (S) and (R) enantiomers. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are often effective for this class of compounds.[10][11][12]
Experimental Protocol: Chiral HPLC Method
-
Mobile Phase: n-Hexane:Ethanol (70:30, v/v)[10]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.
Method Validation According to ICH Q2(R1) Guidelines
For any analytical method to be considered reliable, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15] This ensures the method is fit for its intended purpose.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the main peak from all known impurities and a clean baseline.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 1: Comparative Performance of HPLC Methods
| Parameter | Achiral HPLC | Chiral HPLC |
| Purpose | Quantify related substances | Quantify enantiomeric impurity |
| Typical LOQ | 0.05% | 0.05% |
| **Typical Linearity (R²) ** | >0.999 | >0.999 |
| Typical Accuracy (% Recovery) | 98-102% | 98-102% |
| Key Challenge | Resolution of closely eluting impurities | Achieving baseline separation of enantiomers |
Differential Scanning Calorimetry (DSC): An Absolute Method for Purity Assessment
DSC is a powerful thermal analysis technique that can be used to determine the purity of highly crystalline organic compounds.[8][16][17] It is considered an absolute method as it does not require a reference standard for the impurities. The principle is based on the van't Hoff law, which describes the melting point depression of a substance due to the presence of impurities.[17][18]
Experimental Protocol: DSC Purity Determination
-
Instrument: A calibrated Differential Scanning Calorimeter
-
Sample Pan: Hermetically sealed aluminum pans
-
Sample Weight: 1-3 mg
-
Heating Rate: 1 °C/min
-
Temperature Range: From ambient to a temperature sufficient to ensure complete melting.
-
Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 50 mL/min.
Data Analysis: The purity is calculated from the shape of the melting endotherm using specialized software.
Comparison with HPLC:
| Feature | HPLC | DSC |
| Principle | Chromatographic Separation | Melting Point Depression |
| Impurity Detection | Separates and quantifies individual impurities | Measures the total effect of all soluble impurities |
| Reference Standard | Required for impurity quantification | Not required |
| Applicability | Broad | Crystalline solids with sharp melting points |
| Sample Throughput | High | Low to moderate |
DSC is an excellent complementary technique to HPLC.[8] While HPLC provides a detailed impurity profile, DSC gives a measure of the total purity, which can corroborate the HPLC findings.
Spectroscopic Methods for Structural Confirmation and Characterization
While not direct purity assessment methods, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation of the main compound and any unknown impurities.[19][20]
-
¹H and ¹³C NMR: Provides detailed information about the molecular structure, confirming the identity of this compound and helping to identify the structure of any isolated impurities.[19][20]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and its fragments, which is crucial for confirming its identity and for identifying unknown impurities, especially when coupled with HPLC (LC-MS).[21]
Caption: Comparison of analytical methodologies for purity validation.
Conclusion: An Integrated Approach for Assured Quality
The analytical validation of this compound purity requires a multi-faceted and orthogonal approach. No single technique can provide a complete picture. A combination of achiral and chiral HPLC methods, validated according to ICH Q2(R1) guidelines, forms the foundation of a robust purity assessment.[13][14] The use of DSC as a complementary, absolute method adds a significant layer of confidence to the overall purity value. Furthermore, spectroscopic techniques like NMR and MS are essential for the definitive structural confirmation of the target compound and the identification of any unknown impurities. By integrating these techniques, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone - Google Patents [patents.google.com]
- 7. WO2008018090A2 - An improved process for the preparation of zolmitriptan - Google Patents [patents.google.com]
- 8. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A validated chiral LC method for the enantiomeric separation of Zolmitriptan key intermediate, ZTR-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A validated chiral LC method for the determination of zolmitriptan and its potential impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. fda.gov [fda.gov]
- 15. starodub.nl [starodub.nl]
- 16. quercus.be [quercus.be]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. akjournals.com [akjournals.com]
- 19. Crystallographic, spectral and computational studies on (S)-4-(4-aminobenzyl) oxazolidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Stereoselectivity of (S)-4-(4-aminobenzyl)oxazolidin-2-one Reactions
For researchers, scientists, and drug development professionals, the predictable and precise installation of stereocenters is a cornerstone of modern organic synthesis. Chiral auxiliaries remain a powerful and reliable method for achieving this control.[1] Among the most successful and widely adopted are the oxazolidinone auxiliaries, pioneered by David A. Evans.[2]
This guide provides an in-depth assessment of the stereoselectivity of reactions involving (S)-4-(4-aminobenzyl)oxazolidin-2-one , a key chiral building block notable for its role in the synthesis of pharmaceuticals like Zolmitriptan.[3][4] While structurally similar to the archetypal (S)-4-benzyl-2-oxazolidinone, the presence of the para-amino group offers a functional handle for further derivatization, making its stereodirecting capabilities a subject of critical interest. We will compare its expected performance with established Evans auxiliaries, provide validated experimental protocols, and explain the mechanistic basis for the high levels of stereocontrol observed.
The Logic of Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries function by being temporarily attached to a prochiral substrate, creating a chiral environment that directs the approach of a reagent to one of the molecule's two faces.[1] This process converts an enantioselective challenge into a diastereoselective one. After the new stereocenter is set, the auxiliary is cleaved and can, ideally, be recovered for reuse. The entire workflow is a testament to rational design in stereocontrol.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Diastereoselective Alkylation of N-Acyl Imides
The alkylation of enolates derived from N-acyl oxazolidinones is a robust method for creating α-substituted chiral carboxylic acid derivatives. The high diastereoselectivity is a direct result of the steric influence of the C4-substituent on the auxiliary.
Mechanism of Stereocontrol
Upon deprotonation with a strong base like sodium bis(trimethylsilyl)amide (NaN(TMS)₂), the N-acyl imide forms a rigid, sodium-chelated Z-enolate.[5] The benzyl group at the C4 position effectively shields the si-face of the enolate. Consequently, the electrophile is forced to approach from the less sterically hindered re-face, leading to a single major diastereomer.[5][6] The para-amino group on the benzyl moiety is not expected to significantly alter this sterically-driven outcome, making the performance of the parent system an excellent benchmark.
Caption: Chelate-controlled model for diastereoselective alkylation.
Performance Data: A Benchmark Comparison
The following table summarizes typical diastereoselectivities achieved with the closely related (S)-4-benzyl-2-oxazolidinone auxiliary, which serves as a reliable performance benchmark.
| Substrate (N-Acyl Group) | Electrophile | Conditions | Diastereomeric Ratio (d.r.) | Reference |
| Propionyl | Allyl Iodide | NaN(TMS)₂, THF, -78 °C | 98 : 2 | [5] |
| Propionyl | Benzyl Bromide | NaHMDS, THF, -78 °C | >99 : 1 | [6] |
| Acetyl | Methyl Iodide | LDA, THF, -78 °C | 95 : 5 | [7] |
Diastereoselective Aldol Additions
The Evans aldol reaction is a benchmark transformation in organic synthesis, capable of creating two contiguous stereocenters with exceptional control.[8][9] The reaction typically proceeds through a boron-mediated, chair-like transition state, as described by Zimmerman and Traxler.[10]
Mechanism of Stereocontrol
Soft enolization using dibutylboron triflate (Bu₂BOTf) and a hindered base like diisopropylethylamine (DIPEA) selectively generates the Z-enolate.[8][11] This enolate then coordinates with the aldehyde in a six-membered, chair-like transition state. To minimize steric A(1,3) strain, both the C4-substituent of the auxiliary and the R-group of the aldehyde preferentially occupy pseudo-equatorial positions. This arrangement dictates the relative and absolute stereochemistry, reliably producing the syn-aldol adduct.[10][11]
Caption: Chair-like transition state model for the Evans syn-aldol reaction.
Performance Data: A Benchmark Comparison
Reactions with this compound are expected to exhibit the same high levels of syn-selectivity as other Evans auxiliaries.
| N-Acyl Group | Aldehyde | Conditions | Diastereomeric Ratio (syn:anti) | Reference |
| Propionyl | Isobutyraldehyde | Bu₂BOTf, DIPEA, CH₂Cl₂, -78 °C | >99 : 1 | [8] |
| Propionyl | Benzaldehyde | Bu₂BOTf, Et₃N, CH₂Cl₂, -78 °C | 97 : 3 | [8] |
| Butyryl | n-Octanal | Bu₂BOTf, DIPEA, CH₂Cl₂, 0 °C | >95 : 5 | [11] |
Comparison with Alternative Chiral Auxiliaries
While Evans oxazolidinones are exceptionally reliable, other auxiliaries have been developed for specific applications. The choice of auxiliary is a critical decision in planning a synthetic route.[1]
| Chiral Auxiliary Class | Key Advantage(s) | Common Limitation(s) |
| Evans Oxazolidinones | Highly predictable stereocontrol, reliable for alkylations and aldol reactions, well-documented. | Cleavage sometimes requires harsh conditions. |
| Oppolzer's Sultams | Rigid bicyclic structure provides excellent stereoface differentiation, particularly in Diels-Alder reactions. | Can be more expensive; cleavage can be challenging.[1] |
| Pseudoephedrine Amides | Both enantiomers are inexpensive and readily available; auxiliary is easily cleaved and recovered. | Primarily used for alkylations to make α-substituted acids, alcohols, and ketones.[1] |
The Critical Step: Auxiliary Cleavage
The final stage in this methodology is the removal of the auxiliary to unveil the desired chiral product.[12] The choice of cleavage reagent is dictated by the desired functional group. This versatility is a major strength of the oxazolidinone platform.
| Reagent(s) | Resulting Functional Group | Typical Conditions | Reference |
| LiOH, H₂O₂ | Carboxylic Acid | THF/H₂O, 0 °C | [13] |
| LiBH₄ | Primary Alcohol | Et₂O, 0 °C | [12] |
| NaOMe, MeOH | Methyl Ester | MeOH, reflux | [12] |
| DIBAL-H | Aldehyde | Toluene, -78 °C | [12] |
A key consideration for the LiOH/H₂O₂ method is the evolution of oxygen gas, which can pose a safety risk on a large scale.[13] Proper inerting and temperature control are crucial. The mechanism involves the formation of a lithium peroxycarboxylate intermediate, which is then reduced by excess hydrogen peroxide.[13]
Experimental Protocols
The following protocols are representative procedures adapted from established literature for N-acylation, alkylation, and cleavage using an Evans-type auxiliary.[5][14]
Protocol 1: N-Propionylation of this compound
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Dissolution: Dissolve the auxiliary in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (n-BuLi, 1.05 equiv) dropwise, and stir the solution for 15 minutes.
-
Acylation: Add propionyl chloride (1.1 equiv) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-propionyl imide.
Protocol 2: Diastereoselective Alkylation with Benzyl Bromide
-
Setup: To a flame-dried flask under an inert atmosphere, add the N-propionyl imide (1.0 equiv) and dissolve in anhydrous THF (~0.1 M).
-
Cooling: Cool the solution to -78 °C.
-
Enolate Formation: Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, as a 1.0 M solution in THF) dropwise. Stir for 30-45 minutes at -78 °C.
-
Alkylation: Add benzyl bromide (1.2 equiv) dropwise.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography to isolate the desired diastereomer. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Protocol 3: Hydrolytic Cleavage to the Carboxylic Acid
-
Setup: Dissolve the purified alkylated product (1.0 equiv) in a 3:1 mixture of THF and water (~0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 equiv), followed by aqueous lithium hydroxide (LiOH, 2.0 equiv, as a 0.8 M solution). Caution: Exothermic reaction and gas evolution may occur.
-
Reaction: Stir vigorously at 0 °C for 1-2 hours, then at room temperature for an additional 2-4 hours.
-
Quench: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, ~5 equiv) and stir for 30 minutes.
-
Extraction (Auxiliary): Concentrate the mixture to remove most of the THF. Extract with dichloromethane (3x) to recover the chiral auxiliary.
-
Isolation (Acid): Acidify the remaining aqueous layer to pH 1-2 with 1 M HCl. Extract the desired carboxylic acid with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the final product.
Conclusion
This compound is a valuable chiral auxiliary that leverages the well-established and highly predictable stereodirecting power of the Evans oxazolidinone framework. Based on extensive data from its parent analogues, it is expected to provide exceptional levels of diastereoselectivity in cornerstone C-C bond-forming reactions such as alkylations and aldol additions. The steric bulk of the C4-benzyl group is the dominant factor in facial shielding of the corresponding enolate, a principle that remains unchanged by the electronic nature of the para-substituent. Its utility as a key intermediate in pharmaceutical manufacturing underscores its reliability and scalability. For researchers in drug development, this auxiliary offers the dual advantages of robust stereocontrol and a functional handle for further synthetic elaboration.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. clearsynth.com [clearsynth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA00653A [pubs.rsc.org]
- 7. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-4-(4-aminobenzyl)oxazolidin-2-one
Introduction: (S)-4-(4-aminobenzyl)oxazolidin-2-one (CAS No. 152305-23-2) is a chiral building block pivotal in the synthesis of various pharmaceutical agents, most notably the serotonin receptor agonist Zolmitriptan.[1][2] As a primary aromatic amine, this compound, while invaluable in drug development, belongs to a class of chemicals that requires meticulous handling and disposal to mitigate risks to personnel and the environment.[3][4] Improper disposal can lead to ecological contamination and presents significant health hazards. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, designed for researchers, chemists, and laboratory managers. Our objective is to move beyond mere compliance, fostering a culture of safety and environmental stewardship.
Section 1: Hazard Profile and Safety Rationale
Understanding the specific hazards of a chemical is the foundation of its safe management. The disposal protocol for this compound is directly derived from its hazard classifications under the Globally Harmonized System (GHS).[5] This compound is not benign; it is an irritant and is harmful if ingested, necessitating its classification as hazardous waste.
Scientific Rationale: The aromatic amine functional group is associated with various toxicological concerns.[3][4] The GHS classifications for this specific compound confirm that upon exposure, it can cause significant irritation to the skin, eyes, and respiratory system.[5] Its oral toxicity means that disposal routes that could lead to environmental contamination of waterways are strictly forbidden.[6][7] Therefore, all waste streams containing this compound must be isolated and managed through a certified hazardous waste disposal process.
Table 1: GHS Hazard Summary for this compound
| Hazard Class & Category | Hazard Statement | Signal Word | Pictogram | Rationale for Disposal Protocol |
|---|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) | Prohibits sewer or standard trash disposal to prevent ingestion by wildlife or contamination of water supplies.[5] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) | Requires handling with chemical-resistant gloves and disposal of contaminated PPE as hazardous waste.[5] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) | Mandates the use of safety glasses or goggles during handling and disposal operations.[5] |
| Specific Target Organ Toxicity – Single Exposure (Category 3) | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) | Necessitates handling in a well-ventilated area or chemical fume hood to prevent inhalation of dust particles.[5] |
Section 2: Personal Protective Equipment (PPE) for Disposal Operations
A robust PPE protocol is non-negotiable. All personnel handling waste containing this compound must be equipped with the following:
-
Hand Protection: Nitrile or other chemically impermeable gloves are mandatory. Given that aromatic amines can sometimes permeate common glove materials, double-gloving is recommended for extended handling procedures.[8]
-
Eye Protection: ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles.
-
Body Protection: A standard laboratory coat must be worn and buttoned. For handling large quantities or cleaning spills, a chemically resistant apron is advised.
-
Respiratory Protection: Due to its potential to cause respiratory irritation (H335) and its solid form, a NIOSH-approved N95 dust mask or a respirator should be used if there is any risk of generating airborne dust, particularly outside of a chemical fume hood.
Trustworthiness through Self-Validation: Before beginning any disposal procedure, visually inspect all PPE for defects (e.g., cracks in goggles, tears in gloves). This simple, self-validating check ensures the integrity of your primary defense against chemical exposure.
Section 3: Step-by-Step Disposal Protocols
Disposal procedures must differentiate between the forms of waste generated. Follow the appropriate protocol below.
Protocol A: Disposal of Unused or Expired Pure Compound
This protocol applies to the original reagent in solid form.
Step 1: Container Preparation
-
Obtain a designated hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[9] The container must be clean, dry, and have a secure, screw-top lid.
-
Rationale: Using a compatible container prevents chemical reactions or degradation of the container itself, ensuring secure containment during storage and transport.[6][10]
Step 2: Waste Transfer
-
Inside a chemical fume hood or a well-ventilated area, carefully transfer the solid this compound into the prepared waste container.
-
Avoid generating dust. If the material is clumped, do not crush it aggressively.
-
Rationale: This minimizes the risk of inhalation and contamination of the laboratory environment.
Step 3: Container Sealing and Labeling
-
Securely close the container. Do not fill it to more than 90% capacity to allow for expansion.[10]
-
Affix a hazardous waste label. The label must, at a minimum, include:
-
Rationale: Proper labeling is a critical requirement of the EPA's Resource Conservation and Recovery Act (RCRA) and ensures that all handlers are aware of the container's contents and associated dangers.[6][10]
Step 4: Storage
-
Move the sealed and labeled container to your laboratory's designated Satellite Accumulation Area (SAA).[9][11] This area must be under the control of laboratory personnel and away from drains or ignition sources.
Protocol B: Disposal of Contaminated Labware and PPE
This protocol applies to items with trace contamination (e.g., gloves, weigh boats, wipes, empty vials).
Step 1: Segregation
-
At the point of generation, immediately segregate contaminated solid waste from non-hazardous trash.
Step 2: Collection
-
Place all contaminated items into a designated, leak-proof plastic bag or a container lined with one. These bags should be clearly marked to differentiate them from regular trash.[12]
-
For contaminated sharps (needles, razor blades) or broken glassware, use a designated, puncture-proof sharps container labeled for hazardous chemical waste.[12]
Step 3: Sealing and Labeling
-
When the bag is full, seal it securely. Double-bagging is recommended.
-
Place the sealed bag into a larger, rigid hazardous waste container.
-
Label the outer container with "Hazardous Waste," listing the primary contaminant: "Solid waste contaminated with this compound."
Step 4: Storage
-
Store the container in the Satellite Accumulation Area (SAA) for pickup.
Protocol C: Management of Small-Scale Spills
This protocol addresses minor spills (typically <100g) in a contained area.
Step 1: Secure the Area
-
Alert personnel in the immediate vicinity. Restrict access to the spill area.
-
Ensure adequate ventilation, and if the spill is outside a fume hood, eliminate all ignition sources as a precaution.
Step 2: Don Appropriate PPE
-
At a minimum, wear double nitrile gloves, safety goggles, and a lab coat. If significant dust is present, use respiratory protection.
Step 3: Absorb and Collect
-
Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels directly on the bulk powder.
-
Carefully sweep the mixture into a dustpan and transfer it to a designated hazardous waste container. Avoid creating dust clouds.
Step 4: Decontaminate
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), followed by soap and water.
-
Rationale: This two-step cleaning ensures the removal of residual particulate matter and any remaining chemical film.
Step 5: Dispose of Cleanup Materials
-
All materials used for cleanup (absorbent, wipes, gloves) are now considered hazardous waste. Dispose of them according to Protocol B.
Section 4: Waste Accumulation and Final Disposal
The final stage of disposal involves transitioning the waste from laboratory control to a licensed disposal facility.
-
Satellite Accumulation Areas (SAA): Laboratories are permitted to accumulate up to 55 gallons of hazardous waste in SAAs, which must be located at or near the point of generation.[13] These areas require weekly inspection for leaks and proper labeling.[9]
-
Coordination with Environmental Health & Safety (EHS): Your institution's EHS department is the critical link to compliant disposal. They manage the Central Accumulation Area (CAA) and coordinate with licensed hazardous waste vendors for pickup, transport, and final disposal, which is typically high-temperature incineration.[11][12] Never attempt to dispose of this chemical through a private party or municipal landfill.
Section 5: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
References
- 1. clearsynth.com [clearsynth.com]
- 2. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone | 152305-23-2 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H12N2O2 | CID 7099156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. pharmalogistics.com [pharmalogistics.com]
- 8. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-4-(4-aminobenzyl)oxazolidin-2-one
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical intermediates, such as (S)-4-(4-aminobenzyl)oxazolidin-2-one, a key building block in the synthesis of pharmaceuticals like Zolmitriptan, demands a thorough understanding of its hazard profile and the corresponding protective measures.[1][2] This guide provides a detailed operational plan for the safe handling of this compound, grounded in the principles of risk mitigation and laboratory best practices.
Hazard Identification: The 'Why' Behind the 'What'
This compound is a fine chemical that requires careful handling. A comprehensive review of its Safety Data Sheet (SDS) reveals the following primary hazards, which form the basis for our personal protective equipment (PPE) strategy[3][4]:
-
Acute Oral Toxicity (Category 4, H302): Harmful if swallowed.[3][4][5]
-
Skin Irritation (Category 2, H315): Causes skin irritation upon contact.[3][4][5]
-
Serious Eye Irritation (Category 2, H319): Causes serious eye irritation.[3][4][5]
-
Respiratory Irritation (Specific Target Organ Toxicity – Single Exposure, Category 3, H335): May cause respiratory irritation if inhaled as a dust or aerosol.[3][4][5]
Understanding these classifications is the first step in building a self-validating safety protocol. Each piece of PPE recommended below is a direct countermeasure to one or more of these identified risks.
The Hierarchy of Controls: PPE as the Final Barrier
Before detailing specific PPE, it is crucial to recognize the hierarchy of controls in laboratory safety. Engineering controls (e.g., fume hoods, ventilated enclosures) and administrative controls (e.g., standard operating procedures, training) are the primary lines of defense.[6] PPE is the essential final barrier between the researcher and the chemical, used after other controls have been implemented to minimize exposure.[6] All handling of this compound, especially the weighing and transfer of the solid, should be performed within a certified chemical fume hood or a similar ventilated enclosure to mitigate inhalation risks.[3][7]
Core Protective Equipment: A Detailed Protocol
Dermal Protection: Gloves and Gowns
Gloves: Given the compound's classification as a skin irritant, hand protection is mandatory.[3]
-
Selection: Use powder-free, chemical-resistant gloves.[6] Nitrile gloves are a common and effective choice for handling solids and solutions of this nature. Always inspect gloves for tears or punctures before use.[7]
-
Protocol - Double Gloving: For all compounding, administration, and disposal activities, wearing two pairs of chemotherapy-rated gloves (tested to ASTM D6978 standard) is the best practice.[8][9] The inner glove should be worn under the cuff of the lab coat or gown, and the outer glove should be worn over the cuff.[9] This creates a secure seal and minimizes the risk of wrist exposure.
-
Replacement: Change the outer gloves immediately if contamination is suspected, or on a regular schedule (e.g., every 60 minutes) during extended procedures.[9] Never reuse disposable gloves.
Gowns/Lab Coats: Protective clothing is necessary to prevent the compound from settling on personal attire and causing skin contact.
-
Selection: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit or elastic cuffs is required.[9][10] This design provides a superior barrier compared to standard cotton lab coats with open fronts.
-
Protocol: Gowns must be worn at all times when handling the chemical and should be removed immediately before exiting the laboratory area to prevent cross-contamination.
Ocular and Facial Protection
To counteract the risk of serious eye irritation, appropriate eye protection is non-negotiable.[3][4]
-
Selection:
-
For Solids: When handling the powdered form of the compound, ANSI Z87.1-compliant (or equivalent, such as EN 166 in Europe) safety glasses with side shields are the minimum requirement.[7][11][12]
-
For Liquids/Splash Risk: When preparing solutions or when there is any risk of splashing, chemical splash goggles are required. For significant splash risks, a face shield should be worn in addition to goggles.[7]
-
Respiratory Protection
The potential for respiratory irritation from inhaling the fine powder necessitates a robust respiratory protection plan.[3][7]
-
Selection: A surgical mask is insufficient as it does not protect the wearer from inhaling chemical particulates.[6][13] A NIOSH-approved N95 respirator is the minimum requirement when handling the solid compound outside of a containment device or during spill cleanup.[6][10]
-
Protocol: All personnel requiring the use of a tight-fitting respirator must be properly fit-tested and trained in its use, maintenance, and limitations, in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).
Task-Specific PPE Summary
The level of PPE required can vary based on the specific procedure being performed. The following table summarizes the recommended equipment for common laboratory tasks involving this compound.
| Task | Dermal Protection | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | Double nitrile gloves | Safety glasses with side shields | N95 respirator recommended until packaging integrity is confirmed[8][10] |
| Weighing Solid Compound | Double nitrile gloves; Impermeable gown with knit cuffs | Chemical splash goggles | N95 respirator (if not in a fume hood or ventilated enclosure) |
| Preparing Solutions | Double nitrile gloves; Impermeable gown with knit cuffs | Chemical splash goggles and face shield | Not required if performed in a certified chemical fume hood |
| General Handling/Transfer | Single pair of nitrile gloves; Lab coat | Safety glasses with side shields | Not required if performed in a certified chemical fume hood |
| Spill Cleanup | Double nitrile gloves; Impermeable gown; Shoe covers | Chemical splash goggles and face shield | N95 respirator or higher (e.g., elastomeric half-mask with P100 filter) |
| Waste Disposal | Double nitrile gloves; Impermeable gown | Safety glasses with side shields | Not required for sealed waste containers |
Procedural Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. clearsynth.com [clearsynth.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C10H12N2O2 | CID 7099156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone | 152305-23-2 [chemicalbook.com]
- 6. pppmag.com [pppmag.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. fishersci.com [fishersci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
